(4-(2-Bromoethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-(2-bromoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGHXMQOMKXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631612 | |
| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-90-2 | |
| Record name | B-[4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137756-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Bromoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
(4-(2-Bromoethyl)phenyl)boronic acid (CAS Number: 137756-90-2) has emerged as a pivotal bifunctional building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a bromoethyl group amenable to various nucleophilic substitutions, offers a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Physicochemical Properties and Structural Characteristics
(4-(2-Bromoethyl)phenyl)boronic acid is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 137756-90-2 |
| Molecular Formula | C₈H₁₀BBrO₂ |
| Molecular Weight | 228.88 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Sealed in a dry environment at 2-8°C is recommended to prevent degradation. |
Data sourced from various chemical suppliers.
The molecule's structure is characterized by a phenyl ring substituted at the 1- and 4-positions with a boronic acid group and a 2-bromoethyl group, respectively. The boronic acid group is a mild Lewis acid, and its reactivity is central to its utility in cross-coupling reactions.[1] The bromoethyl chain provides a handle for subsequent functionalization, making this a valuable scaffold for introducing diverse chemical motifs.
Synthesis and Purification
The synthesis of (4-(2-Bromoethyl)phenyl)boronic acid typically involves a multi-step sequence, starting from a readily available substituted bromobenzene. A general and practical approach is outlined below.
Synthetic Pathway
A common strategy for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[2][3] For (4-(2-Bromoethyl)phenyl)boronic acid, a plausible synthetic route starts from 1-bromo-4-(2-bromoethyl)benzene.
Diagram: Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid
Caption: A general synthetic route to (4-(2-Bromoethyl)phenyl)boronic acid.
Experimental Protocol: A General Procedure for Arylboronic Acid Synthesis via Grignard Reaction
The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for the preparation of (4-(2-Bromoethyl)phenyl)boronic acid.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A small amount of 1-bromo-4-(2-bromoethyl)benzene in anhydrous THF is added to initiate the reaction, often with gentle heating or the addition of a crystal of iodine. Once the reaction starts, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]
-
Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is then added dropwise, maintaining the low temperature.[2] The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
Purification Strategies
Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[4] Common purification methods include:
-
Recrystallization: This is a widely used method for purifying solid boronic acids. A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be chosen based on the solubility of the boronic acid and its impurities.[4]
-
Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure boronic acid.
-
Chromatography: While silica gel chromatography can be used, it can sometimes lead to degradation or poor recovery. Using a less acidic stationary phase like alumina or treating the silica gel with a buffer can be beneficial.[4][5]
-
Derivatization: In some cases, the boronic acid can be converted to a more stable and easily purifiable derivative, such as a diethanolamine adduct, which can then be hydrolyzed back to the pure boronic acid.[6]
Key Reactions and Mechanistic Insights: The Suzuki-Miyaura Coupling
The primary application of (4-(2-Bromoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures.[7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (e.g., an aryl bromide) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Practical Considerations for Suzuki-Miyaura Coupling with (4-(2-Bromoethyl)phenyl)boronic acid
When using (4-(2-Bromoethyl)phenyl)boronic acid in Suzuki-Miyaura reactions, several factors need to be considered for optimal results:
-
Choice of Catalyst: A wide range of palladium catalysts can be used, often with phosphine ligands. The choice of ligand can significantly impact the reaction efficiency. For challenging couplings, more sophisticated ligands like Buchwald or Herrmann-type phosphines may be necessary.[8]
-
Base Selection: The base is crucial for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and solubility of the base can influence the reaction rate and yield.[9]
-
Solvent System: A variety of solvents can be employed, such as toluene, dioxane, DMF, and aqueous mixtures. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Potential Side Reactions: The bromoethyl group in the molecule can potentially undergo side reactions, such as elimination or nucleophilic substitution, especially under strongly basic conditions or at elevated temperatures. Careful optimization of the reaction conditions is necessary to minimize these unwanted pathways. The stability of the boronic acid itself is also a consideration, as protodeboronation (loss of the boronic acid group) can occur under certain conditions.[10]
Applications in Drug Discovery and Materials Science
The bifunctional nature of (4-(2-Bromoethyl)phenyl)boronic acid makes it a valuable building block for creating diverse molecular libraries for drug discovery and for synthesizing functional materials.
Medicinal Chemistry
In drug discovery, the ability to construct complex molecules with precise control over their three-dimensional structure is paramount. (4-(2-Bromoethyl)phenyl)boronic acid serves as a versatile scaffold for this purpose.
-
Introduction of the Phenethyl Moiety: The phenethyl group is a common structural motif in many biologically active compounds. Using this boronic acid in a Suzuki coupling allows for the straightforward introduction of a substituted phenethyl group into a target molecule.
-
Linker Chemistry: The bromoethyl group can act as a reactive handle to attach other molecules or functional groups. This is particularly useful in the design of proteolysis-targeting chimeras (PROTACs) and other targeted therapies where a linker connects a target-binding moiety to an effector molecule.[11]
-
Fragment-Based Drug Discovery: The molecule itself can be considered a fragment that can be elaborated into more potent drug candidates. The boronic acid can be used to couple it to other fragments, and the bromoethyl group can be modified to explore the surrounding chemical space.
Materials Science
In materials science, the focus is on creating molecules with specific photophysical or electronic properties. (4-(2-Bromoethyl)phenyl)boronic acid can be used to synthesize:
-
Conjugated Polymers: The Suzuki coupling is a powerful tool for creating conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromoethyl group can be used to tune the properties of the polymer by introducing side chains with specific functionalities.
-
Functional Dyes and Sensors: The phenethylboronic acid scaffold can be incorporated into larger chromophores or fluorophores. The bromoethyl group can be used to attach these molecules to surfaces or to other molecules for sensing applications.
Safety and Handling
(4-(2-Bromoethyl)phenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(4-(2-Bromoethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its ability to participate in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the presence of a reactive bromoethyl group, provides chemists with a powerful tool for the construction of a wide range of complex molecules. With careful consideration of reaction conditions and purification techniques, this compound will continue to play a significant role in advancing the fields of drug discovery and materials science.
References
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Organic Syntheses. (n.d.). Procedure for the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate. Retrieved January 14, 2026, from [Link]
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CP Lab Chemicals. (n.d.). 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. Retrieved January 14, 2026, from [Link]
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Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 14, 2026, from [Link]
- Kassel, S. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved January 14, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 14, 2026, from [Link]
- Chao, J. et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities.
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved January 14, 2026, from [Link]
- Bengbu China Synchem Tech Co Ltd. (2016). Preparation method of 4-phenoxyphenylboronic acid.
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 14, 2026, from [Link]
- Aventis Pharma Deutschland GmbH. (2003). Process for the preparation of substituted phenylboronic acids.
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Retrieved January 14, 2026, from [Link]
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Reddit. (2017). Purification of boronic acids?. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved January 14, 2026, from [Link]
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved January 14, 2026, from [Link]
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Synthesis pathways for (4-(2-Bromoethyl)phenyl)boronic acid
An In-Depth Technical Guide to the Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid
Abstract
(4-(2-Bromoethyl)phenyl)boronic acid is a pivotal bifunctional building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive boronic acid moiety for cross-coupling reactions and a bromoethyl group for nucleophilic substitution, makes it an invaluable precursor for complex molecular architectures, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, optimization strategies, and practical considerations for researchers in drug development. We will explore classical Grignard-based approaches and modern palladium-catalyzed borylation reactions, offering a comparative assessment to guide methodology selection.
Introduction: Strategic Importance in Drug Discovery
The boronic acid functional group is a cornerstone of modern synthetic chemistry, largely due to its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction allows for the efficient and versatile formation of carbon-carbon bonds, a fundamental process in constructing the scaffolds of many pharmaceutical agents.[4] Boronic acids are generally stable, have low toxicity, and their derivatives are often crystalline and easy to handle, which is advantageous for both laboratory and industrial-scale synthesis.[5][6]
The target molecule, (4-(2-Bromoethyl)phenyl)boronic acid (CAS No. 137756-90-2)[7][8], combines the cross-coupling utility of the arylboronic acid with a bromoethyl "handle." This alkyl halide portion is susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, phenols), enabling its use as a linker to connect different molecular fragments. This dual reactivity is particularly exploited in the synthesis of PROTACs, where one end of a molecule binds to a target protein and the other end recruits an E3 ubiquitin ligase to trigger the target's degradation.
This guide will dissect the most relevant synthetic strategies, providing the causal logic behind experimental choices to empower researchers to not only replicate but also adapt these protocols for their specific needs.
Synthetic Landscape: A Comparative Overview
The synthesis of (4-(2-Bromoethyl)phenyl)boronic acid can be approached from several distinct starting materials and reaction classes. The choice of pathway often depends on factors such as the availability and cost of starting materials, functional group tolerance, desired scale, and safety considerations.
Caption: High-level overview of primary synthetic routes.
Pathway I: Palladium-Catalyzed Miyaura Borylation
The most robust and widely applicable method for synthesizing arylboronic acids and their esters is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, a reaction pioneered by Miyaura.[5] This approach offers excellent functional group tolerance and generally provides high yields under mild conditions.[9][10]
Mechanistic Rationale and Key Parameters
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-4-(2-bromoethyl)benzene), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boron atom of the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) is activated, facilitating the transfer of a boryl group to the palladium center and displacing the halide.
-
Reductive Elimination: The aryl and boryl groups on the Pd(II) center couple and are eliminated, forming the desired arylboronate ester and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for Miyaura Borylation.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: While simple catalysts like Pd(OAc)₂ can be used, modern systems often employ pre-formed catalysts or a combination of a palladium source with specialized phosphine ligands (e.g., XPhos, SPhos).[9][11] These bulky, electron-rich ligands accelerate the reductive elimination step and stabilize the Pd(0) species, leading to higher turnover numbers, lower catalyst loadings, and the ability to use less reactive aryl chlorides at room temperature.[9][12]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, yielding a stable pinacol boronate ester that can be easily isolated and purified, or hydrolyzed to the boronic acid. More atom-economical alternatives like tetrahydroxydiboron (BBA) have also been developed.[11]
-
Base: A base, typically potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[9][13] The choice of base can significantly impact reaction efficiency and should be optimized for the specific substrate and catalyst system.
Experimental Protocol: Borylation of 1-Bromo-4-(2-bromoethyl)benzene
Objective: To synthesize (4-(2-bromoethyl)phenyl)boronic acid pinacol ester.
Materials:
-
1-Bromo-4-(2-bromoethyl)benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-(2-bromoethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude oil is the pinacol ester, which can be purified by column chromatography on silica gel.
-
Hydrolysis (Optional): To obtain the free boronic acid, the purified pinacol ester is dissolved in a solvent mixture (e.g., THF/water) and treated with an acid (e.g., HCl) or a base followed by acidification, and stirred until hydrolysis is complete.
Pathway II: Grignard Reagent-Based Synthesis
The reaction of an organometallic species, such as a Grignard reagent, with a trialkyl borate is a classic and cost-effective method for forming a C-B bond.[5][6] However, this pathway can be challenging when substrates contain reactive functional groups.
Mechanistic Rationale and Key Challenges
The synthesis involves two main steps:
-
Grignard Formation: An aryl halide (e.g., 4-bromostyrene) reacts with magnesium metal in an ethereal solvent (like THF) to form an arylmagnesium halide.
-
Borylation: The highly nucleophilic Grignard reagent is added to an electrophilic boron source, typically trimethyl borate or triisopropyl borate, at very low temperatures. This forms a boronate complex.
-
Hydrolysis: Acidic workup hydrolyzes the boronate complex to yield the final boronic acid.
Causality Behind Experimental Choices:
-
Starting Material: This route typically starts from a vinyl-substituted precursor like 4-bromostyrene. The bromoethyl group must be introduced in a subsequent step (e.g., via hydrobromination), which adds complexity. Directly using 1-bromo-4-(2-bromoethyl)benzene is generally incompatible with Grignard formation, as the alkyl bromide is more reactive than the aryl bromide and would lead to undesired side reactions.
-
Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether as it can increase the yield of the desired product.[14]
-
Temperature: The borylation step must be conducted at very low temperatures (-78 to -60 °C) to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of borinic and boronic acids as byproducts.[14][15]
-
Key Challenge - Polymerization: The vinyl group in the starting material (4-bromostyrene) is prone to polymerization under the conditions of Grignard reagent formation and subsequent steps, leading to significantly reduced yields of the desired monomeric product.[14] This is a major drawback of this pathway.
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An In-Depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Versatile Bifunctional Building Block
For Researchers, Scientists, and Drug Development Professionals
(4-(2-Bromoethyl)phenyl)boronic acid stands as a uniquely versatile building block in the landscape of modern organic synthesis. Its strategic combination of a reactive boronic acid and a bromoethyl functional group within a stable phenyl scaffold offers a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, reactivity, and applications, with a focus on practical insights for its use in research and development.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of (4-(2-Bromoethyl)phenyl)boronic acid is paramount for its effective use in synthesis. The following tables summarize its key physical, chemical, and spectroscopic characteristics.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 137756-90-2[1][2][3] |
| Molecular Formula | C₈H₁₀BBrO₂[1][2][3] |
| Molecular Weight | 228.88 g/mol [1] |
| Appearance | White to off-white powder or crystals |
| Melting Point | 125-131 °C |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
| Storage | Sealed in dry conditions at 2-8°C[1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Chemical Shifts / Peaks |
| ¹H NMR (DMSO-d₆) | Aromatic protons: Multiplet between δ 7.14–7.32 ppm. Ethyl protons: Multiplet around δ 3.60-3.77 ppm (CH₂Br) and δ 3.10 ppm (ArCH₂). Boronic acid protons: Broad singlet. |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons: Peaks in the range of δ 123–143 ppm. Ethyl carbons: Signals corresponding to the CH₂Br and ArCH₂ groups. |
| Mass Spectrometry (EI) | Molecular ion peak corresponding to the calculated exact mass of 227.99600. |
The Duality of Reactivity: A Synthetic Chemist's Perspective
The synthetic utility of (4-(2-bromoethyl)phenyl)boronic acid stems from the orthogonal reactivity of its two key functional groups. This allows for a modular and stepwise approach to the synthesis of complex molecules.
-
The Boronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction enables the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and another aryl or vinyl halide, providing a robust method for constructing biaryl scaffolds. These biaryl motifs are prevalent in a wide range of pharmaceuticals and organic electronic materials.[4][5]
-
The Bromoethyl Group: This alkyl halide serves as a versatile electrophilic handle for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, after the biaryl core has been established via the Suzuki-Miyaura coupling.
This dual reactivity is illustrated in the following logical workflow:
Figure 1: A logical workflow demonstrating the sequential reactivity of (4-(2-Bromoethyl)phenyl)boronic acid.
Applications in Medicinal Chemistry and Materials Science
The unique structural features of (4-(2-bromoethyl)phenyl)boronic acid make it a valuable precursor in the synthesis of a range of functional molecules.
Drug Discovery and Development
The biaryl motif constructed via Suzuki-Miyaura coupling is a common feature in many drug candidates. The ability to subsequently functionalize the bromoethyl group allows for the exploration of structure-activity relationships (SAR) by introducing various substituents that can interact with biological targets. Boronic acids themselves are a class of compounds with increasing interest in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6][7][8] For example, this building block is suitable for the synthesis of analogs of known kinase inhibitors or other targeted therapies.
Organic Electronics
In the field of materials science, the rigid aromatic core of the biaryl structures synthesized from this boronic acid can be incorporated into conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8][9] The bromoethyl group can be used to further modify the polymer, for example, by grafting it onto other polymer backbones or attaching it to electrode surfaces.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (4-(2-bromoethyl)phenyl)boronic acid with an aryl bromide. This should be considered a starting point, and optimization may be necessary for different substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine (4-(2-Bromoethyl)phenyl)boronic acid, the aryl bromide, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the palladium(II) acetate and triphenylphosphine.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Safety and Handling
As with all laboratory chemicals, (4-(2-bromoethyl)phenyl)boronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Always consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
(4-(2-Bromoethyl)phenyl)boronic acid is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for the efficient and modular construction of complex biaryl compounds, which are of significant interest in drug discovery and materials science. A comprehensive understanding of its properties, reactivity, and handling procedures is essential for its successful application in the laboratory. This guide provides a solid foundation of technical information to enable researchers to effectively utilize this powerful synthetic tool.
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Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Bromophenyl)boronic acid. PubChem. Retrieved from [Link]
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San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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(4-(2-Bromoethyl)phenyl)boronic acid molecular structure and formula
An In-Depth Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Bifunctional Building Block for Advanced Drug Discovery
This guide provides an in-depth exploration of (4-(2-Bromoethyl)phenyl)boronic acid, a versatile bifunctional reagent that has garnered significant interest in the fields of medicinal chemistry and materials science. We will delve into its molecular characteristics, synthesis, unique reactivity, and its critical applications, particularly as a coveted building block in the development of sophisticated therapeutics like proteolysis targeting chimeras (PROTACs).
Introduction: The Strategic Value of Bifunctionality
In modern drug discovery, efficiency and molecular diversity are paramount. Building blocks that possess orthogonal reactive sites—functional groups that can be addressed under different reaction conditions—are invaluable assets. (4-(2-Bromoethyl)phenyl)boronic acid is a prime example of such a molecule. It strategically combines a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with a bromoethyl group, a classic electrophilic handle for nucleophilic substitution. This dual-functionality allows for the sequential and controlled construction of complex molecular architectures, making it a powerful tool for researchers and drug development professionals. Its classification as a "Protein Degrader Building Block" highlights its emerging importance in the synthesis of targeted therapeutics designed to hijack the cellular machinery for protein degradation[1].
Molecular Structure and Physicochemical Properties
The unique reactivity of (4-(2-Bromoethyl)phenyl)boronic acid stems directly from its structure, which features a stable aromatic core functionalized with two distinct reactive groups.
Table 1: Key Identifiers and Properties of (4-(2-Bromoethyl)phenyl)boronic acid
| Property | Value | Source(s) |
| IUPAC Name | [4-(2-Bromoethyl)phenyl]boronic acid | [2] |
| CAS Number | 137756-90-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀BBrO₂ | [1][2] |
| Molecular Weight | 228.88 g/mol | [4] |
| Canonical SMILES | B(C1=CC=C(C=C1)CCBr)(O)O | [2] |
| InChI Key | FFNGHXMQOMKXOW-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | [3][5] |
| Storage Conditions | Sealed container, refrigerated at 2-8°C to prevent degradation. | [3][4] |
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of aryl boronic acids is a well-established field in organic chemistry. A common and reliable method involves the formation of an organometallic intermediate from an aryl halide, which is then trapped with an electrophilic boron source. The following protocol describes a robust synthesis of (4-(2-Bromoethyl)phenyl)boronic acid from the commercially available 1-bromo-4-(2-bromoethyl)benzene.
The causality behind this experimental design lies in the differential reactivity of the two C-Br bonds. The aromatic C-Br bond is significantly more amenable to forming a Grignard or organolithium reagent than the aliphatic C-Br bond, especially at low temperatures. This selectivity is crucial for the success of the synthesis.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
Starting Material: 1-bromo-4-(2-bromoethyl)benzene
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-(2-bromoethyl)benzene (1.0 equiv.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel.
-
Formation of Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise via the addition funnel, ensuring the internal temperature does not exceed -70 °C. The lithium-halogen exchange is typically very rapid at this temperature.[6][7] Stir the resulting solution for 1 hour at -78 °C.
-
Electrophilic Boron Trap: In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv.) in anhydrous THF. Cool this solution to -78 °C. Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C. This step forms a boronate ester intermediate.
-
Quenching and Hydrolysis: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Vigorous stirring for 1-2 hours will hydrolyze the boronate ester to the desired boronic acid.[8]
-
Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) or by column chromatography on silica gel to yield the final product as a white to off-white solid.
Caption: Workflow for the synthesis of (4-(2-Bromoethyl)phenyl)boronic acid.
Chemical Reactivity, Handling, and Safety
The synthetic utility of this molecule is rooted in the orthogonal reactivity of its two functional groups.
-
Boronic Acid Moiety: This group is a robust participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] It readily couples with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Boronic acids are generally more reactive in these couplings than their corresponding boronate esters.[10] The boronic acid group is also a mild Lewis acid, capable of reversibly interacting with diols.[11]
-
Bromoethyl Moiety: This primary alkyl bromide is an excellent electrophile. It is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, phenols, thiols) in classic Sₙ2 substitution reactions. This reaction is typically performed under basic conditions that do not interfere with the boronic acid group.
This differential reactivity allows for a two-step synthetic strategy: one can first perform a Suzuki coupling at the boronic acid site and then use the bromoethyl group for a subsequent substitution, or vice versa, providing immense flexibility.
Safety and Handling
While a specific safety data sheet for this exact compound is not universally available, data from closely related analogs like (4-bromomethyl)phenylboronic acid and phenylboronic acid provide strong guidance.[5][12]
-
Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).[5][13]
-
Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and refrigerated environment (2-8°C) to prevent decomposition. Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating.[4][5]
Applications in Drug Discovery and Development
The structure of (4-(2-Bromoethyl)phenyl)boronic acid makes it an ideal linker or scaffold component in the synthesis of complex pharmaceutical agents.
Core Application: Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful and widely used methods for constructing biaryl systems, a common motif in pharmaceuticals.
Protocol: General Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel, combine (4-(2-Bromoethyl)phenyl)boronic acid (1.2 equiv.), the desired aryl halide (Ar-X, 1.0 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advanced Application: A Linchpin for PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a warhead for the target protein, a ligand for an E3 ligase, and a linker connecting them.
(4-(2-Bromoethyl)phenyl)boronic acid is an ideal starting material for a linker-scaffold. The bromoethyl group provides a reactive site for covalent attachment to a warhead or E3 ligase ligand through nucleophilic substitution. The boronic acid provides a second, orthogonal site for Suzuki coupling to introduce the other half of the molecule, often incorporating the aromatic ring as part of the final linker structure. This modular approach is highly advantageous for building libraries of PROTACs with varying linker lengths and compositions to optimize degradation efficiency.
Caption: Conceptual synthesis of a PROTAC using the bifunctional reagent.
Analytical Characterization
Confirming the identity and purity of (4-(2-Bromoethyl)phenyl)boronic acid is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: two doublets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the para-substituted phenyl ring. The ethyl linker should appear as two triplets around 3.2 ppm (-CH₂-Br) and 3.6 ppm (Ar-CH₂-), each integrating to 2H. A broad singlet, which can be exchangeable with D₂O, will be present for the two hydroxyl protons of the boronic acid group[14][15].
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with the carbon atom directly attached to the boron (the ipso-carbon) often being broad or difficult to observe due to quadrupolar relaxation. Two signals for the ethyl linker carbons will also be present[2][16][17].
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A trigonal planar (sp² hybridized) boronic acid like this one should exhibit a single, relatively broad resonance in the range of +27 to +33 ppm relative to a BF₃·OEt₂ standard[2][18][19].
-
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight (228.88 g/mol ) and elemental composition (C₈H₁₀BBrO₂). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound, typically using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water.
Conclusion
(4-(2-Bromoethyl)phenyl)boronic acid is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined, orthogonal reactivity allows for the controlled and sequential formation of C-C and C-Nucleophile bonds, enabling the efficient synthesis of complex molecules that would be challenging to access through other means. Its role as a linker-scaffold in the rapidly advancing field of targeted protein degradation underscores its value to medicinal chemists and drug discovery professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
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Vertex AI Search Result[1]: 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. This source provides the molecular formula, weight, and its classification as a "Protein Degrader Building Block".
-
Alfa Chemistry[2]: CAS 137756-90-2 4-(2-Bromoethyl)phenylboronic acid. Provides CAS number, molecular formula, weight, and structure identifiers like SMILES and InChI key. [Link]
-
Bide Pharmatech Ltd[3]: (4-(2-Bromoethyl)phenyl)boronic acid CAS NO.137756-90-2. Confirms CAS, formula, and notes its application as a medical intermediate and required storage conditions.
-
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Provides typical chemical shift ranges for 11B NMR of aryl boronic acids. [Link]
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Leermann, T., et al. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters. Describes a general protocol for aryl boronic acid synthesis via Grignard reagents. [Link]
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Organic Syntheses[20]: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Details a reaction using a related boronic acid, providing context for reaction conditions. [Link]
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Molander, G. A., & Brown, H. C. (2011). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Accounts of Chemical Research. Discusses the principles and procedures for lithium-halogen exchange on aryl bromides. [Link]
-
Google Patents[21]: CN103570753A - Preparation method of arylboronic acid compound. Outlines the Grignard reaction method for synthesizing aryl boronic acids.
-
ResearchGate[10]: Comparison of reactivity of different boron reagents. Discusses the relative reactivity of boronic acids versus boronic esters in Suzuki coupling.
-
Liu, C., et al. (2014). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry. Provides a general procedure for boronic acid synthesis via lithiation and quenching with trimethyl borate, followed by acidic hydrolysis. [Link]
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Junsei Chemical Co., Ltd.[22]: Safety Data Sheet - Phenylboronic acid. Offers additional safety and handling information for phenylboronic acid. [Link]
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Human Metabolome Database[16]: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Provides reference 13C NMR data. [Link]
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SDSU Chemistry[23]: 11B NMR Chemical Shifts. A reference for interpreting 11B NMR spectra of boronic acids and related compounds.
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Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Details the solid-state NMR characteristics of boronic acids. [Link]
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Candeias, N. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. A review on the synthesis and application of boronic acids in medicinal chemistry. [Link]
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ResearchGate[10]: Comparison of reactivity of different boron reagents.
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National Institutes of Health (NIH)[24]: Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Discusses the use of boronic acids in creating responsive PROTACs.
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Chemistry Europe[11]: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. Discusses the Lewis acidic nature of boronic acids. [Link]
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ResearchGate[25]: 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
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Spectroscopic Characterization of (4-(2-Bromoethyl)phenyl)boronic acid: A Technical Guide for Researchers
Introduction: The Significance of (4-(2-Bromoethyl)phenyl)boronic acid in Modern Drug Discovery
(4-(2-Bromoethyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to the pharmaceutical and biotechnology sectors. Its structure, featuring a phenylboronic acid moiety and a bromoethyl group, offers a versatile scaffold for the synthesis of complex molecules. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic widely exploited in the design of sensors, drug delivery systems, and as a crucial building block in Suzuki-Miyaura cross-coupling reactions. The bromoethyl group, on the other hand, serves as a reactive handle for introducing the phenylboronic acid core into larger molecular architectures through nucleophilic substitution reactions. This dual functionality makes it a valuable intermediate in the synthesis of targeted therapeutics and diagnostic agents.
A thorough understanding of the spectroscopic properties of (4-(2-Bromoethyl)phenyl)boronic acid is paramount for its effective utilization. Spectroscopic data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, purity, and electronic environment. This technical guide offers an in-depth analysis of the expected spectroscopic data for (4-(2-Bromoethyl)phenyl)boronic acid, grounded in the fundamental principles of each technique and supported by data from related compounds. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify, characterize, and employ this important synthetic building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (4-(2-Bromoethyl)phenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.
Theoretical Framework
-
¹H NMR: This technique probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of atoms.
-
¹³C NMR: Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.
-
¹¹B NMR: As a quadrupolar nucleus, boron-11 is NMR active and provides direct insight into the electronic state and coordination of the boron atom. The chemical shift of ¹¹B is highly sensitive to the hybridization and substituents attached to the boron. For boronic acids, the ¹¹B signal is typically broad.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Caption: Workflow for NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of (4-(2-Bromoethyl)phenyl)boronic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's probe.
-
Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted Spectroscopic Data and Interpretation
Table 1: Predicted ¹H NMR Data for (4-(2-Bromoethyl)phenyl)boronic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7-7.8 | Doublet | 2H | Ar-H (ortho to B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| ~7.2-7.3 | Doublet | 2H | Ar-H (ortho to CH₂CH₂Br) | Protons ortho to the alkyl group are less deshielded than those ortho to the boronic acid. |
| ~3.6-3.7 | Triplet | 2H | -CH₂-Br | The methylene group attached to the electronegative bromine atom is deshielded. |
| ~3.1-3.2 | Triplet | 2H | Ar-CH₂- | The methylene group attached to the aromatic ring is influenced by the ring current. |
| ~8.0 (broad) | Singlet | 2H | B(OH)₂ | Protons of the boronic acid hydroxyl groups are acidic and often exchange, leading to a broad signal. |
Table 2: Predicted ¹³C NMR Data for (4-(2-Bromoethyl)phenyl)boronic acid
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-142 | Ar-C (ipso to CH₂CH₂Br) | The carbon attached to the alkyl group. |
| ~135-137 | Ar-CH (ortho to B(OH)₂) | Aromatic carbons ortho to the boronic acid. |
| ~130-132 | Ar-C (ipso to B(OH)₂) | The carbon attached to the boron atom; this signal is often broad or unobserved due to quadrupolar relaxation. |
| ~128-130 | Ar-CH (ortho to CH₂CH₂Br) | Aromatic carbons ortho to the alkyl group. |
| ~38-40 | Ar-CH₂- | The benzylic carbon. |
| ~33-35 | -CH₂-Br | The carbon attached to the bromine atom. |
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad resonance in the range of δ 28-33 ppm , which is characteristic of a trigonal planar boronic acid.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Theoretical Framework
Different types of bonds (e.g., O-H, C-H, C=C, B-O) vibrate at specific, characteristic frequencies. By analyzing the absorption bands in an IR spectrum, one can deduce the presence of these functional groups.
Experimental Protocol: IR Data Acquisition
Caption: General workflow for IR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Spectroscopic Data and Interpretation
Based on the IR spectra of phenylboronic acid and related alkyl halides, the following characteristic absorption bands are expected for (4-(2-Bromoethyl)phenyl)boronic acid.
Table 3: Predicted IR Absorption Bands for (4-(2-Bromoethyl)phenyl)boronic acid
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3600 | Broad, Strong | O-H stretch | B(OH)₂ |
| 3000-3100 | Medium | C-H stretch (aromatic) | Ar-H |
| 2850-3000 | Medium | C-H stretch (aliphatic) | -CH₂- |
| ~1600, ~1470 | Medium | C=C stretch | Aromatic Ring |
| ~1350-1400 | Strong | B-O stretch | B-O |
| ~1000-1100 | Medium | C-B stretch | C-B |
| ~800-850 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |
| ~600-700 | Medium | C-Br stretch | C-Br |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Framework
In a mass spectrometer, molecules are ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion can then fragment into smaller, charged species. The pattern of these fragments is often characteristic of the original molecule's structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
A Comprehensive Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
(4-(2-Bromoethyl)phenyl)boronic acid, with CAS number 137756-90-2, is a bifunctional organoboron compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive boronic acid moiety and a bromoethyl group, allows for sequential, orthogonal chemical modifications. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a Nobel Prize-winning technology that is fundamental to modern organic synthesis.[1] Concurrently, the bromoethyl handle provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and linkers. This dual reactivity makes it an exceptionally useful intermediate, for instance, in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a precursor to the linker and warhead components.[2][3] This guide provides an in-depth overview of the commercial availability of (4-(2-Bromoethyl)phenyl)boronic acid, its synthesis, and a detailed protocol for its application in Suzuki-Miyaura coupling reactions.
Commercial Availability and Supplier Overview
(4-(2-Bromoethyl)phenyl)boronic acid is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation. Purity is of particular importance as impurities, such as the corresponding boroxine (a trimeric anhydride), can affect the reactivity and reproducibility of subsequent reactions. Most reputable suppliers offer this compound at purities of 95% or higher.
Below is a comparative table of prominent suppliers of (4-(2-Bromoethyl)phenyl)boronic acid:
| Supplier | Purity | Available Quantities | Storage Conditions |
| Bide Pharmatech Ltd. | ≥95% | 1g, 5g, 10g, custom | Sealed, refrigeration[4] |
| BLDpharm | ≥97% | 1g, 5g, 25g, bulk | Sealed in dry, 2-8°C[5] |
| Alfa Chemistry | ≥97% | 1g, 5g, 10g, 25g | 2-8°C[6] |
| Sigma-Aldrich | ≥95% | Custom synthesis | 2-8°C |
Synthesis of (4-(2-Bromoethyl)phenyl)boronic acid: A Mechanistic Approach
The most prevalent and industrially scalable method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[7] This approach offers a robust and high-yielding pathway to the desired product.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for (4-(2-Bromoethyl)phenyl)boronic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of arylboronic acids.[1][8]
Materials:
-
1-(4-Bromophenyl)-2-bromoethane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with magnesium turnings (1.2 equivalents). A solution of 1-(4-bromophenyl)-2-bromoethane (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
-
Boronate Ester Formation: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C, with vigorous stirring, until the aqueous layer is acidic (pH ~1-2). The mixture is then extracted with diethyl ether (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography on silica gel to afford pure (4-(2-Bromoethyl)phenyl)boronic acid.
Causality of Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture; therefore, the reaction must be conducted under an inert atmosphere to prevent quenching of the organometallic species.
-
Low Temperature for Borate Addition: The addition of the trialkyl borate at low temperature (-78 °C) is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester, which would lead to the formation of undesired borinic acids and boranes.
-
Acidic Hydrolysis: The boronate ester is hydrolyzed to the corresponding boronic acid under acidic conditions. The acid also serves to neutralize any remaining Grignard reagent and dissolve the magnesium salts.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10] (4-(2-Bromoethyl)phenyl)boronic acid is an excellent substrate for this reaction, allowing for the introduction of the (4-(2-bromoethyl)phenyl) moiety onto a variety of aromatic and heteroaromatic systems.
Suzuki-Miyaura Coupling Workflow
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of (4-(2-Bromoethyl)phenyl)boronic acid with an aryl bromide.[4]
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask are added (4-(2-bromoethyl)phenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents). The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Solvent Addition and Reaction: Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added to the flask. The reaction mixture is heated to 80-100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired biaryl product.
Self-Validating System:
The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Handling, Storage, and Safety
Organoboron compounds, including (4-(2-Bromoethyl)phenyl)boronic acid, require careful handling and storage to maintain their integrity and ensure safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[5] It is important to protect it from moisture, as boronic acids can dehydrate to form boroxines.
-
Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11] Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reactivity: While generally stable, boronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases.[12] The bromoethyl group is a reactive alkyl halide and is susceptible to nucleophilic attack.
Conclusion
(4-(2-Bromoethyl)phenyl)boronic acid is a commercially accessible and highly versatile reagent that serves as a cornerstone in the synthesis of complex organic molecules for drug discovery and other applications. Its unique bifunctional nature allows for the strategic and sequential introduction of different molecular fragments, making it an invaluable tool for medicinal chemists. A thorough understanding of its sourcing, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]
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Bide Pharmatech Ltd. (4-(2-Bromoethyl)phenyl)boronic acid CAS NO.137756-90-2. [Link]
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The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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National Center for Biotechnology Information. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]
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BMG Labtech. PROTACs: proteolysis-targeting chimeras. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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National Center for Biotechnology Information. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. [Link]
- Google Patents. Process for the preparation of substituted phenylboronic acids.
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BMG Labtech. PROTACs: proteolysis-targeting chimeras. [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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A Convenient and Practical Prepapation of Acetylphenyl Boron ic Acids. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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National Center for Biotechnology Information. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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- 11. chemicals.co.uk [chemicals.co.uk]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Synthesis: An In-Depth Technical Guide to Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile synthetic methodologies is perpetual. Among the myriad of reagents available, boronic acids and their derivatives have ascended to a preeminent role, becoming indispensable tools in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of boronic acids, delving into their fundamental properties, key synthetic applications, and practical considerations for their effective use in the laboratory. Our focus is to deliver not just protocols, but the underlying chemical principles that govern their reactivity and empower rational experimental design.
The Boronic Acid Moiety: Structure, Properties, and Handling
A boronic acid is an organoboron compound characterized by the general formula R–B(OH)₂.[1] This structure, featuring a carbon-boron bond and two hydroxyl groups, imparts a unique set of properties that are central to its synthetic utility.[2][3]
Structural and Electronic Properties: The boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital.[2][3] This electron deficiency makes boronic acids mild Lewis acids.[4] Unlike many other organometallic reagents, boronic acids are generally stable to air and moisture, although they can be prone to dehydration to form cyclic trimers known as boroxines.[5]
Acidity and Reactivity: The hydroxyl groups on the boron atom are weakly acidic, with a pKa of approximately 9.[4] A key characteristic of boronic acids is their ability to form reversible covalent complexes with diols, amino acids, and other vicinal Lewis base donors.[4] This property is not only exploited in purification and as a protection strategy but also forms the basis for their use in chemical sensing and drug delivery.[6]
Practical Handling and Storage: While relatively stable, proper handling and storage are crucial for maintaining the integrity of boronic acids. Many are white to off-white crystalline solids.[7] For labile boronic acids, such as some heteroaryl and vinyl derivatives, conversion to more stable boronate esters (e.g., pinacol esters) or the use of stabilizing adducts like N-methyliminodiacetic acid (MIDA) boronates is a common and effective strategy.[5][8]
The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation
The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most significant application of boronic acids.[9] This Nobel Prize-winning reaction has transformed the synthesis of biaryls, styrenes, and polyolefins, which are prevalent motifs in pharmaceuticals and advanced materials.[10]
The Catalytic Cycle: A Mechanistic Blueprint
The success of a Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[11] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X) to form a Pd(II) intermediate.[10]
-
Transmetalation: The organic group (R²) from the activated boronic acid is transferred to the palladium center, displacing the halide. The boronic acid is typically activated by a base to form a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
A Validated Experimental Protocol
The following protocol for the coupling of an aryl bromide with an arylboronic acid serves as a robust starting point. The self-validating nature of this procedure lies in the systematic monitoring of the reaction's progress.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Solvent Addition: Add degassed toluene and water via syringe.[10]
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.[10]
-
Monitoring: Track the consumption of the starting materials and the formation of the product using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][12]
-
Work-up: After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).[10]
-
Purification and Characterization: Purify the crude product by flash column chromatography. Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[10][12]
Troubleshooting Common Issues:
-
Homocoupling of the boronic acid: This side reaction can occur in the presence of oxygen or Pd(II) species. Ensuring a thoroughly degassed reaction setup is critical.[8]
-
Protodeborylation: The cleavage of the C-B bond can be a problem, especially with electron-rich or sterically hindered boronic acids. The choice of base and solvent can mitigate this issue.[8]
-
Low Conversion: Inactive catalyst or poor solubility of reagents can lead to incomplete reactions. Screening different ligands, bases, and solvent systems may be necessary.
| Component | Role | Common Examples |
| Catalyst | Facilitates the C-C bond formation | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[10][13] |
| Ligand | Stabilizes and activates the catalyst | SPhos, XPhos, P(t-Bu)₃, DPPF[10][14] |
| Base | Activates the boronic acid | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOEt[8][13] |
| Solvent | Solubilizes reactants and influences reactivity | Toluene, Dioxane, THF, DMF[8][13] |
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl amines and aryl ethers, using a copper catalyst.[15] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature.[16]
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a generally accepted pathway involves the following key transformations:
Figure 2: A plausible catalytic cycle for the Chan-Lam coupling.
-
Ligand Exchange: The amine or alcohol nucleophile coordinates to the Cu(II) center.[17]
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper.[17]
-
Reductive Elimination: The aryl group and the nucleophile couple to form the product and a Cu(I) species.[17]
-
Oxidation: The Cu(I) is reoxidized to the active Cu(II) state, often by atmospheric oxygen.[17]
A Representative Laboratory Protocol
This protocol outlines the N-arylation of an aniline derivative.
Materials:
-
Aniline derivative (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
Procedure:
-
Setup: In a round-bottom flask, combine the aniline, arylboronic acid, and Cu(OAc)₂.[17]
-
Solvent and Base Addition: Add DCM followed by pyridine.[17]
-
Reaction: Stir the mixture vigorously at room temperature, open to the air.[17]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.[17]
-
Work-up and Purification: Upon completion, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[17]
Scope and Limitations: The Chan-Lam coupling is compatible with a wide range of amines and phenols.[18] However, challenges can arise with aliphatic boronic acids due to competing pathways like β-hydride elimination.[17] Common side reactions include homocoupling of the boronic acid and oxidation of the starting materials.[16]
The Petasis Reaction: A Three-Component Assembly
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or α-keto acid), and a vinyl- or aryl-boronic acid to generate substituted amines, including valuable α-amino acids.[19][20]
The Reaction Pathway
The reaction proceeds through the initial formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organoboronic acid.
Figure 3: Simplified workflow of the Petasis reaction.
A key advantage of the Petasis reaction is its operational simplicity and the stability of the boronic acid reagents.[21] It often proceeds under mild, metal-free conditions.[21]
A General Experimental Procedure
This protocol describes the synthesis of an N,N-disubstituted α-amino acid derivative.
Materials:
-
Secondary amine (1.0 mmol)
-
Glyoxylic acid (1.2 mmol)
-
Arylboronic acid (1.2 mmol)
-
Hexafluoroisopropanol (HFIP) as solvent
Procedure:
-
Reaction Assembly: To a solution of the amine and glyoxylic acid in HFIP, add the arylboronic acid.[22]
-
Execution: Stir the mixture at room temperature.[22]
-
Monitoring: Monitor the reaction by LC-MS and TLC.[22]
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by flash chromatography.[22]
Substrate Scope: The Petasis reaction tolerates a wide variety of functional groups and can be applied to the synthesis of complex molecules.[23] The use of chiral amines or aldehydes can induce high diastereoselectivity.[21]
Boronic Acids in Drug Discovery and Development
The unique properties of boronic acids have made them increasingly attractive in medicinal chemistry.[24][25] Their ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, has been a cornerstone of their therapeutic applications.[25]
| Drug | Mechanism of Action | Therapeutic Area |
| Bortezomib (Velcade®) | Proteasome inhibitor | Multiple Myeloma[25][26] |
| Ixazomib (Ninlaro®) | Proteasome inhibitor | Multiple Myeloma[25][26] |
| Vaborbactam (Vabomere®) | β-lactamase inhibitor | Bacterial Infections[25] |
| Crisaborole (Eucrisa®) | Phosphodiesterase-4 inhibitor | Atopic Dermatitis |
| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase inhibitor | Onychomycosis |
The development of these drugs underscores the successful translation of fundamental organoboron chemistry into life-saving therapeutics.[26] The boronic acid moiety is often a key pharmacophore, directly interacting with the biological target to elicit a therapeutic effect.[24]
Conclusion and Future Outlook
Boronic acids have firmly established themselves as a versatile and powerful class of reagents in organic synthesis. From the robust and widely applicable Suzuki-Miyaura coupling to the elegant multicomponent Petasis reaction, their utility continues to expand. The growing number of boronic acid-containing pharmaceuticals is a testament to their importance in drug discovery. As our understanding of their reactivity deepens and new catalytic systems are developed, the role of boronic acids in addressing synthetic challenges across the chemical sciences is set to grow even further. For the modern researcher, a thorough understanding of the principles and practicalities outlined in this guide is not just beneficial, but essential for innovation and success.
References
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Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. (2023). National Institutes of Health. Retrieved from [Link]
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The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. (n.d.). MDPI. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
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A Sustainable Protocol for the Aqueous Multicomponent Petasis Borono–Mannich Reaction. (2012). American Chemical Society. Retrieved from [Link]
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A Sustainable Protocol for the Aqueous Multicomponent Petasis Borono–Mannich Reaction. (2012). ACS Publications. Retrieved from [Link]
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Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019). ACS Publications. Retrieved from [Link]
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Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (2019). PubMed. Retrieved from [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). RSC Publishing. Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]
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Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. (2022). ACS Omega. Retrieved from [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PubMed Central. Retrieved from [Link]
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Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Retrieved from [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis. Retrieved from [Link]
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Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
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Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020). Thieme. Retrieved from [Link]
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The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). organic-chemistry.org. Retrieved from [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved from [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Western University. Retrieved from [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2010). Wiley-VCH. Retrieved from [Link]
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The Fulcrum of Innovation: (4-(2-Bromoethyl)phenyl)boronic acid as a Pivotal Bifunctional Reagent
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and therapeutic development, the demand for precise molecular tools to construct complex, functional biomolecular architectures has never been greater. Among the arsenal of chemical reagents enabling such innovations, bifunctional molecules stand out for their ability to bridge distinct molecular entities. This guide provides a deep dive into the strategic application of (4-(2-Bromoethyl)phenyl)boronic acid , a reagent distinguished by its dual reactivity, offering a powerful platform for novel bioconjugation, targeted drug delivery, and advanced material science.
The Duality of Design: Understanding the Core Strengths
(4-(2-Bromoethyl)phenyl)boronic acid is a compound of elegant simplicity and profound utility. Its power lies in the orthogonal reactivity of its two key functional groups: the boronic acid and the bromoethyl group. This duality is not merely a convenience; it is the cornerstone of its strategic value in complex multi-step syntheses.
-
The Boronic Acid Moiety: A Gateway to Diols. The boronic acid group is renowned for its ability to form reversible covalent bonds with cis-1,2- and 1,3-diols.[1][2] This interaction is the basis for its application in recognizing and binding to saccharides, glycoproteins, and other biomolecules rich in diol functionalities.[1][3] The reversible nature of the boronate ester bond is highly sensitive to pH, allowing for controlled association and dissociation, a feature ingeniously exploited in drug delivery systems and affinity chromatography.[4][5][6]
-
The Bromoethyl Group: A Handle for Nucleophilic Substitution. The 2-bromoethyl group serves as a versatile electrophilic center, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and carboxylates. This functionality provides a robust method for permanently attaching the phenylboronic acid core to proteins, polymers, and other molecular scaffolds.
This inherent bifunctionality allows for a sequential and controlled approach to molecular construction, where one "end" of the reagent can be selectively reacted while the other remains available for a subsequent transformation.
Key Applications and Field-Proven Insights
The unique architecture of (4-(2-Bromoethyl)phenyl)boronic acid has paved the way for its use in a multitude of advanced applications. Here, we explore some of the most impactful areas, providing not just the "what" but the critical "why" behind its selection and implementation.
Targeted Drug Delivery: Engineering Smart Therapeutics
A significant challenge in pharmacology is the development of drug delivery systems that can selectively target diseased cells while minimizing off-target toxicity. The dual functionality of (4-(2-bromoethyl)phenyl)boronic acid offers a sophisticated solution.
Causality in Action: The bromoethyl group can be used to conjugate the molecule to a carrier, such as a polymer or a nanoparticle, while the boronic acid moiety can act as a targeting ligand for cells overexpressing sialic acid-rich glycoproteins on their surface, a common feature of cancer cells.[1] Furthermore, the pH-responsive nature of the boronate ester linkage can be harnessed for triggered drug release within the acidic microenvironment of tumors.[4][5]
Experimental Workflow: Synthesis of a Boronic Acid-Functionalized Polymer for Drug Delivery
Caption: Workflow for creating a targeted drug delivery system.
Bioconjugation and Proteomics: Probing Biological Systems
The ability to selectively label and modify proteins is crucial for understanding their function and for the development of protein-based therapeutics. (4-(2-Bromoethyl)phenyl)boronic acid provides a means to achieve site-specific modification.
Expertise in Practice: A protein can be initially modified with a nucleophilic group at a specific site. The bromoethyl moiety of the reagent can then react with this engineered nucleophile, thereby introducing a boronic acid group onto the protein surface. This "borono-tagged" protein can then be used for a variety of downstream applications, such as immobilization on a diol-containing surface for affinity purification or for studying interactions with glycoproteins.
Advanced Materials and Sensors
The reversible nature of the boronate ester bond makes it an ideal component for the creation of "smart" materials that can respond to environmental stimuli. For instance, hydrogels cross-linked with (4-(2-bromoethyl)phenyl)boronic acid and a diol-containing polymer can exhibit glucose-responsive swelling and shrinking, making them promising candidates for self-regulating insulin delivery systems.[7]
In the realm of diagnostics, the boronic acid group can be incorporated into fluorescent probes. The binding of a diol-containing analyte, such as glucose, can modulate the fluorescence properties of the probe, enabling quantitative detection.[2]
Methodologies and Protocols: A Self-Validating System
The successful application of (4-(2-Bromoethyl)phenyl)boronic acid hinges on well-defined and reproducible protocols. Below are detailed methodologies for key experimental workflows.
Protocol: Immobilization of (4-(2-Bromoethyl)phenyl)boronic acid on an Amine-Functionalized Surface for Affinity Chromatography
This protocol describes the preparation of a boronate affinity resin for the capture of glycoproteins.
Materials:
-
Amine-functionalized chromatography resin (e.g., NHS-activated Sepharose)
-
(4-(2-Bromoethyl)phenyl)boronic acid
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethanolamine
-
Wash buffers (e.g., PBS)
-
Binding/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 100 mM Glycine-HCl, pH 3.0 or a buffer containing a high concentration of sorbitol)
Procedure:
-
Resin Preparation: Swell the amine-functionalized resin in anhydrous DMF according to the manufacturer's instructions.
-
Ligand Coupling:
-
Dissolve (4-(2-Bromoethyl)phenyl)boronic acid in anhydrous DMF to a final concentration of 10-50 mM.
-
Add the boronic acid solution to the swollen resin.
-
Add TEA to the slurry to act as a base (final concentration ~1.5 equivalents relative to the boronic acid).
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle shaking. The rationale for using an organic solvent like DMF is to prevent premature hydrolysis of the bromoethyl group and to ensure solubility of the reactants. TEA is a non-nucleophilic base that facilitates the reaction between the amine on the resin and the bromoethyl group.
-
-
Blocking of Unreacted Sites:
-
Wash the resin extensively with DMF to remove unreacted reagents.
-
Add a solution of ethanolamine (e.g., 1 M in DMF) to the resin and incubate for 1-2 hours at room temperature to block any remaining active sites. This step is crucial to prevent non-specific binding of proteins to the resin.
-
-
Final Washing and Storage:
-
Wash the resin with alternating high and low pH buffers (e.g., 0.1 M acetate buffer pH 4.0 and 0.1 M Tris-HCl pH 8.0) to remove any non-covalently bound material.
-
Finally, wash the resin with the binding buffer and store at 4°C.
-
Validation: The success of the immobilization can be validated by packing the resin into a column and testing its ability to bind a known glycoprotein (e.g., horseradish peroxidase) and elute it with a competitive diol (e.g., sorbitol).
Protocol: Labeling of a Thiol-Containing Peptide with (4-(2-Bromoethyl)phenyl)boronic acid
This protocol details the modification of a peptide containing a cysteine residue.
Materials:
-
Cysteine-containing peptide
-
(4-(2-Bromoethyl)phenyl)boronic acid
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. Add a small amount of TCEP to ensure the cysteine thiol is in its reduced state.
-
Labeling Reaction:
-
Dissolve (4-(2-Bromoethyl)phenyl)boronic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the peptide solution (typically a 10-fold molar excess of the reagent).
-
Incubate the reaction at room temperature for 2-4 hours. The reaction proceeds via nucleophilic attack of the thiolate anion on the bromoethyl group. Maintaining a pH around 7.5 ensures a sufficient concentration of the reactive thiolate.
-
-
Quenching: Add an excess of a small molecule thiol, such as L-cysteine, to quench any unreacted (4-(2-bromoethyl)phenyl)boronic acid.
-
Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the successful labeling by mass spectrometry (observing the expected mass shift).
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C8H10BBrO2 | [8]([Link]) |
| Molecular Weight | 228.88 g/mol | [8]([Link]) |
| pKa of Phenylboronic Acid | ~8.8 | [9]([Link]) |
| Optimal pH for Diol Binding | > pKa of boronic acid | [3]([Link]) |
Conclusion: A Versatile Tool for the Modern Scientist
(4-(2-Bromoethyl)phenyl)boronic acid is more than just a chemical reagent; it is a strategic tool that empowers researchers to build sophisticated molecular systems with a high degree of control. Its bifunctional nature, combining the specific diol-binding properties of boronic acid with the versatile reactivity of a bromoethyl group, opens up a vast design space for innovation in drug delivery, proteomics, and materials science. By understanding the underlying chemical principles and employing robust, validated protocols, scientists can unlock the full potential of this remarkable molecule to address some of the most pressing challenges in the life sciences.
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A Technical Guide to (4-(2-Bromoethyl)phenyl)boronic acid: A Bifunctional Linchpin in Modern Medicinal Chemistry
Abstract
(4-(2-Bromoethyl)phenyl)boronic acid (CAS No. 137756-90-2) has emerged as a uniquely versatile building block in medicinal chemistry.[1][2][3] Its structure features two distinct and orthogonally reactive functional groups: a phenylboronic acid and a bromoethyl chain. This duality allows for sequential or programmed chemical transformations, positioning it as a powerful tool in the synthesis of complex therapeutic agents and diagnostic tools. This guide provides an in-depth exploration of its chemical properties, reactivity, and diverse applications, including its role as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs), bioconjugates, and radiolabeled imaging agents. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and illustrate its strategic importance in contemporary drug discovery.
Core Molecular Attributes and Reactivity Profile
(4-(2-Bromoethyl)phenyl)boronic acid is a bifunctional molecule whose utility is derived from the distinct chemical personalities of its two key functional groups.[4][5] Understanding this dual reactivity is fundamental to harnessing its full potential.
Physicochemical Properties
A summary of the key properties of (4-(2-Bromoethyl)phenyl)boronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 137756-90-2 | [1][2][6] |
| Molecular Formula | C₈H₁₀BBrO₂ | [1][6] |
| Molecular Weight | 228.9 g/mol | [1][6] |
| Appearance | White to off-white powder | [7] |
| Storage | Sealed in dry, 2-8°C | [3] |
The Duality of Function
The molecule's power lies in its two reactive centers, which can often be addressed with orthogonal chemistries.
Figure 1: Dual reactivity of (4-(2-Bromoethyl)phenyl)boronic acid.
-
The Phenylboronic Acid Moiety : This group is a mild Lewis acid and is renowned for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[8][9] Furthermore, it can form reversible covalent bonds with diols, a property exploited for sensing and bioconjugation, and can interact with nucleophilic amino acid residues like serine and threonine in protein active sites.[10][11]
-
The Bromoethyl Moiety : This is an unactivated primary alkyl halide. It serves as an electrophilic handle for reactions with a wide range of nucleophiles (e.g., amines, thiols, carboxylates), forming stable C-N, C-S, or C-O bonds via nucleophilic substitution.
Application as a Versatile Synthetic Building Block
The primary utility of the boronic acid function is in the construction of complex molecular scaffolds via cross-coupling chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[8] The reaction typically involves a palladium(0) catalyst and proceeds through a well-established cycle of oxidative addition, transmetalation, and reductive elimination.[8] When using (4-(2-Bromoethyl)phenyl)boronic acid, the boronic acid readily participates in this reaction with aryl or vinyl halides/triflates, leaving the bromoethyl group intact for subsequent functionalization.
While palladium catalysts are common, the presence of the alkyl halide group on the same molecule presents a potential challenge, as C(sp³)-X bonds can also undergo oxidative addition, particularly with more reactive catalysts.[12][13] Therefore, catalyst selection is critical. Modern advancements have also enabled the coupling of the alkyl halide itself using specialized nickel, copper, or iron catalytic systems, though this is less common when the boronic acid is the intended reactive partner.[12][14][15]
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a typical procedure for coupling (4-(2-Bromoethyl)phenyl)boronic acid with an aryl bromide.
-
Reagent Preparation : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), (4-(2-Bromoethyl)phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition : Add a degassed solvent mixture, typically toluene/ethanol or dioxane/water. Add a degassed aqueous solution of a base, such as 2M Na₂CO₃ (3.0 eq).
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound, now equipped with a reactive bromoethyl handle.
Application in Bifunctional Molecules and Bioconjugation
The true elegance of (4-(2-Bromoethyl)phenyl)boronic acid lies in its application as a bifunctional crosslinker, bridging two distinct molecular entities.[4][16] This is a central strategy in the design of advanced therapeutics like PROTACs and Antibody-Drug Conjugates (ADCs).
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[17][18][19] They consist of a POI-binding ligand and an E3 ubiquitin ligase ligand, connected by a chemical linker. The linker's length and composition are critical for the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) and for the molecule's overall properties.[17][19]
(4-(2-Bromoethyl)phenyl)boronic acid is an ideal precursor for synthesizing a segment of this linker. A common strategy involves a two-stage synthesis:
-
Stage 1 (Suzuki Coupling) : The boronic acid is coupled to the E3 ligase ligand (or a precursor) to form a stable C-C bond.
-
Stage 2 (Alkylation) : The now-distal bromoethyl group is used to alkylate a nucleophilic site (e.g., an amine) on the POI-binding ligand.
Figure 3: Workflow for PROTAC synthesis using the bifunctional linker.
This modular approach allows for the rapid synthesis of PROTAC libraries where the linker length and rigidity can be systematically varied to optimize degradation efficiency.[20][21]
Bioconjugation and ADC Development
The same principles apply to the broader field of bioconjugation, where biomolecules like peptides or antibodies are linked to payloads such as drugs or imaging agents.[22][23] The boronic acid can be used to form reversible covalent linkages with diols present on glycoproteins or to target specific amino acid residues.[24] Alternatively, after an initial coupling reaction, the bromoethyl group provides a reliable handle for conjugation to nucleophilic residues like cysteine or lysine on a protein surface.
Advanced Applications in Medicinal Chemistry
Beyond its role as a linker, the inherent chemical properties of the boronic acid moiety itself unlock further applications in drug design and diagnostics.
Covalent Inhibitors
Boronic acids are bioisosteres of carboxylic acids and can act as potent, reversible covalent inhibitors of enzymes, particularly serine and threonine proteases.[25] The boron atom forms a stable but reversible tetrahedral adduct with the catalytic serine/threonine hydroxyl group.[25][26] The FDA-approved drug Bortezomib, a proteasome inhibitor, famously utilizes this mechanism.[25][27] Incorporating the (4-(2-Bromoethyl)phenyl)boronic acid scaffold into a drug candidate can provide this covalent binding modality, often leading to enhanced potency and duration of action.[26][28][29]
Radiolabeling for PET and SPECT Imaging
Arylboronic acids and their corresponding esters (e.g., pinacol esters) are excellent precursors for late-stage radiohalogenation.[30] This is of paramount importance in the development of Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging agents. The C-B bond can be efficiently converted to a C-Halogen bond under mild, copper-mediated conditions.[31][32]
This allows for the introduction of radioisotopes such as Iodine-123 (for SPECT) or Fluorine-18 (for PET) into a complex molecule at the final step of the synthesis.[30][33] Using (4-(2-Bromoethyl)phenyl)boronic acid, a researcher can first construct a complex biologically active molecule and then perform the radiolabeling, creating a radiotracer to study the molecule's in vivo distribution, target engagement, and pharmacokinetics.
Protocol 2: Copper-Mediated Radioiodination
This protocol provides a general method for the radioiodination of an arylboronic ester precursor.
-
Precursor Synthesis : First, protect the boronic acid as a more stable pinacol ester by reacting (4-(2-Bromoethyl)phenyl)boronic acid with pinacol.
-
Labeling Reaction : In a shielded vial, combine the boronic ester precursor (5-10 mg), a copper catalyst such as Cu(OTf)₂ (1.2 eq), and a suitable solvent (e.g., ethanol).
-
Radionuclide Addition : Add the radioactive [¹²³I]NaI solution and an oxidizing agent like N-chlorosuccinimide (NCS) to generate the electrophilic iodine species in situ.
-
Heating : Heat the reaction mixture at 80-120 °C for 10-20 minutes.
-
Purification : Quench the reaction and purify the radiolabeled product using automated or semi-preparative HPLC to remove the unlabeled precursor, catalyst, and other impurities.
Conclusion and Future Outlook
(4-(2-Bromoethyl)phenyl)boronic acid is more than a simple chemical reagent; it is a strategic tool for molecular design in medicinal chemistry. Its bifunctional nature provides a robust platform for implementing modular synthesis strategies, accelerating the development of complex and highly functionalized molecules. From building biaryl scaffolds via Suzuki coupling to precisely linking components of PROTACs and enabling the synthesis of radiotracers for in vivo imaging, its applications are both broad and impactful. As therapeutic modalities continue to evolve towards targeted protein degradation and precision diagnostics, the utility of such versatile, dual-reactivity building blocks will only continue to grow, solidifying the place of (4-(2-Bromoethyl)phenyl)boronic acid in the modern medicinal chemist's toolbox.
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HD-Chemicals. (n.d.). 4-(2-Bromoethyl)phenylboronic acid, min 98%, 1 gram. Retrieved from [Link]
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Dias, A. M., & Bernardes, G. J. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3433-3451. Retrieved from [Link]
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Ball, Z. T., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5484–5488. Retrieved from [Link]
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ProQuest. (n.d.). Organometallic Approaches for Selective Bioconjugation Using Boronic Acids. Retrieved from [Link]
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Gao, J., et al. (2019). Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. Accounts of Chemical Research, 52(10), 2848–2861. Retrieved from [Link]
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Wang, D., et al. (2021). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society, 143(31), 12036–12043. Retrieved from [Link]
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Nakamura, E., et al. (2009). Iron-Catalyzed Suzuki−Miyaura Coupling of Alkyl Halides. Organic Letters, 11(21), 4842–4844. Retrieved from [Link]
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Bernardes, G. J. L., et al. (2019). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. Journal of the American Chemical Society, 141(18), 7543–7550. Retrieved from [Link]
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Snieckus, V., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Catalysis, 13(9), 6199–6207. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Kelly, J. W., et al. (2018). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. ACS Chemical Biology, 13(10), 2874–2882. Retrieved from [Link]
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Oncodesign Services. (n.d.). Recent trends in drug discovery of covalent binders: - can we move beyond cysteine?. Retrieved from [Link]
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James, T. D., & Fossey, J. S. (2013). Exploiting the reversible covalent bonding of boronic acids: Recognition, sensing, and assembly. Accounts of Chemical Research, 46(12), 2848–2861. Retrieved from [Link]
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ResearchGate. (n.d.). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. Retrieved from [Link]
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Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3249. Retrieved from [Link]
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Yaoxue Xuebao. (n.d.). Bifunctional molecules from viewpoint of medicinal chemistry. Retrieved from [Link]
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Macchia, A., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 65(13), 9034–9044. Retrieved from [Link]
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PubMed. (2009). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. Retrieved from [Link]
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MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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PubMed. (2025). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Retrieved from [Link]
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Chemical-Suppliers. (n.d.). (4-(2-Bromoethyl)phenyl)boronic acid | CAS 137756-90-2. Retrieved from [Link]
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ResearchGate. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of compounds 2 and 4 using aryl boronic compounds 1 and 3 via copper-mediated CEL iodination. Retrieved from [Link]
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Semantic Scholar. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved from [Link]
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Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Retrieved from [Link]
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(4-(2-Bromoethyl)phenyl)boronic acid: A Versatile Linker Precursor for Next-Generation Protein Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical exploration of (4-(2-Bromoethyl)phenyl)boronic acid, a pivotal building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will dissect its chemical attributes, strategic applications, and provide field-proven protocols, offering a comprehensive resource for researchers engaged in the development of novel protein degraders.
Introduction: The PROTAC Revolution and the Central Role of the Linker
The advent of PROTACs has fundamentally shifted the landscape of drug discovery. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of targeted protein destruction. They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the proteasome.
The linker component of a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's efficacy. The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex, influencing its stability and the efficiency of ubiquitination. The choice of chemical handles used to construct the linker is therefore a paramount decision in PROTAC design.
(4-(2-Bromoethyl)phenyl)boronic acid has emerged as a particularly valuable linker precursor due to its bifunctional nature. It offers two distinct and orthogonal reactive sites: a bromoethyl group for nucleophilic substitution and a boronic acid group for palladium-catalyzed cross-coupling reactions. This dual reactivity provides a robust and flexible platform for synthesizing complex linker architectures.
Strategic Value of (4-(2-Bromoethyl)phenyl)boronic acid in PROTAC Synthesis
The strategic advantage of employing (4-(2-Bromoethyl)phenyl)boronic acid lies in the orthogonality of its reactive groups. This allows for a modular and controlled assembly of the PROTAC molecule.
-
The Bromoethyl Handle: The primary alkyl bromide is an excellent electrophile for reactions with nucleophiles such as amines (-NH2), phenols (-OH), or thiols (-SH), which are commonly present on E3 ligase ligands or POI ligands. This provides a reliable method for tethering the first component of the PROTAC.
-
The Phenylboronic Acid Handle: The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the facile introduction of aryl or heteroaryl groups, enabling the precise tuning of linker length, rigidity, and vectorality. This is often the connection point for the second ligand or another linker component.
This strategic orthogonality is visualized in the synthetic workflow below.
Caption: Orthogonal Synthesis Workflow using the Building Block.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of (4-(2-Bromoethyl)phenyl)boronic acid is essential for its effective use.
| Property | Value | Source/Notes |
| CAS Number | 850463-53-7 | |
| Molecular Formula | C8H10BBrO2 | |
| Molecular Weight | 228.88 g/mol | |
| Appearance | White to off-white solid | Typically supplied as a crystalline powder. |
| Solubility | Soluble in MeOH, DMSO, DMF. | Poorly soluble in water. |
| Storage Conditions | 2-8°C, under inert atmosphere | Boronic acids can be sensitive to air and moisture. |
Detailed Synthetic Protocol: Conjugation to an Amine-Containing Ligand
This section details a representative, field-tested protocol for the initial conjugation step: the reaction of the bromoethyl group with a primary amine on a representative ligand (e.g., a VHL E3 ligase ligand).
Trustworthiness: This protocol incorporates internal checks. The progress of the reaction is monitored by TLC and LC-MS to ensure the consumption of starting materials and the formation of the desired product before proceeding to purification.
4.1 Materials and Reagents
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.0 eq)
-
Amine-containing ligand (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
LC-MS system for reaction monitoring
-
Reverse-phase HPLC for purification
4.2 Step-by-Step Procedure
-
Preparation: To a clean, dry 25 mL round-bottom flask, add the amine-containing ligand (1.2 eq).
-
Dissolution: Dissolve the ligand in anhydrous DMF (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 eq) to the solution. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: In a separate vial, dissolve (4-(2-Bromoethyl)phenyl)boronic acid (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Reaction: Stir the reaction mixture at 50°C under an inert atmosphere (e.g., Nitrogen or Argon). The elevated temperature accelerates the SN2 reaction.
-
Monitoring: Monitor the reaction progress every 2 hours using TLC (e.g., 10% MeOH in DCM as eluent) and LC-MS. Look for the disappearance of the starting material spots/peaks and the appearance of a new product spot/peak with the expected mass. The reaction is typically complete within 12-24 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding 10 volumes of water.
-
Purification: Purify the resulting crude product using reverse-phase preparative HPLC to yield the desired Ligand-Linker intermediate.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Caption: Step-by-step workflow for the SN2 conjugation reaction.
Conclusion and Future Outlook
(4-(2-Bromoethyl)phenyl)boronic acid is more than just a chemical reagent; it is a strategic tool that offers a logical and efficient pathway for the assembly of complex PROTAC molecules. Its orthogonal reactivity empowers chemists to build libraries of degraders with diverse linker architectures, facilitating the systematic optimization of ternary complex formation and degradation efficacy. As the field of targeted protein degradation continues to evolve, such versatile and reliable building blocks will remain indispensable for the rapid development of novel therapeutics.
References
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling Using (4-(2-Bromoethyl)phenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of Bifunctional Reagents
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a specific, high-utility building block: (4-(2-Bromoethyl)phenyl)boronic acid . The strategic value of this reagent lies in its bifunctional nature. It allows for a primary Suzuki-Miyaura coupling at the boronic acid site to construct a core biaryl structure. The intact bromoethyl group then serves as a versatile chemical handle for subsequent downstream modifications, such as nucleophilic substitutions or eliminations, providing a rapid pathway to diverse molecular architectures.
However, the presence of the reactive bromoethyl moiety introduces specific challenges that necessitate careful optimization of reaction conditions to prevent unwanted side reactions. This document provides a comprehensive mechanistic overview, a detailed experimental protocol, and field-proven insights to ensure a successful and high-yielding coupling.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]
2.1 The Three Pillars of the Suzuki-Miyaura Reaction
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, Ar¹-X).[4][7] This irreversible step oxidizes the catalyst to a Pd(II) species. The reactivity of the halide is critical, with the general trend being I > Br ≈ OTf >> Cl.[2][4]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (Ar²) is transferred to the Pd(II) complex, displacing the halide.[2][8] This step is critically dependent on the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[9][10][11][12]
-
Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled as the final biaryl product (Ar¹-Ar²).[3][4] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Optimization for (4-(2-Bromoethyl)phenyl)boronic acid
The success of the coupling reaction, especially with a functionalized substrate, hinges on the judicious selection of four key parameters: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
3.1 Potential Side Reactions
The primary challenge with (4-(2-Bromoethyl)phenyl)boronic acid is the potential for side reactions involving the bromoethyl group.
-
β-Hydride Elimination: Under strongly basic conditions and/or high temperatures, elimination of HBr can occur to form (4-vinylphenyl)boronic acid. This vinylboronic acid can then either polymerize or participate in the Suzuki coupling, leading to undesired byproducts.[3][13]
-
Nucleophilic Attack: The base or other nucleophiles in the mixture can attack the electrophilic carbon of the bromoethyl group.
-
Protodeborylation: Cleavage of the C-B bond by a proton source can lead to the formation of ethylbenzene as a byproduct, reducing the overall yield.[4][13]
To mitigate these risks, milder reaction conditions are paramount.
3.2 Parameter Selection Guide
| Parameter | Recommended Choice & Rationale |
| Palladium Source | Pd(PPh₃)₄ (0.5-2 mol%): An excellent choice as it is an air-stable Pd(0) precatalyst that does not require an in-situ reduction step. Pd(OAc)₂ or Pd₂(dba)₃ (0.5-2 mol%): These are common Pd(II) and Pd(0) sources, respectively, but require the addition of a phosphine ligand.[3][12] |
| Ligand | PPh₃ (Triphenylphosphine): A standard, robust ligand suitable for many couplings. Often used in a 2:1 or 4:1 ratio to Palladium. Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos): These advanced ligands can confer exceptional reactivity, often allowing for lower catalyst loadings and room temperature reactions, which would be highly beneficial for this substrate to avoid elimination.[7][14] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents): These are moderately strong inorganic bases that are highly effective in promoting transmetalation while being mild enough to minimize the risk of elimination of the bromoethyl group.[2][15] They are generally preferred over stronger bases like NaOH, Cs₂CO₃, or alkoxides (e.g., KOtBu) for this substrate.[8] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v): Biphasic solvent systems are standard for Suzuki couplings.[2] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[16] Dioxane and THF are common organic solvents.[5] |
| Temperature | 60-90 °C: The temperature should be high enough to ensure a reasonable reaction rate but low enough to suppress the HBr elimination side reaction. It is crucial to monitor the reaction progress and use the lowest effective temperature. |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (4-(2-Bromoethyl)phenyl)boronic acid with a generic aryl bromide (Ar-Br).
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
4.1 Reagents and Equipment
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed deionized water)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
4.2 Experimental Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
4.3 Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-(2-Bromoethyl)phenyl)boronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The mixture should be sparged with the inert gas for an additional 10 minutes.[5][8]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents. | 1. Use fresh catalyst or ensure precatalyst activation.2. Improve degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions).3. Use anhydrous solvents and dry reagents. |
| Formation of Vinyl Byproduct | 1. Reaction temperature is too high.2. Base is too strong. | 1. Reduce the reaction temperature to 60-70 °C and monitor.2. Switch to a milder base such as K₃PO₄ or even KF.[12] |
| Significant Protodeborylation | 1. Presence of acidic impurities.2. Prolonged reaction time at high temperature. | 1. Ensure reagents are pure. Use a slight excess (1.1-1.2 equiv) of boronic acid.2. Stop the reaction as soon as the limiting reagent is consumed. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Certain catalyst/ligand combinations can favor this pathway. | 1. Rigorously exclude oxygen from the reaction vessel.2. Screen different palladium sources and ligands. |
Conclusion
The Suzuki-Miyaura coupling of (4-(2-Bromoethyl)phenyl)boronic acid is a powerful method for synthesizing complex molecules with a handle for further functionalization. By understanding the reaction mechanism and carefully controlling key parameters—particularly the choice of a mild base and the lowest effective temperature—researchers can successfully mitigate potential side reactions and achieve high yields of the desired biaryl product. This protocol serves as a robust starting point for scientists in drug discovery and materials science to leverage this versatile building block in their synthetic campaigns.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Remarchuk, T. P., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Gerey, B., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARO-DES.
- Almeida, A., & Rodrigues, M. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Letters in Organic Chemistry.
- Remarchuk, T. P., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. (2022). Retrieved from [Link]
- Remarchuk, T. P., & Sigman, M. S. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction.
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
The Chemistry of Connections: Suzuki Coupling with Boronic Acids. Retrieved from [Link]
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved from [Link]...
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]...
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Retrieved from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (4-(2-Bromoethyl)phenyl)boronic Acid
<
Introduction: The Strategic Importance of (4-(2-Bromoethyl)phenyl)boronic Acid in Synthesis
(4-(2-Bromoethyl)phenyl)boronic acid is a versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling reactions, and a bromoethyl group, which serves as a valuable handle for subsequent synthetic transformations. This dual functionality allows for the strategic construction of complex molecular architectures, making it a key building block in the synthesis of novel therapeutics and functional materials.[1][2] The ability to first engage the boronic acid in a carbon-carbon bond-forming reaction, such as the Suzuki-Miyaura coupling, and then utilize the bromoethyl group for further derivatization, provides a powerful and convergent approach to target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-(2-Bromoethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, with a focus on practical protocols and mechanistic insights.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3][4][5] This reaction is highly valued in both academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[5] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is often the rate-determining step.[6][8] The resulting palladium(II) intermediate then undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10] Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][7]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of the palladium catalyst and the associated ligands.[8]
-
Palladium Precatalysts: Both Pd(0) and Pd(II) sources can be used. Common Pd(0) precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.[10] Pd(II) salts, such as Pd(OAc)₂ and PdCl₂(dppf), are also widely employed and are reduced in situ to the active Pd(0) species.[9][10] For challenging substrates, pre-formed catalysts or palladacycles can offer enhanced activity and stability.[11][12]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[13]
-
Phosphine Ligands: Traditional triarylphosphines like triphenylphosphine (PPh₃) are effective for many applications.[10] However, for more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, bulky and electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as SPhos and XPhos are often superior.[9][13] These ligands promote both the oxidative addition and reductive elimination steps.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[12] PEPPSI-type catalysts are a well-known example of Pd-NHC complexes.[3]
-
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (4-(2-Bromoethyl)phenyl)boronic acid with an aryl bromide. Optimization of reaction conditions, such as temperature, solvent, and base, may be necessary for specific substrates.[14][15][16]
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, (4-(2-Bromoethyl)phenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for less reactive aryl bromides or aryl chlorides.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk flask.
-
Add the aryl halide, (4-(2-Bromoethyl)phenyl)boronic acid, and finely powdered K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Optimization
Low yields or the formation of side products can often be addressed by systematically optimizing the reaction conditions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions (for some systems); Poor quality base. | Use a fresh catalyst and ensure solvents and bases are anhydrous if necessary.[17] Consider a different, more active catalyst/ligand system. |
| Protodeboronation | Presence of water; Prolonged reaction times at high temperatures; Harsh basic conditions. | Use anhydrous conditions, lower the reaction temperature, or use a milder base like KF.[9] Converting the boronic acid to a more stable pinacol ester can also mitigate this issue.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas all solvents and the reaction mixture.[18] Using a Pd(0) precatalyst can sometimes reduce homocoupling.[3] |
| Dehalogenation of Aryl Halide | Presence of a hydride source (e.g., from solvent or base). | Use a different solvent or base. This side reaction is more common with electron-rich aryl halides.[3] |
Experimental Workflow Visualization
The general workflow for setting up a Suzuki-Miyaura coupling reaction is outlined below.
Caption: A logical workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
Palladium-catalyzed cross-coupling reactions of (4-(2-Bromoethyl)phenyl)boronic acid are a robust and versatile method for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, and reaction conditions, researchers can effectively utilize this valuable building block to advance their synthetic endeavors in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for achieving successful and reproducible outcomes.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Dalton transactions (Cambridge, England : 2003), (22), 2936–2942. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Murray, J. I. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Leister, J., Chao, D., & Billingsley, K. L. (2021). A Novel Palladium Catalyst for Cross-Coupling of Allyl Acetates with Arylboronic Acids. Tetrahedron Letters, 62(1), 152671. [Link]
-
Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1234. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(19), 4434. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
-
Organic Chemistry Division, ACS. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Ananikov, V. P., & Musaev, D. G. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(32), 11391–11402. [Link]
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Li, Y., et al. (2020). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 25(23), 5737. [Link]
-
Kedia, S. B., & Mitchell, M. B. (2008). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 12(5), 903–908. [Link]
-
Santos, L. S., et al. (2007). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 72(16), 6179–6182. [Link]
-
Penna, F., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4930. [Link]
-
ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
-
Royal Society of Chemistry. (2014). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 5(2), 138-150. [Link]
-
Penna, F., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4930. [Link]
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- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 18. reddit.com [reddit.com]
Topic: Experimental Setup for Reactions Involving (4-(2-Bromoethyl)phenyl)boronic acid
An Application Note and Protocol Guide for Researchers
Abstract
(4-(2-Bromoethyl)phenyl)boronic acid is a versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid moiety for palladium-catalyzed cross-coupling and a bromoethyl group for subsequent nucleophilic functionalization, allows for the streamlined synthesis of complex molecular architectures. This guide provides an in-depth exploration of the experimental considerations, detailed protocols, and underlying chemical principles for effectively utilizing this building block. We will focus on its primary application in the Suzuki-Miyaura reaction, post-coupling modifications, and considerations for reagent handling and purification to ensure reproducible and high-yielding outcomes.
Introduction: A Bifunctional Building Block
(4-(2-Bromoethyl)phenyl)boronic acid, with the molecular formula C₈H₁₀BBrO₂, serves as a powerful synthetic intermediate.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The Boronic Acid (-B(OH)₂): This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[3] The boron atom possesses a vacant p-orbital, which is key to its role in the catalytic cycle.[4]
-
The Bromoethyl (-CH₂CH₂Br): The primary alkyl bromide provides a reactive handle for a wide array of nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, allowing for the introduction of diverse functionalities after the C-C bond has been formed.
This dual functionality makes it an ideal scaffold for constructing libraries of compounds where a core biaryl structure is systematically modified with various side chains, a common strategy in drug discovery programs.
The Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this reagent, coupling the phenylboronic acid portion with an aryl or vinyl halide/triflate.[5][6] Understanding the mechanism and the role of each component is critical for experimental success.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle, generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Components: A Causal Approach
The success of the coupling reaction is not merely procedural; it is a result of the rational selection of each component.
| Component | Example(s) | Function & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the catalytic Pd(0) species. Pd(OAc)₂ and Pd₂(dba)₃ are precatalysts that are reduced in situ to the active Pd(0) state.[7] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos | Stabilizes the Pd(0) catalyst, prevents decomposition into palladium black, and modulates electronic/steric properties to enhance reactivity, especially for less reactive halides like chlorides.[5][8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | Activates the boronic acid by forming an anionic boronate complex ([Ar-B(OH)₃]⁻), which is more nucleophilic and competent for transmetalation.[3][7] The choice of base strength can be critical, especially for base-sensitive substrates.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Must solubilize the organic substrates, the catalyst complex, and the inorganic base. A biphasic system with water is common and often enhances the reaction rate.[3][10] The choice of solvent can sometimes influence selectivity in complex molecules.[11] |
| Coupling Partner | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | The electrophile that undergoes oxidative addition. Reactivity generally follows the order I > Br > OTf >> Cl. More electron-rich and sterically hindered ligands are often required for efficient coupling of aryl chlorides.[5][8] |
Protocol 1: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (4-(2-Bromoethyl)phenyl)boronic acid with a generic aryl bromide.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.1 eq.)
-
Aryl Bromide (1.0 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)
-
Toluene and Deionized Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), (4-(2-bromoethyl)phenyl)boronic acid (1.1 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.5 eq.).
-
Solvent Addition: Add toluene and water (e.g., in a 4:1 ratio, ensuring the total volume gives a substrate concentration of ~0.1 M).
-
Degassing (Critical Step): To ensure the removal of dissolved oxygen which can deactivate the catalyst, degas the reaction mixture. This can be achieved by bubbling argon through the solution for 15-20 minutes or by three cycles of freeze-pump-thaw.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Post-Coupling Derivatization: The Bromoethyl Handle
Once the biaryl core is assembled via the Suzuki coupling, the bromoethyl group becomes the focal point for introducing further diversity. This two-stage synthetic strategy is highly efficient.
Caption: A two-stage workflow utilizing the bifunctional reagent.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol provides an example of reacting the bromoethyl group of the Suzuki product with a primary amine.
Materials:
-
Suzuki product from Protocol 1 (1.0 eq.)
-
Primary or Secondary Amine (1.5 - 2.0 eq.)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq.)
-
Solvent, e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Setup: Dissolve the Suzuki product (1.0 eq.) in acetonitrile.
-
Reagent Addition: Add the amine (1.5 eq.) and the base (e.g., K₂CO₃, 2.0 eq.) to the solution.
-
Reaction: Stir the mixture at an appropriate temperature (room temperature to 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via flash column chromatography to yield the final product.
Special Application: Precursor for Radiosynthesis
Boronic acids and their esters are invaluable precursors for the synthesis of radiolabeled molecules for applications like Positron Emission Tomography (PET) imaging.[12][13] The carbon-boron bond can be efficiently converted to a carbon-radioisotope bond.
-
Radioiodination: Arylboronate esters can be converted to radioiodinated aryl iodides using no-carrier-added Na[¹²³I] in the presence of an oxidizing agent like Chloramine-T.[14]
-
Radiofluorination: While more complex, methods exist for the copper-mediated radiofluorination of arylboronic esters using [¹⁸F]fluoride, which is crucial for developing PET tracers.[15]
This application allows researchers to synthesize a non-radioactive ("cold") standard using the protocols above and then adapt the final step to introduce a radioisotope at the boronic acid position for in vivo imaging studies.
Reagent Handling, Stability, and Purification
Stability and Storage: (4-(2-Bromoethyl)phenyl)boronic acid, like many boronic acids, should be handled with care to maintain its integrity.
-
Protodeboronation: It can be susceptible to the loss of the boronic acid group under strongly acidic or certain basic conditions, especially at elevated temperatures.[4]
-
Oxidative Instability: Boronic acids can be unstable towards oxidation, particularly at physiological pH.[16]
-
Storage: The reagent should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to prevent degradation and the formation of boroxine anhydrides (cyclic trimers).[1][2]
Purification Strategies: Purifying crude reaction mixtures containing boronic acids or their products requires specific considerations.
-
Aqueous Base Wash: Unreacted (4-(2-bromoethyl)phenyl)boronic acid can often be removed from an organic solution of the product by washing with a mild aqueous base (e.g., 1M NaOH). The boronic acid forms a water-soluble boronate salt, which partitions into the aqueous layer.[17][18]
-
Column Chromatography: Standard silica gel chromatography is effective for purifying the final coupled products. For purifying the boronic acid itself, specialized solvent systems may be needed, and care must be taken to avoid prolonged exposure to the acidic silica surface.[19]
-
Recrystallization: This can be an effective method for purifying both the starting boronic acid and solid final products.[19]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. Available from: [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
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YouTube. (2020). Suzuki Coupling. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of compounds 2 and 4 using aryl boronic compounds 1 and 3 via copper-mediated CEL iodination. Available from: [Link]
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Aleš Marek Group. Synthesis of Radiolabeled Compounds. Available from: [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available from: [Link]
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PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Available from: [Link]
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Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available from: [Link]
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PubMed. (n.d.). Synthesis of radioiodinated aryl iodides via boronate precursors. Available from: [Link]
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PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]
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ResearchGate. (2016). Can I remove boronic acid using Work up process?. Available from: [Link]
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Reddit. (2017). Purification of boronic acids?. Available from: [Link]
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PubMed Central. (n.d.). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Available from: [Link]
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ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. Available from: [Link]
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Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Available from: [Link]
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ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles a. Available from: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
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Synthesis of PROTAC linkers from (4-(2-Bromoethyl)phenyl)boronic acid
Application Note & Protocols
A Modular Platform for PROTAC® Linker Synthesis Utilizing (4-(2-Bromoethyl)phenyl)boronic Acid
Abstract
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, redirecting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The chemical linker connecting the two ends of a PROTAC is a critical determinant of its efficacy, influencing the geometry and stability of the functional ternary complex.[3][4] This guide details a robust and modular synthetic platform starting from the versatile, bifunctional reagent, (4-(2-Bromoethyl)phenyl)boronic acid. We present detailed protocols for leveraging its two distinct reactive handles—the boronic acid for palladium-catalyzed Suzuki-Miyaura cross-coupling and the bromoethyl group for nucleophilic substitution. This dual functionality enables a flexible and convergent approach to constructing a diverse array of PROTAC linkers, including those incorporating popular polyethylene glycol (PEG) chains and those primed for bioorthogonal "click chemistry" conjugation.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule's architecture consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them.[4][5] This linker is not a passive spacer; its length, rigidity, and chemical composition directly impact the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and subsequent degradation by the 26S proteasome.[4][] Therefore, the ability to rapidly synthesize and screen a library of linkers is paramount in optimizing a PROTAC's degradation efficiency (DC50), selectivity, and pharmacokinetic properties.[5][]
The starting material, (4-(2-Bromoethyl)phenyl)boronic acid, is an ideal scaffold for modular linker synthesis. Its phenylboronic acid moiety provides a stable anchor for C-C bond formation via the highly reliable Suzuki-Miyaura reaction, while the bromoethyl group serves as a potent electrophile for introducing a wide range of functionalities. This allows researchers to strategically build out the linker from a central, rigid phenyl core.
PROTAC Mechanism of Action
PROTACs act as catalytic shuttles, bringing a target protein into proximity with an E3 ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) to the target, marking it for destruction. The PROTAC itself is not degraded and can initiate multiple cycles of degradation.[1]
Caption: The PROTAC-mediated protein degradation cycle.
Synthetic Strategy: A Dual-Axis Approach
The core of our strategy lies in the orthogonal reactivity of the boronic acid and the alkyl bromide. This allows for a two-directional synthesis where either handle can be addressed first, providing maximum flexibility for coupling complex warheads and E3 ligase ligands. The general workflow enables the generation of a key intermediate which is then further elaborated.
Caption: Modular synthetic workflow starting from the bifunctional reagent.
Core Synthetic Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the boronic acid with an aryl halide (Br, I, or OTf) functionalized binding element (either a POI warhead or an E3 ligase ligand).
Rationale: The Suzuki reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[7] It exhibits high functional group tolerance, allowing for the coupling of complex molecular fragments late in a synthetic sequence. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common due to its efficiency and stability.[8] An inorganic base is required for the transmetalation step of the catalytic cycle. A mixed solvent system like 1,4-dioxane and water is often optimal for solubilizing both the organic and inorganic reagents.[7]
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.1 eq)
-
Aryl halide-functionalized ligand (Ar-X) (1.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask or pressure vessel, add the aryl halide-functionalized ligand (1.0 eq), (4-(2-Bromoethyl)phenyl)boronic acid (1.1 eq), and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (to achieve a final concentration of ~0.1 M with respect to the limiting reagent).
-
Stir the resulting mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled intermediate (Ar-Ph-(CH₂)²-Br).
Protocol 2: Functionalization of the Bromoethyl Group
This protocol details methods to functionalize the alkyl bromide, which is a potent electrophile for Sₙ2 reactions.
Sub-Protocol 2A: Direct Amination
Rationale: This method directly couples an amine-containing molecule (e.g., a linker with a terminal amine or a ligand with an available amine) to the bromoethyl group. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HBr byproduct without competing in the primary reaction.
Procedure:
-
Dissolve the bromoethyl-containing intermediate (1.0 eq) and the amine-containing molecule (1.2 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Stir the reaction at a temperature ranging from room temperature to 60 °C. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography or preparative HPLC.
Sub-Protocol 2B: Conversion to Azide for Click Chemistry
Rationale: Converting the alkyl bromide to an alkyl azide is a highly efficient transformation that installs a versatile chemical handle. The azide can then be used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, for subsequent conjugation.[9][][11] This two-step approach is often more reliable and modular than direct coupling of large fragments.[5][12]
Procedure:
-
Dissolve the bromoethyl-containing intermediate (1.0 eq) in DMF.
-
Add sodium azide (NaN₃) (1.5-2.0 eq). Caution: Sodium azide is highly toxic. Handle with extreme care.
-
Heat the reaction to 50-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, dilute with a large volume of water, and extract with ethyl acetate or diethyl ether.
-
Wash the organic layer thoroughly with water to remove residual DMF and salts.
-
Dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the azide-functionalized intermediate. This product is often used in the next step without further purification.
Data and Expected Outcomes
The following table summarizes typical parameters for the described reactions. Actual results may vary based on the specific substrates used.
| Protocol | Key Reagents | Typical Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Purification |
| 1: Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 60-90 | Silica Gel Chrom. |
| 2A: Amination | Amine, DIPEA | DMF or MeCN | 25-60 | 6-24 | 50-85 | Silica Gel Chrom. or HPLC |
| 2B: Azidation | NaN₃ | DMF | 50-70 | 2-6 | 85-98 | Aqueous Workup |
Application Example: Convergent PROTAC Synthesis via Click Chemistry
This workflow demonstrates the power of the modular approach. An E3 ligase ligand (e.g., a thalidomide analog) is functionalized with an alkyne, while the POI-binding warhead is coupled to our linker precursor and converted to an azide. The two halves are then joined using CuAAC.
Caption: Convergent synthesis of a PROTAC using Suzuki coupling and click chemistry.
Conclusion
The use of (4-(2-Bromoethyl)phenyl)boronic acid as a starting material provides a highly efficient, modular, and reliable platform for the synthesis of diverse PROTAC linkers. By leveraging well-established and high-yielding reactions such as the Suzuki-Miyaura coupling and nucleophilic substitution, researchers can rapidly assemble libraries of PROTACs for structure-activity relationship (SAR) studies. The straightforward conversion of the bromoethyl handle to an azide further expands the utility of this platform, enabling facile integration with click chemistry workflows, which are invaluable for modern drug discovery.[13]
References
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Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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PubMed. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J Med Chem, 25, 61(2):453-461. [Link]
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Technology Networks. (2023). Development And Application of "Click Chemistry" In ADC And PROTAC. [Link]
-
Zoppi, V., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. [Link]
-
SciSpace. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. [Link]
-
National Institutes of Health. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Med Chem Lett, 12(8), 1300-1307. [Link]
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Jin, Y. H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 14. [Link]
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ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
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ResearchGate. (n.d.). Solid-phase synthesis of MZ-1 analogues by Suzuki coupling. [Link]
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ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction using 2 (1 eq). [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. [Link]
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National Institutes of Health. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. ChemMedChem, 19(5), e202300527. [Link]
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Derivatization of (4-(2-Bromoethyl)phenyl)boronic acid for targeted drug delivery
Application Notes & Protocols
Introduction: A Bifunctional Scaffold for Precision Targeting
The pursuit of "magic bullets"—therapeutics that selectively act on diseased cells while sparing healthy tissue—remains a central goal in modern medicine.[1] A promising strategy in this endeavor is to exploit the unique biochemical signatures of pathological cells. Many cancer cells, for instance, exhibit an over-expression of sialic acid (SA) residues on their surface glycoproteins.[1][2][3][4] This aberrant glycosylation pattern serves as a molecular beacon that can be recognized by specific targeting moieties.
Phenylboronic acid (PBA) has emerged as a powerful targeting ligand due to its unique ability to form reversible covalent bonds (boronate esters) with cis-diol-containing molecules, such as the sialic acids prevalent on tumor surfaces.[1][2][5][6] This interaction is pH-sensitive, becoming weaker in the more acidic environments characteristic of intracellular compartments like endosomes, a feature that can be ingeniously exploited for triggered drug release.[1][2]
(4-(2-Bromoethyl)phenyl)boronic acid is a particularly valuable building block in this context. It is a bifunctional molecule, presenting two chemically distinct reactive sites:
-
The Phenylboronic Acid Moiety: The "warhead" for targeting sialic acid-rich glycans on cell surfaces.
-
The Bromoethyl Group: A versatile and reactive electrophilic "handle" for the stable conjugation of therapeutic payloads, imaging agents, or solubility-enhancing polymers.[7]
This application note provides a detailed guide to the strategic derivatization of (4-(2-Bromoethyl)phenyl)boronic acid, outlining core chemical strategies, step-by-step protocols, and characterization methods for creating targeted drug delivery constructs.
Core Derivatization Strategies: Leveraging Orthogonal Reactivity
The key advantage of (4-(2-Bromoethyl)phenyl)boronic acid is its orthogonal reactivity. The bromoethyl group undergoes nucleophilic substitution reactions, while the boronic acid engages in reversible esterification with diols. This allows for a modular and controlled approach to building complex bioconjugates. The primary strategy involves first attaching the desired payload to the bromoethyl handle, preserving the boronic acid for its ultimate targeting function.
Strategy A: Payload Attachment via Nucleophilic Substitution
The bromoethyl group is a primary alkyl halide, making it an excellent substrate for SN2 reactions with a variety of soft and hard nucleophiles.[7] This provides a robust and predictable method for attaching payloads.
Protocol 1: Conjugation to Amine-Containing Payloads (e.g., Drugs, Dyes)
This protocol describes the conjugation of an amine-containing molecule to the bromoethyl handle. The reaction requires a non-nucleophilic base to neutralize the HBr generated, preventing protonation of the payload's amine group which would render it non-nucleophilic.
Rationale:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to solubilize the reactants and facilitate the SN2 mechanism.
-
Base: A hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct without competing with the payload as a nucleophile.
-
Temperature: Moderate heating can increase the reaction rate, but excessive heat should be avoided to prevent side reactions or degradation of sensitive payloads.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.0 equiv.)
-
Amine-containing payload (e.g., Doxorubicin-NH₂, 1.1 equiv.)
-
Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
Dissolve (4-(2-Bromoethyl)phenyl)boronic acid in anhydrous DMF in a dry, round-bottom flask under an inert atmosphere.
-
Add the amine-containing payload to the solution.
-
Add DIPEA to the reaction mixture dropwise while stirring.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the DMF under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or by preparative HPLC.
Protocol 2: Conjugation to Thiol-Containing Payloads (e.g., Peptides, Proteins)
Thiol groups (e.g., from cysteine residues) are excellent nucleophiles, especially in their deprotonated thiolate form.[8] This reaction is typically faster than with amines and can often be performed under milder, aqueous-compatible conditions if the payload requires it.
Rationale:
-
pH Control: The reaction is often performed at a pH slightly above the pKa of the thiol group (~8.5) to ensure a significant population of the more nucleophilic thiolate anion, while minimizing reactions with amines (pKa ~9-10).[9]
-
Reducing Agent: For protein conjugation, a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) may be included to prevent the formation of disulfide bonds between payload molecules.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.5-2.0 equiv.)
-
Thiol-containing payload (e.g., a cysteine-terminated peptide, 1.0 equiv.)
-
Reaction Buffer: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.5-8.0
-
Co-solvent (e.g., DMSO or DMF) if needed for solubility
-
TCEP (optional, for proteins)
Procedure:
-
Dissolve the thiol-containing payload in the Reaction Buffer. If using a protein, add TCEP to a final concentration of 0.5 mM.
-
Dissolve (4-(2-Bromoethyl)phenyl)boronic acid in a minimum amount of co-solvent (e.g., DMSO).
-
Add the boronic acid solution dropwise to the stirring payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) for large biomolecules or reverse-phase HPLC for smaller peptides.
Purification and Characterization of Derivatives
Rigorous purification and characterization are critical to validate the structure of the final conjugate and ensure its suitability for biological applications.
Purification:
-
Column Chromatography: Standard silica gel chromatography is effective for small-molecule conjugates, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the method of choice for purifying peptide and small-molecule conjugates to high purity.
-
Size-Exclusion Chromatography (SEC): SEC is ideal for separating large protein conjugates from smaller, unreacted starting materials.
Characterization: The successful synthesis of the conjugate is confirmed using a combination of spectroscopic and spectrometric techniques.
| Technique | Purpose | Expected Result for Successful Conjugation (Amine Payload) |
| ¹H NMR | Structural confirmation | Disappearance of the payload's primary -NH₂ protons. A shift in the protons of the -CH₂-CH₂-Br group, particularly the -CH₂-Br protons (typically ~3.6 ppm), which will shift upfield upon substitution. |
| ¹¹B NMR | Confirmation of boronic acid integrity | A broad signal between 28-30 ppm, characteristic of a trigonal planar (sp²) arylboronic acid.[10][11] This confirms the targeting moiety remains intact. |
| Mass Spec (ESI-MS) | Molecular weight confirmation | Observation of the [M+H]⁺ ion corresponding to the calculated exact mass of the final conjugate. The characteristic boron isotope pattern (¹⁰B/¹¹B) should be visible.[12] |
Application: Mechanism of Targeted Delivery and Release
Once synthesized and purified, the Payload-Linker-PBA conjugate is ready for application in a targeted delivery system. The mechanism relies on a multi-step process that leverages both the biology of the target cell and the chemistry of the conjugate.
-
Systemic Circulation & Targeting: The conjugate, often formulated in a nanocarrier to improve pharmacokinetics, circulates in the body. The exposed PBA moieties act as ligands.
-
Cell Surface Binding: Upon reaching a tumor site, the PBA groups selectively bind to overexpressed sialic acid residues on the cancer cell surface, forming a temporary boronate ester.[1][2]
-
Internalization: This binding event triggers receptor-mediated endocytosis, internalizing the entire conjugate into the cell within an endosomal vesicle.
-
pH-Triggered Release: The interior of the endosome is more acidic (pH ~5.0-6.0) than the extracellular environment (pH 7.4). This acidic environment destabilizes the boronate ester bond between the PBA and the sialic acid, releasing the conjugate into the endosome.[2][13][14] The conjugate can then escape the endosome and the payload can exert its therapeutic effect within the cytoplasm or nucleus.
Conclusion
(4-(2-Bromoethyl)phenyl)boronic acid is a powerful and versatile bifunctional linker for the development of targeted therapeutics. Its orthogonal reactive sites—the bromoethyl group for stable payload conjugation and the phenylboronic acid for targeting overexpressed cell surface glycans—allow for the rational design and synthesis of sophisticated drug delivery systems. The protocols and strategies outlined in this document provide a solid foundation for researchers to harness the potential of this molecule in creating more effective and less toxic cancer therapies.
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- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
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Aqueous Suzuki-Miyaura Coupling Reactions with Phenylboronic Acid Derivatives: Protocols and Technical Insights
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] The increasing demand for environmentally benign chemical processes has propelled the development of this reaction in aqueous media.[3][4] This guide provides an in-depth exploration of the aqueous Suzuki-Miyaura coupling, focusing on phenylboronic acid derivatives. We will dissect the reaction mechanism, elucidate the critical roles of each component, and offer detailed, field-proven protocols designed for researchers, scientists, and professionals in drug development. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust understanding for successful and reproducible outcomes.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
At its core, the palladium-catalyzed Suzuki-Miyaura reaction is an elegant three-step cycle.[5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds as follows:
-
Oxidative Addition: A low-valent Palladium(0) species, the active catalyst, inserts into the carbon-halide bond of the aryl halide (Ar-X). This step forms a new, square-planar Palladium(II) intermediate.[7][8] The reactivity of the aryl halide is crucial here, with the rate of addition typically following the trend I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (a boronate).[9][10][11] This boronate then reacts with the Pd(II) intermediate, displacing the halide and forming a new Ar-Pd-Ar' complex.
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the desired biaryl product (Ar-Ar'). This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8] Bulky electron-donating ligands on the palladium catalyst often promote this step.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Aqueous Advantage: Why Water is a Superior Solvent
Traditionally performed in organic solvents like toluene or dioxane, the shift to water offers compelling advantages aligned with green chemistry principles.[3]
-
Environmental & Safety: Water is non-toxic, non-flammable, and abundant.[3]
-
Reagent Compatibility: Organoboronic acids are generally stable and compatible with water, a significant advantage over other more sensitive organometallic reagents.[5]
-
Enhanced Reactivity: In some cases, reactions in water can be faster than in organic solvents, potentially due to hydrophobic effects that concentrate reactants.
However, the primary challenge is the poor solubility of many aryl halides, palladium catalysts, and ligands in water. This hurdle is effectively overcome through the use of surfactants, which enable the formation of micelles. These micelles act as nanoreactors, creating a hydrophobic core where the catalyst and organic substrates can congregate and react efficiently, while the overall reaction medium remains aqueous.[12][13]
Optimizing the Reaction: A Guide to Key Parameters
A successful aqueous Suzuki-Miyaura coupling depends on the judicious selection of several key components.
The Palladium Catalyst System
The catalyst system consists of a palladium source (a precatalyst) and, often, a supporting ligand.
-
Palladium Source: A variety of Pd(II) and Pd(0) sources can be used. Common choices include Palladium(II) Acetate (Pd(OAc)₂), Palladium(II) Chloride (PdCl₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5] For heterogeneous catalysis, Palladium on Carbon (Pd/C) is a robust, easily separable, and often reusable option.[14][15] Stable and highly active palladacycle precatalysts have also gained prominence.[5][16]
-
Ligands: Ligands stabilize the palladium center and modulate its reactivity. In aqueous media, water-soluble phosphine ligands like TPPTS (tri(3-sulfonatophenyl)phosphine) are often employed.[16] However, many highly efficient "ligand-free" protocols exist, where surfactants, the base, or even the substrate may coordinate to the palladium.[17] The term "ligand-free" typically means no external phosphine or N-heterocyclic carbene (NHC) ligand is added.
The Critical Role of the Base
The base is arguably one of the most crucial components. It does not merely create an alkaline environment; its primary role is to activate the phenylboronic acid.[18][19] It reacts with the boronic acid (a Lewis acid) to form a more electron-rich and highly nucleophilic boronate anion [ArB(OH)₃]⁻, which readily participates in the transmetalation step.[9][18]
| Base Type | Common Examples | Key Characteristics & Insights |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Widely used, moderately strong, and cost-effective. Often a good starting point for optimization. |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base. Particularly effective for coupling less reactive aryl chlorides.[20] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very strong bases that can promote high reaction rates but may also encourage side reactions or degrade sensitive substrates. |
| Fluorides | KF | A milder base that can be effective, especially when substrates contain base-labile functional groups like esters.[10] |
The choice and stoichiometry of the base can significantly impact reaction selectivity and yield.[19] For substrates with acidic or basic functional groups, the pH of the reaction medium becomes a critical parameter to control.[21][22]
Surfactants: Enabling the "Oil and Water" Reaction
For hydrophobic substrates, surfactants are essential. They form micelles in water, creating a hydrophobic core that solubilizes the organic reagents and the catalyst, thereby facilitating the reaction.
-
TPGS-750-M: A "designer" surfactant known for its effectiveness in promoting a wide range of cross-coupling reactions in water.[23]
-
Triton X-100: A common non-ionic surfactant that has proven effective in many aqueous Suzuki-Miyaura protocols.[24][25]
-
Natural Surfactants: Saponins and other bio-based surfactants are emerging as green and efficient alternatives.
Experimental Protocols
The following protocols provide a framework for conducting aqueous Suzuki-Miyaura coupling reactions. All manipulations should be performed in a well-ventilated fume hood.
General Experimental Workflow
Caption: General workflow for aqueous Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol is a robust starting point for a wide range of substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
TPGS-750-M surfactant solution (2 wt% in deionized water) or Deionized Water
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser (if heating)
Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 3-5 mL of the aqueous solvent (e.g., 2 wt% TPGS-750-M in water). If substrates are water-soluble, water alone can be used.
-
Catalyst Addition: Add the palladium acetate (0.02 mmol). For air-sensitive catalysts or ligands, the mixture should be degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes before catalyst addition. However, many modern protocols are robust enough to be run open to the air.[26][27]
-
Reaction: Stir the mixture vigorously. Heat the reaction to the desired temperature (e.g., 80 °C) using an oil bath. The reaction can often be run at room temperature, although heating may be required for less reactive substrates like aryl chlorides.[12][28]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.[2]
Representative Applications
The following table summarizes various conditions for the synthesis of biaryls, demonstrating the versatility of the aqueous method.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent / Surfactant | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (5) | K₃PO₄ (2.1) | Water | 100 | 77 | [20] |
| 2 | Iodobenzene | Phenylboronic acid | PdCl₂(sulfosalan) (0.2) | K₂CO₃ (2) | Water | 80 | 91 | [26][29] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | Pd/C (5) | K₃PO₄ (1.5) | Water | 150 (MW) | 75 | [28] |
| 4 | 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(dppf) (1) | Na₂CO₃ (3) | Water | 100 | >95 | [30] |
| 5 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.01) | K₃PO₄ (2) | Water | 100 | 98 | [21] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficient base or incorrect base choice.3. Poor solubility of reactants.4. Substrate is too unreactive (e.g., aryl chloride). | 1. Use a Pd(0) source directly or ensure conditions facilitate reduction.2. Increase base equivalents or screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).3. Add a surfactant (e.g., TPGS-750-M) or increase its concentration.4. Use a more active catalyst system (e.g., with a bulky phosphine ligand), increase temperature, or use microwave heating.[28] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent before it can transmetalate. This is a common side reaction.[8] | 1. Use the boronic acid in slight excess (1.1-1.3 equiv).2. Ensure the base is added correctly to form the boronate quickly.3. Avoid unnecessarily long reaction times or high temperatures. |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl (Ar'-Ar'). | 1. Minimize oxygen in the reaction by degassing the solvent and running under an inert atmosphere.2. Use a lower catalyst loading. |
| Difficult Purification | Product is contaminated with residual palladium. | 1. For heterogeneous catalysts like Pd/C, ensure thorough filtration.2. For homogeneous catalysts, consider a post-reaction treatment with a palladium scavenger. |
Conclusion
The aqueous Suzuki-Miyaura coupling is a powerful and sustainable methodology for the synthesis of biaryl compounds from phenylboronic acid derivatives. By understanding the core mechanism and the critical functions of the catalyst, base, and optional surfactants, researchers can develop highly efficient and robust protocols. The operational simplicity, mild conditions, and favorable environmental profile make this reaction an indispensable tool in modern organic and medicinal chemistry.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Bora, U., et al. (2009). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]
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Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wu, X., et al. (2010). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ChemSusChem. [Link]
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Das, S., et al. (2019). Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. Green Chemistry. [Link]
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Wagner, M., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development. [Link]
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Senter, T. J., et al. (2012). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]
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ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]
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Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
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Udvardy, A., et al. (2017). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. Catalysts. [Link]
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Dornan, L. M., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Pigliacelli, C., et al. (2020). Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. Catalysis Communications. [Link]
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Sowa, J. R., et al. (2011). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2013). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
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Sharma, S., & Kumar, A. (2022). Review on green chemistry — Suzuki cross coupling in aqueous media. Journal of Integrated Science and Technology. [Link]
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Mondal, B., et al. (2014). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. RSC Advances. [Link]
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Liu, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
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Pigliacelli, C., et al. (2020). Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. ACS Sustainable Chemistry & Engineering. [Link]
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Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry. [Link]
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San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). “Designer”-Surfactant-Enabled Cross-Couplings in Water at Room Temperature. Accounts of Chemical Research. [Link]
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ResearchGate. (2017). Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water. [Link]
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Maegawa, T., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry. [Link]
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Gadakh, S., et al. (2025). Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. ResearchGate. [Link]
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Ohta, T., et al. (2007). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics. [Link]
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Smith, A. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
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Liu, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Sowa, J. R., et al. (2011). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. ResearchGate. [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. [Link]
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Senter, T. J., et al. (2012). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. [Link]
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Sajiki, H., et al. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. [Link]
-
Smith, A. M., et al. (2014). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]
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Revolutionizing Biaryl Synthesis: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with (4-(2-Bromoethyl)phenyl)boronic acid
For Immediate Application in Pharmaceutical and Materials Science Research
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of biaryl and substituted phenethylaryl scaffolds, pivotal structures in modern drug discovery and materials science. We focus on the strategic use of (4-(2-Bromoethyl)phenyl)boronic acid , a versatile building block that introduces a reactive ethyl bromide handle for subsequent diversification. By leveraging the principles of microwave chemistry, researchers can dramatically accelerate reaction times, improve yields, and access novel chemical space with greater efficiency than conventional thermal methods.[1]
The Strategic Advantage of Microwave-Assisted Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2] However, traditional heating methods often require long reaction times, which can lead to the degradation of sensitive substrates and the formation of impurities. Microwave irradiation offers a transformative solution by directly and efficiently heating the reaction mixture, leading to several key advantages:
-
Rapid Reaction Kinetics: Microwave energy transfer is significantly more efficient than conventional heating, leading to a dramatic reduction in reaction times from hours to minutes.[3][4]
-
Improved Yields and Purity: The rapid heating minimizes the time for side reactions to occur, often resulting in higher isolated yields and cleaner reaction profiles.[5]
-
Enhanced Reaction Control: Modern microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility.[6]
-
Access to Novel Chemical Space: The speed of microwave synthesis allows for the rapid exploration of a wide range of substrates and reaction conditions, accelerating the discovery of new molecules.
The use of (4-(2-Bromoethyl)phenyl)boronic acid in these reactions is particularly strategic. The boronic acid moiety readily participates in the Suzuki-Miyaura coupling, while the bromoethyl group remains available for a variety of downstream transformations, such as nucleophilic substitutions or further cross-coupling reactions, making it an invaluable tool for creating diverse molecular libraries.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation , where the organic group from the boronic acid (Ar') replaces the halide on the palladium center, a step that is facilitated by a base. The final step is reductive elimination , which forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.
Experimental Protocols
The following protocols are designed as a starting point for the microwave-assisted Suzuki-Miyaura coupling of (4-(2-Bromoethyl)phenyl)boronic acid with various aryl halides. Optimization of the reaction parameters may be necessary for specific substrates.
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of (4-(2-Bromoethyl)phenyl)boronic acid with a range of aryl bromides.
Materials:
-
(4-(2-Bromoethyl)phenyl)boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-(2-Bromoethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and the base (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Starting Conditions |
| Temperature | 120 - 150 °C |
| Time | 10 - 30 minutes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF/H₂O (4:1) |
Protocol for a Scale-Up Reaction
For larger scale synthesis, the following modified protocol can be employed.
Procedure:
-
In a larger microwave-compatible vessel, combine the aryl bromide (10.0 mmol, 1.0 equiv), (4-(2-Bromoethyl)phenyl)boronic acid (12.0 mmol, 1.2 equiv), and base (20.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (0.2-0.5 mmol, 2-5 mol%).
-
Add the solvent system (e.g., 50 mL of 4:1 1,4-dioxane/water).
-
Securely seal the vessel.
-
Program the microwave reactor for the desired temperature and time, ensuring that the pressure limit of the vessel is not exceeded.
-
Follow the work-up and purification procedure as described in the general protocol.
Troubleshooting and Optimization
While microwave-assisted Suzuki-Miyaura couplings are generally robust, certain challenges may arise. The presence of the reactive bromoethyl group in (4-(2-Bromoethyl)phenyl)boronic acid requires careful consideration.
Figure 2. A troubleshooting guide for common issues in the microwave-assisted Suzuki-Miyaura coupling.
Key Considerations for (4-(2-Bromoethyl)phenyl)boronic acid:
-
Potential for Elimination: The bromoethyl group can undergo elimination to form a vinyl group, especially at higher temperatures and with strong bases. If this is observed, consider using a milder base (e.g., K₃PO₄) and a lower reaction temperature.
-
Nucleophilic Attack: The base or other nucleophiles in the reaction mixture could potentially react with the bromoethyl group. Minimizing reaction time is crucial to mitigate this side reaction.
-
Catalyst Choice: The choice of palladium catalyst and ligand can influence the chemoselectivity of the reaction. Ligands that promote rapid reductive elimination can help to favor the desired cross-coupling over side reactions of the bromoethyl group.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling using (4-(2-Bromoethyl)phenyl)boronic acid offers a powerful and efficient strategy for the synthesis of functionalized biaryl compounds. The significant reduction in reaction times and often-improved yields make this an attractive method for high-throughput synthesis and library generation in drug discovery and materials science. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this versatile building block to accelerate their research and development efforts.
References
-
Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]
-
Al-Masum, M., & El-Kazzouli, S. (2010). Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC, 2010(9), 319-330. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
-
Gong, L., & Chen, G. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 6(14), 2341-2344. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hoz, A. de la, et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Sources
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies | MDPI [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (4-(2-Bromoethyl)phenyl)boronic acid
Welcome to the technical support guide for (4-(2-Bromoethyl)phenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile yet challenging reagent. This guide is structured in a question-and-answer format to directly address the common issues and optimization hurdles faced by researchers in synthetic and medicinal chemistry.
Part 1: Foundational Knowledge & Stability
Before troubleshooting specific reactions, it is critical to understand the inherent chemical nature of (4-(2-Bromoethyl)phenyl)boronic acid. This molecule possesses two distinct reactive centers: the arylboronic acid moiety, primed for palladium-catalyzed cross-coupling, and the primary alkyl bromide on the ethyl side-chain, which is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The success of any synthetic step hinges on selectively reacting one site while preserving the other.
FAQ 1: What are the primary stability concerns and recommended storage conditions for (4-(2-Bromoethyl)phenyl)boronic acid?
Answer: The primary stability concerns are twofold: decomposition of the boronic acid and reactions involving the bromoethyl group.
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, to yield 4-ethylbromobenzene.[1] This side reaction is often catalyzed by aqueous acids or bases and can be exacerbated by elevated temperatures.[1][2] For many arylboronic acids, stability is lowest at very high or low pH.[2]
-
Oligomerization/Anhydride Formation: Like other boronic acids, (4-(2-Bromoethyl)phenyl)boronic acid can undergo dehydration to form boroxines (trimeric anhydrides).[3] This process is reversible upon exposure to water but can affect the reagent's stoichiometry if not accounted for.
-
Side-Chain Reactivity: The bromoethyl group is sensitive to moisture and nucleophiles. Hydrolysis can lead to the corresponding alcohol, (4-(2-hydroxyethyl)phenyl)boronic acid.
Recommended Storage: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) and protected from light. Ensure it is kept in a desiccated environment to minimize contact with moisture.
Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The most common application for this reagent is the Suzuki-Miyaura cross-coupling. The presence of the bromoethyl group introduces specific challenges not seen with simpler arylboronic acids.
FAQ 2: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield. What are the most probable causes and how can I troubleshoot them?
Answer: Low conversion is a frequent issue. A systematic approach to troubleshooting is essential. The root cause often lies in one of five areas: the catalyst system, the choice of base, solvent effects, reagent quality, or competing side reactions.
The choice of palladium catalyst and phosphine ligand is the most critical factor.[4] The active catalytic species is Pd(0), which must be generated in situ if a Pd(II) precatalyst is used.[5]
-
Problem: Insufficiently active catalyst for oxidative addition or slow reductive elimination.
-
Expert Insight: The bromoethyl group does not typically interfere electronically, but its steric bulk is minimal. The key is to use a catalyst system that is robust and fast enough to ensure the desired coupling outpaces potential side reactions.
-
Recommendations:
-
For General Use: Pd(PPh₃)₄ is a workhorse but can be sensitive. For more robust and reproducible results, consider modern Pd(II) precatalysts paired with bulky, electron-rich phosphine ligands.[4][6]
-
For Challenging Substrates: Biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding G2 or G3 precatalysts are highly effective.[7] These systems promote rapid catalyst activation and are often effective at lower temperatures, which helps suppress side reactions.[7]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve conversion.[4]
-
The base is required to activate the boronic acid for transmetalation, but an inappropriate choice is the most common cause of failure with this specific substrate.[4][8]
-
Problem: A strong, bulky base (e.g., KOtBu) can easily induce an E2 elimination of HBr from the ethyl side-chain, forming the highly reactive 4-vinylphenylboronic acid, which can polymerize or undergo undesired reactions. Strong aqueous bases (e.g., NaOH, KOH) can promote SN2 substitution to form the hydroxyethyl analogue.
-
Expert Insight: The ideal base must be strong enough to facilitate the Suzuki coupling but not so basic or nucleophilic that it triggers side-chain reactions.
-
Recommendations:
-
Start Mild: Inorganic carbonates such as K₂CO₃ or Cs₂CO₃ are excellent starting points. They are generally non-nucleophilic and sufficiently basic for the coupling.
-
Phosphate Bases: K₃PO₄ is another widely used base, often providing a good balance of reactivity and selectivity.[5] It is less aggressive than hydroxides but more effective than some carbonates.
-
Fluoride Anion: In anhydrous conditions, potassium fluoride (KF) can be an effective base that minimizes protodeboronation.[5]
-
Solvents can profoundly influence reaction outcomes by affecting catalyst stability, reagent solubility, and selectivity.[9][10]
-
Problem: The chosen solvent may not adequately solubilize all components, or it may promote side reactions. High temperatures can accelerate decomposition.
-
Expert Insight: Biphasic solvent systems are common for Suzuki couplings.[11] A mixture of an organic solvent (like toluene, dioxane, or THF) with water is standard. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Recommendations:
-
Solvent Systems: A 4:1 to 10:1 mixture of Dioxane/H₂O or Toluene/H₂O is a robust starting point.[5]
-
Degassing: It is absolutely critical to thoroughly degas the solvent and the entire reaction setup.[5] Oxygen can oxidize the Pd(0) catalyst, leading to inactivation and the formation of homocoupling byproducts.[5][12] Use a freeze-pump-thaw cycle (3x) or bubble argon/nitrogen through the solvent for at least 30 minutes.
-
Temperature Control: Start at a moderate temperature (e.g., 80-90 °C). If the reaction is sluggish, a higher temperature may be needed, but this increases the risk of side reactions. If elimination is observed, try lowering the temperature and using a more active catalyst system.[7]
-
The following table summarizes recommended starting conditions for a standard Suzuki-Miyaura coupling.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Air- and moisture-stable precatalyst that rapidly generates the active Pd(0) species, often allowing for lower reaction temperatures.[7] |
| Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | 1.2–1.5 equivalents | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or decomposition. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Provides a good balance of reactivity while minimizing E2 elimination of the bromoethyl side chain.[5] Ensure the base is finely powdered. |
| Solvent | Dioxane/H₂O (10:1) | A versatile solvent system that solubilizes both organic and inorganic reagents. Must be rigorously degassed.[5] |
| Temperature | 80–100 °C | Optimal temperature depends on the reactivity of the aryl halide. Monitor for side product formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling of the boronic acid.[5][12] |
FAQ 3: I am observing significant protodeboronation. How can I minimize this side reaction?
Answer: Protodeboronation is the replacement of the -B(OH)₂ group with a proton, and it is a common pathway for boronic acid degradation.[1]
-
Causality: This reaction is often facilitated by the presence of water and is catalyzed by either acid or base.[1][2] For some substrates, the rate of protodeboronation is fastest under neutral pH conditions.[1]
-
Mitigation Strategies:
-
Use Anhydrous Conditions: If possible, switching to a non-aqueous system can significantly suppress protodeboronation.[5] This may require using an organic-soluble base like an amine, but care must be taken to avoid SN2 reactions with the bromoethyl group.
-
Choose a Milder Base: Strong bases can accelerate the decomposition. Switching from K₃PO₄ to a weaker base like K₂CO₃ or KF may help.[5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. MIDA boronates are particularly stable and can be used in a "slow release" strategy where the boronic acid is generated in situ under the reaction conditions.[12]
-
Accelerate the Main Reaction: The best way to avoid a side reaction is to make the desired reaction faster. Using a highly active catalyst system (e.g., a Buchwald precatalyst) can ensure the Suzuki coupling occurs rapidly before significant protodeboronation can take place.[7]
-
FAQ 4: How can I prevent side reactions at the bromoethyl group?
Answer: The primary side reactions are E2 elimination to form 4-vinylphenylboronic acid and SN2 substitution.
-
Preventing Elimination:
-
Avoid Strong, Bulky Bases: As mentioned, bases like potassium tert-butoxide (KOtBu) are notorious for promoting elimination. Stick to carbonate or phosphate bases.
-
Control Temperature: Higher temperatures favor elimination. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
Preventing Substitution:
-
Avoid Nucleophilic Bases: Hydroxide bases (NaOH, KOH) in aqueous media can lead to the formation of the corresponding alcohol. Amines used as bases can also act as nucleophiles.
-
Solvent Choice: Protic solvents can participate in solvolysis. While water is often necessary, minimizing its proportion or reaction time can be beneficial.
-
Part 3: Experimental Protocols & Purification
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (4-(2-Bromoethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[4]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
FAQ 5: What are the best methods for purifying (4-(2-Bromoethyl)phenyl)boronic acid and its coupled products?
Answer: Boronic acids and their derivatives can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to streak.
-
Purifying the Starting Material:
-
Acid-Base Extraction: A common method involves dissolving the crude boronic acid in an organic solvent (like diethyl ether), washing with a base to form the water-soluble boronate salt, separating the aqueous layer, and then re-acidifying to precipitate the pure boronic acid.[13]
-
Recrystallization: Recrystallization from hot water or mixed solvent systems can be effective if a suitable system is found.[14]
-
-
Purifying the Coupled Product:
-
Removing Boronic Acid Impurities: Unreacted boronic acid and boroxine byproducts can be removed from the final product with an extractive workup using a diol or a specific resin.
-
Diethanolamine Wash: Washing the organic solution of the crude product with a solution of diethanolamine can form a water-soluble adduct with the excess boronic acid, effectively removing it.[14]
-
Resin Scavenging: Using a boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM-PS), can be a highly effective final purification step.[2]
-
Part 4: Visualized Workflow
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding Suzuki-Miyaura reaction with (4-(2-Bromoethyl)phenyl)boronic acid.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
References
- Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Leclair, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- Alsabeh, P. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Alsabeh, P. G., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- BenchChem (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- BenchChem (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Billingsley, K. L., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Joshi, M., et al. (2025). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. ResearchGate.
- Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.
- BenchChem (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Wikipedia contributors. (2023). Protodeboronation. Wikipedia.
- Anderson, D. R. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
- Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry on Reddit.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Wikipedia contributors. (2023). Phenylboronic acid. Wikipedia.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Suzuki Coupling with (4-(2-Bromoethyl)phenyl)boronic acid
Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with (4-(2-Bromoethyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles.
Introduction: The Challenge of a Bifunctional Substrate
(4-(2-Bromoethyl)phenyl)boronic acid is a valuable building block, incorporating both a reactive boronic acid for Suzuki coupling and a bromoethyl group for subsequent functionalization. However, this bifunctionality can introduce challenges. The primary goal is to achieve a chemoselective cross-coupling at the aryl C-B bond without engaging the alkyl C-Br bond, while also preventing common Suzuki coupling pitfalls. This guide will walk you through potential issues and their solutions, grounded in mechanistic principles.
Troubleshooting Guide: Addressing Common Issues
This section is formatted to directly address specific problems you may be encountering in the lab.
Problem 1: Low or No Product Yield with Complete Consumption of Starting Aryl Halide.
Possible Cause: You are likely experiencing significant formation of side products. With (4-(2-Bromoethyl)phenyl)boronic acid, two major side reactions are common: protodeboronation and homocoupling of the aryl halide.
Solutions & Scientific Rationale:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often promoted by harsh basic conditions and elevated temperatures.[1][2]
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] Weak bases like KF can also be effective, especially if your substrate is sensitive to base-labile groups.[3]
-
Optimize Base Equivalents: Use the minimum amount of base required for the reaction, typically 2-3 equivalents. Excess base can accelerate protodeboronation.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and for a longer duration.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin) or MIDA esters, which are more resistant to protodeboronation.[4]
-
-
Homocoupling of the Aryl Halide: This side reaction produces a biaryl compound derived from two molecules of your aryl halide coupling partner. It is often a sign of poor transmetalation efficiency.
-
Ensure Efficient Transmetalation: The choice of base and solvent is critical for activating the boronic acid to form the boronate species, which then undergoes transmetalation.[3] A combination of a strong base and a polar aprotic solvent like dioxane or THF, often with a small amount of water, can facilitate this step.
-
Check Boronic Acid Quality: Degraded or impure boronic acid can lead to inefficient transmetalation. Ensure your (4-(2-Bromoethyl)phenyl)boronic acid is pure and has been stored properly.
-
Problem 2: Low Yield with Significant Recovery of Unreacted (4-(2-Bromoethyl)phenyl)boronic acid.
Possible Cause: This points to an issue with the oxidative addition step of the catalytic cycle, or catalyst deactivation. The palladium catalyst may not be efficiently reacting with your aryl halide partner.
Solutions & Scientific Rationale:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for efficient oxidative addition.[5]
-
For Less Reactive Aryl Chlorides: If your coupling partner is an aryl chloride, a more electron-rich and bulky ligand is often necessary. Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[5] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3]
-
Catalyst Loading: For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary.[5]
-
-
Solvent Choice: Non-polar aprotic solvents like toluene or dioxane are often preferred for Suzuki couplings.[5] The solubility of all reaction components is key.
-
Temperature: Elevated temperatures are often required to overcome the activation barrier for oxidative addition, especially with less reactive halides.[5]
Problem 3: Formation of an Unexpected Product with a Mass Corresponding to an Intramolecular Cyclization.
Possible Cause: Although less common under standard Suzuki conditions due to the higher reactivity of the aryl-Br bond, it's conceivable that under certain conditions, an intramolecular reaction involving the bromoethyl group could occur. This might involve an initial oxidative addition to the alkyl C-Br bond followed by an intramolecular coupling, or a base-mediated cyclization.
Solutions & Scientific Rationale:
-
Chemoselectivity is Key: The oxidative addition of palladium to an aryl bromide is significantly faster than to an alkyl bromide. Standard Suzuki conditions should favor the desired intermolecular cross-coupling.[6]
-
Milder Conditions: If you suspect an intramolecular side reaction, using milder reaction conditions (lower temperature, weaker base) will further favor the intended reaction pathway.
-
Protecting the Bromoethyl Group (Advanced): While not standard practice, if intramolecular reactions are a persistent issue, one could consider a protecting group strategy for the alkyl bromide, though this adds synthetic steps. This is analogous to protecting reactive thiols in Suzuki reactions.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for coupling (4-(2-Bromoethyl)phenyl)boronic acid with a simple aryl bromide?
For a standard Suzuki coupling with an aryl bromide, a common and effective catalyst system is Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand such as PPh₃ or dppf. Typically, a catalyst loading of 1-3 mol% is sufficient.
Q2: Which base and solvent combination is a good starting point?
A robust starting point is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of dioxane and water (e.g., 4:1 or 5:1 v/v). This combination generally provides good solubility for the reagents and facilitates the formation of the active boronate species.
Q3: Can the bromoethyl group react under the Suzuki coupling conditions?
The C(sp²)-Br bond of an aryl bromide is significantly more reactive towards oxidative addition with Pd(0) than the C(sp³)-Br bond of the bromoethyl group. Therefore, under standard Suzuki conditions, the reaction is highly chemoselective for the coupling at the boronic acid position with an aryl halide.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the point of maximum product formation and to avoid prolonged heating that could lead to side reactions.
Q5: My (4-(2-Bromoethyl)phenyl)boronic acid appears to be degrading on storage. How can I prevent this?
Boronic acids can be prone to dehydration to form boroxines or degradation via oxidation.[8] Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere. If you suspect degradation, you can convert it to its more stable pinacol boronate ester for long-term storage.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol is a general starting point and may require optimization for your specific aryl halide.
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 eq), (4-(2-Bromoethyl)phenyl)boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Starting Condition |
| Boronic Acid | (4-(2-Bromoethyl)phenyl)boronic acid (1.2 eq) |
| Aryl Halide | 1.0 eq |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Concentration | 0.1 - 0.2 M |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
-
Mori, S., et al. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 70(23), 9487–9490. [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Srogl, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4892-4896. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
-
Le, C. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 896–904. [Link]
-
Terfort, A., & Klehr, J. (2007). Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Angewandte Chemie International Edition, 47(3), 564-567. [Link]
-
Djakovitch, L., & Rollet, P. (2003). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Applied Catalysis A: General, 247(1), 13-22. [Link]
-
Netherton, M. R., et al. (2001). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]
-
Park, J. C., et al. (2018). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Catalysis Communications, 114, 73-77. [Link]
-
Lakshman, M. K., et al. (2007). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters, 9(23), 4741–4744. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddy, B. V. S., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(51), 30653-30657. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(31), 11049–11062. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (4-(2-Bromoethyl)phenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (4-(2-Bromoethyl)phenyl)boronic acid in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions encountered with this versatile reagent. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome synthetic challenges, ensuring the success of your experiments.
Introduction: Understanding the Reactivity of (4-(2-Bromoethyl)phenyl)boronic acid
(4-(2-Bromoethyl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, its bifunctional nature, possessing both a reactive boronic acid and a primary alkyl bromide, presents a unique set of challenges. Successful application of this reagent hinges on understanding and controlling three primary side reactions:
-
Protodeboronation: The undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
-
Homocoupling: The self-coupling of two molecules of the boronic acid to form a biaryl byproduct.
-
Elimination of HBr: The base-mediated elimination of hydrogen bromide from the 2-bromoethyl side chain to form a vinylbenzene (styrene) derivative.
This guide will provide a structured approach to mitigating these unwanted transformations, ensuring high yields of your desired cross-coupled product.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: My desired cross-coupled product is contaminated with a significant amount of the corresponding ethylbenzene derivative (loss of the boronic acid).
Q: What is causing the formation of this byproduct, and how can I prevent it?
A: This side product is a result of protodeboronation , a common decomposition pathway for arylboronic acids.[1] It involves the replacement of the boronic acid functional group with a hydrogen atom from a proton source in the reaction mixture, such as water or alcohol solvents.[2] The propensity for protodeboronation is influenced by several factors, including pH, temperature, and the electronic properties of the boronic acid.[2]
Detailed Step-by-Step Recommendations:
-
Rigorous Control of Water Content:
-
Action: Use anhydrous solvents. While some Suzuki-Miyaura reactions tolerate water, minimizing its content is crucial to suppress protodeboronation.[3] Consider using solvents like toluene, 1,4-dioxane, or THF from a solvent purification system or a freshly opened bottle.
-
Rationale: Water is a primary proton source for this side reaction. By reducing its concentration, the rate of protodeboronation can be significantly decreased.
-
-
Judicious Selection of Base:
-
Action: Opt for milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4][5] Avoid strong hydroxide bases (e.g., NaOH, KOH) if protodeboronation is a major issue.
-
Rationale: Strong bases can accelerate the decomposition of the boronic acid. Milder bases are often sufficient to promote the catalytic cycle without causing significant degradation of the starting material.[1]
-
-
Optimization of Reaction Parameters:
-
Action: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive temperatures.
-
Rationale: Protodeboronation is a time and temperature-dependent process. Once the desired product is formed, prolonged heating will only favor the degradation of any remaining boronic acid.
-
-
Consider Using a Boronic Ester:
-
Action: Convert the (4-(2-Bromoethyl)phenyl)boronic acid to its corresponding pinacol ester.
-
Rationale: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids. They can act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the more sensitive free boronic acid.[6]
-
| Parameter | Recommendation for Minimizing Protodeboronation |
| Solvent | Anhydrous Toluene, 1,4-Dioxane, THF |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Temperature | Lowest effective temperature (start screening around 80 °C) |
| Boron Source | Consider using the pinacol ester derivative |
Problem 2: I am observing a biaryl byproduct derived from the coupling of two molecules of my boronic acid.
Q: Why is this homocoupling occurring, and what are the best practices to avoid it?
A: The formation of a symmetrical biaryl from your boronic acid is known as homocoupling . This side reaction is often palladium-mediated and can be exacerbated by the presence of oxygen.[2] It can also occur through other mechanistic pathways, particularly with electron-deficient arylboronic acids.[4]
Detailed Step-by-Step Recommendations:
-
Establish and Maintain an Inert Atmosphere:
-
Action: Thoroughly degas your reaction solvent and the reaction mixture (containing the boronic acid, aryl halide, and base) before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture for 15-30 minutes or by using the freeze-pump-thaw method (three cycles are recommended).[3]
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[2] Rigorous exclusion of oxygen is a critical first step in preventing this side reaction.
-
-
Catalyst Selection and Activation:
-
Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ to the active Pd(0) species. Homocoupling can occur during this activation step. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species.
-
Rationale: Minimizing the concentration of Pd(II) species in the reaction mixture reduces the likelihood of oxidative homocoupling.
-
-
Ligand Choice:
-
Action: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][7]
-
Rationale: These ligands promote the desired reductive elimination step of the catalytic cycle, which forms the cross-coupled product. This increased rate of the productive pathway can outcompete the side reactions leading to homocoupling.
-
Problem 3: My reaction is yielding a styrene derivative instead of the desired product.
Q: The bromoethyl group on my boronic acid appears to be reacting. What is happening and how can I achieve the desired chemoselectivity?
A: The formation of a styrene derivative is due to the elimination of hydrogen bromide (HBr) from the 2-bromoethyl side chain. This is a classic base-mediated elimination reaction (E2 mechanism) and is a significant competing pathway given the basic conditions required for the Suzuki-Miyaura coupling.[7]
Detailed Step-by-Step Recommendations:
-
Base Selection is Critical:
-
Action: Employ weaker, non-nucleophilic bases. Potassium carbonate (K₂CO₃) is often a good starting point. Avoid strong, sterically hindered bases like potassium tert-butoxide, as these are known to promote elimination reactions.[7]
-
Rationale: The choice of base directly influences the competition between the desired Suzuki coupling and the undesired elimination. A weaker base can be sufficient to activate the boronic acid for transmetalation without significantly promoting the E2 elimination of the alkyl bromide.
-
-
Temperature Management:
-
Action: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate for the Suzuki coupling.
-
Rationale: Elimination reactions often have a higher activation energy than substitution or coupling reactions. By keeping the temperature as low as possible, you can kinetically favor the desired cross-coupling pathway over the elimination side reaction.
-
-
Catalyst System Optimization:
-
Action: Screen different palladium catalysts and ligands to find a system that promotes a fast Suzuki coupling.
-
Rationale: If the rate of the Suzuki coupling is significantly faster than the rate of elimination, the desired product will be formed preferentially. Highly active catalyst systems can achieve this kinetic control.
-
| Parameter | Recommendation for Minimizing Elimination |
| Base | K₂CO₃, NaHCO₃ (start with weaker bases) |
| Temperature | Screen from room temperature up to 80 °C |
| Catalyst | Use a highly active system to favor the coupling kinetically |
Frequently Asked Questions (FAQs)
Q1: Should I be concerned about the stability of (4-(2-Bromoethyl)phenyl)boronic acid during storage? A1: Yes, boronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines). It is recommended to store (4-(2-Bromoethyl)phenyl)boronic acid in a cool, dry place, preferably under an inert atmosphere. If you suspect degradation, you can often purify the boronic acid by recrystallization or by converting it to the more stable pinacol ester.
Q2: My reaction is not working at all (low to no yield). What are the first things I should check? A2: When a Suzuki coupling fails, start by assessing these key parameters:
-
Inert Atmosphere: Ensure your reaction was rigorously degassed and maintained under an inert atmosphere. The presence of oxygen can deactivate the catalyst.[2]
-
Catalyst Activity: Your palladium catalyst may be inactive. Use a fresh batch or a different pre-catalyst.
-
Base: The choice and quality of the base are crucial. Ensure it is sufficiently strong and soluble to promote the reaction.[4]
-
Reagent Quality: Verify the purity of your (4-(2-Bromoethyl)phenyl)boronic acid and your coupling partner.
Q3: How can I monitor the progress of my reaction to identify when side reactions are becoming significant? A3: The best way to monitor your reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of your starting materials and the formation of your desired product and any side products. This will help you determine the optimal reaction time to maximize the yield of your target molecule while minimizing the formation of impurities.
Q4: I am struggling with a sterically hindered coupling partner. What conditions should I try? A4: For sterically hindered substrates, more forcing conditions and specialized catalysts are often required.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they accelerate both oxidative addition and reductive elimination.[7]
-
Stronger, Non-nucleophilic Base: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the transmetalation step.[4]
-
Higher Temperature: Increased temperature may be required, but be mindful of the potential for increased side reactions, particularly the elimination of HBr from the bromoethyl group.
References
-
What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (2024-12-14). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
how to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-03-11). Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Speciation control during Suzuki-Miyaura cross-coupling of haloaryl and haloalkenyl MIDA boronic esters - University of St Andrews Research Portal. (2015-06-08). Available at: [Link]
Sources
Technical Support Center: Purification Strategies for Products Derived from (4-(2-Bromoethyl)phenyl)boronic acid
Welcome to the technical support center for navigating the purification challenges associated with products synthesized from (4-(2-Bromoethyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in reactions such as the Suzuki-Miyaura cross-coupling. Given its bifunctional nature—possessing both a reactive boronic acid for coupling and a bromoethyl group for subsequent modifications—purification can present unique hurdles. This document provides in-depth, experience-driven answers to common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should anticipate when using (4-(2-Bromoethyl)phenyl)boronic acid in a Suzuki-Miyaura coupling reaction?
A1: Understanding the potential impurity profile is the first step toward designing a robust purification strategy. In a typical Suzuki-Miyaura coupling, the desired product is formed, but several side products are nearly always generated. The specific byproducts can vary depending on your reaction conditions, but you should proactively screen for the compounds listed below.[1]
Table 1: Common Impurities in Suzuki Coupling Reactions with (4-(2-Bromoethyl)phenyl)boronic acid
| Impurity Type | Structure/Description | Origin | Key Challenge for Removal |
| Unreacted Starting Materials | (4-(2-Bromoethyl)phenyl)boronic acid & the coupling partner (e.g., Ar-X) | Incomplete reaction. | Polarity overlap with the product, especially the Ar-X partner. |
| Homocoupling Byproducts | Symmetrical biaryls (Ar-Ar and Bromoethyl-Ph-Ph-Bromoethyl) | Occurs when the palladium catalyst promotes the coupling of two identical molecules.[2] | Often have similar polarity and solubility to the desired product. |
| Protodeboronation Product | 1-bromo-2-phenylethane | Hydrolysis of the C-B bond of the starting boronic acid, replacing it with a hydrogen atom.[2] | Typically less polar than the desired product, making it separable by chromatography. |
| Elimination Byproduct | Product containing a 4-vinylphenyl group instead of the bromoethylphenyl group | Base-mediated E2 elimination of HBr from the bromoethyl side chain, often at elevated temperatures. | Polarity can be very close to the desired product, posing a significant separation challenge. |
| Residual Palladium | Soluble Pd complexes or Pd(0) black | The reaction catalyst. | Can be difficult to remove completely and may require specialized scavengers.[3] |
| Inorganic Salts | e.g., K₂CO₃, K₃PO₄, Na₂CO₃ | The base used in the reaction. | Generally easy to remove with a standard aqueous workup. |
Troubleshooting and In-Depth Purification Guides
Q2: I've completed my reaction. What is a reliable, general workflow for the initial workup and purification?
A2: A systematic, multi-step approach is crucial for efficiently handling the crude reaction mixture. The goal of the initial workup is to remove the bulk of inorganic materials and the palladium catalyst before proceeding to high-resolution purification like chromatography or crystallization.
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. If necessary, quench the reaction by pouring it into cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer sequentially with:
-
Water (to remove the bulk of the inorganic base).
-
Brine (saturated NaCl solution) to break up emulsions and remove residual water.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Palladium Removal: Before concentrating, it is often beneficial to remove the palladium catalyst. A simple and effective method is to dilute the organic layer with the extraction solvent and pass it through a short plug of Celite®.[4][5] The Celite pad will trap insoluble palladium black.
-
High-Resolution Purification: The resulting crude material can then be subjected to column chromatography or recrystallization.
Caption: General workflow for purification of Suzuki coupling products.
Q3: My primary impurities are the unreacted (4-(2-Bromoethyl)phenyl)boronic acid and its homocoupled dimer. How can I effectively remove them?
A3: This is a common scenario, especially if the reaction did not go to completion. The key to separation is exploiting the difference in polarity between your desired product and these impurities.
-
Causality: The starting boronic acid is significantly more polar than the coupled products due to the hydrophilic -B(OH)₂ group. Its homocoupled dimer, while less polar than the monomer, still differs from your target product if the other coupling partner has a different polarity.
-
Strategy: Flash column chromatography on silica gel is the most effective method. The polar boronic acid and its derivatives will have a strong affinity for the silica and will elute much later than your typically less-polar biaryl product.
-
Dry Loading: For best results, adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel (2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent system (e.g., hexanes or a 98:2 hexanes:ethyl acetate mixture).
-
Loading and Elution: Carefully add your dry-loaded sample to the top of the column. Begin elution with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.
-
Tip: Use a gradient elution. Start with a low concentration of ethyl acetate (e.g., 2-5%) and slowly increase it to 10%, 20%, and so on. This provides the best resolution.[6]
-
Table 2: Typical Elution Order in Silica Gel Chromatography
| Elution Order | Compound Type | Typical R_f (9:1 Hex:EtOAc) |
| First | Homocoupled byproduct of the non-boronic acid partner (Ar-Ar) | High (e.g., 0.7-0.8) |
| Second | Desired Heterocoupled Product | Intermediate (e.g., 0.4-0.6) |
| Third | Homocoupled dimer of the boronic acid | Low (e.g., 0.1-0.2) |
| Last (Stuck on baseline) | Unreacted (4-(2-Bromoethyl)phenyl)boronic acid | Very Low (e.g., <0.1) |
Q4: My product is clean by NMR, but it has a persistent grey or black color. How do I remove residual palladium?
A4: The color indicates the presence of palladium, likely as finely dispersed Pd(0) black or soluble Pd complexes.[3] For pharmaceutical applications, reducing palladium levels to parts-per-million (ppm) is mandatory, making this a critical purification step.
-
Causality: While Celite filtration removes insoluble palladium, soluble palladium complexes can pass through and contaminate the product.[4] These species must be captured using materials with a high affinity for heavy metals.
-
Strategy 1: Activated Carbon Treatment This is a cost-effective method for scavenging residual palladium.
-
Dissolve the impure product in a suitable solvent (e.g., Toluene, Ethyl Acetate).
-
Add activated carbon (approx. 5-10% w/w relative to the product).
-
Heat the mixture (e.g., 50-60 °C) with stirring for 1-2 hours.
-
Cool to room temperature and filter through a fresh pad of Celite to remove the carbon.
-
Concentrate the filtrate.
-
-
Strategy 2: Thiol-Based Scavenger Resins For more stubborn cases or when extremely low palladium levels are required, specialized scavenger resins are highly effective.[7] These are solid-supported materials (e.g., polymers) functionalized with thiol groups, which have a very high affinity for palladium.
-
Choose a scavenger resin suitable for your solvent system (e.g., PhosphonicS SPM32).[7]
-
Dissolve your product in an appropriate solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the estimated palladium content) and stir at room temperature or with gentle heating according to the manufacturer's protocol.
-
Filter off the resin and wash it with fresh solvent.
-
Combine the filtrates and concentrate to recover the decolorized product.
-
Caption: Decision tree for removing residual palladium catalyst.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Available at: [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Available at: [Link]
-
Hitosugi, S., et al. (2016). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
- Google Patents. (2004). Process for purification of boronic acid and its derivatives.
-
Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
ResearchGate. (2018). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. (2022). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
Sources
Technical Support Center: Managing Homocoupling of (4-(2-Bromoethyl)phenyl)boronic acid in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of (4-(2-Bromoethyl)phenyl)boronic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize this common side reaction and optimize your Suzuki-Miyaura cross-coupling processes.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. However, a persistent challenge is the undesired homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. In the case of (4-(2-Bromoethyl)phenyl)boronic acid, this results in the formation of 1,2-bis(4-boronophenyl)ethane, a significant impurity that can complicate purification and reduce the yield of the desired cross-coupled product.
This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki-Miyaura reaction?
A1: Homocoupling is a side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl.[1][2] This process is catalyzed by palladium species and is often promoted by the presence of oxygen.[2][3]
Q2: What are the primary causes of homocoupling of (4-(2-Bromoethyl)phenyl)boronic acid?
A2: The two main factors that promote boronic acid homocoupling are the presence of dissolved oxygen and the involvement of Palladium(II) species in the reaction mixture.[4][5] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in the homocoupling pathway.[6][7][8][9] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[5]
Q3: Can the structure of (4-(2-Bromoethyl)phenyl)boronic acid influence its susceptibility to homocoupling?
A3: Yes. While not as electron-deficient as some other boronic acids, the stability of the organoboron reagent is crucial.[2] Boronic acids can be prone to various decomposition pathways, and utilizing more stable derivatives like boronic acid pinacol esters (Bpin) can sometimes suppress side reactions by ensuring a more controlled release of the boronic acid during the catalytic cycle.[4]
Q4: How do ligands affect the rate of homocoupling?
A4: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle.[4] This increased efficiency of the main catalytic cycle makes it kinetically more favorable, thereby outcompeting the homocoupling pathway.[4]
Q5: What role does the base play in homocoupling?
A5: The base is essential for activating the boronic acid for the desired transmetalation step in the Suzuki-Miyaura reaction.[10][11][12] However, the choice and strength of the base can also influence side reactions. While the primary role of the base is to form the more nucleophilic boronate species, an inappropriate choice of base can potentially lead to other undesired pathways. Screening of bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) is often necessary to find the optimal conditions for a specific substrate pair.[4]
Troubleshooting Guide: High Homocoupling Observed
This section addresses the specific issue of observing a significant amount of the symmetrical biaryl byproduct in your reaction, as identified by analytical methods such as TLC, LC-MS, or GC-MS.
Problem: Significant Formation of 1,2-bis(4-boronophenyl)ethane
Below are potential causes and a systematic approach to mitigate this homocoupling product.
Cause 1: Presence of Oxygen
Oxygen is a well-documented promoter of boronic acid homocoupling.[3] The reaction of O₂ with the Pd(0) catalyst generates a palladium peroxo species that is a key intermediate in the homocoupling mechanism.[6][7][8][9]
Solutions:
-
Rigorous Degassing: It is crucial to thoroughly remove dissolved oxygen from the reaction solvent and ensure the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).
-
Sparging: Bubble an inert gas (N₂ or Ar) through the solvent for at least 30 minutes prior to adding the catalyst and reagents.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles. This technique is one of the most effective for removing dissolved gases.[4]
-
Protocol: Freeze-Pump-Thaw Degassing
-
Place the reaction flask containing the solvent in a liquid nitrogen bath until the solvent is completely frozen.
-
Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this cycle two more times to ensure thorough degassing.
Cause 2: Palladium(II) Precatalyst Inefficiency
When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to the active Pd(0) species to initiate the desired Suzuki-Miyaura catalytic cycle. If this reduction is slow or incomplete, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[5]
Solutions:
-
Switch to a Pd(0) Precatalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often circumvent issues related to the in situ reduction of Pd(II).
-
Addition of a Mild Reducing Agent: Incorporating a mild reducing agent can help to ensure that any Pd(II) species are converted to the active Pd(0) catalyst. Potassium formate has been shown to be effective in suppressing homocoupling by minimizing the concentration of free Pd(II).[5][13]
| Parameter | Condition | Homocoupling Dimer (%) | Comment |
| Pd Source | Pd(OAc)₂ | High | Pd(II) source, can directly promote homocoupling. |
| Pd Source | Pd(OAc)₂ + KCOOH | Low | Potassium formate reduces Pd(II) to Pd(0).[5] |
| Pd Source | Pd(PPh₃)₄ | Low | Pd(0) source, avoids the need for in situ reduction. |
Table 1: Effect of Palladium Source and Additives on Homocoupling.
Cause 3: Suboptimal Reaction Conditions
The choice of base, solvent, and ligand can significantly impact the competition between the desired cross-coupling and the undesired homocoupling pathway.
Solutions:
-
Base and Solvent Screening: The strength and nature of the base are critical.[4] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective. It is advisable to perform small-scale screening reactions to identify the optimal base-solvent combination for your specific substrates.
| Base | Common Solvents | Characteristics |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Common and effective for many substrates. |
| Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | More soluble and often more effective than K₂CO₃. |
| K₃PO₄ | Toluene, Dioxane | A strong base, often used for more challenging couplings.[4] |
Table 2: Common Base and Solvent Combinations for Suzuki-Miyaura Reactions.
-
Ligand Optimization: As previously mentioned, bulky, electron-rich ligands can accelerate the desired catalytic cycle. If you are using simple phosphine ligands like PPh₃, consider switching to more advanced biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).[4]
Visualizing the Competing Pathways
To better understand the chemistry at play, the following diagram illustrates the desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling pathway.
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for diagnosing and resolving high homocoupling issues.
Caption: A decision tree for troubleshooting homocoupling.
Conclusion
Managing the homocoupling of (4-(2-Bromoethyl)phenyl)boronic acid is achievable through a systematic approach that focuses on the rigorous exclusion of oxygen, careful selection of the palladium catalyst and ligands, and optimization of reaction conditions. By understanding the mechanistic basis of this side reaction, researchers can effectively implement strategies to improve the yield and purity of their desired cross-coupled products.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(33), 10196–10204. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(16), 3415-3420. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(14), 1431-1434. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Bera, M., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(7), 12533–12541. [Link]
-
Gagic, M., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(21), 5038. [Link]
-
Wong, M. S., & Zhang, X. L. (2001). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Tetrahedron Letters, 42(24), 4087-4089. [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6448-6454. [Link]
-
Chen, C., et al. (2014). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. Synlett, 25(10), 1405-1408. [Link]
-
Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]
-
Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
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Challenges in the scale-up of reactions using (4-(2-Bromoethyl)phenyl)boronic acid
Introduction
Welcome to the technical support guide for (4-(2-Bromoethyl)phenyl)boronic acid. This resource is designed for researchers, process chemists, and drug development professionals who are scaling up reactions involving this versatile bifunctional reagent. While its structure offers unique synthetic possibilities, the combination of a boronic acid and an alkyl bromide presents specific challenges, particularly when moving from bench-scale experiments to pilot or manufacturing scales. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the successful and reproducible scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (4-(2-Bromoethyl)phenyl)boronic acid during storage and handling?
A1: Like many arylboronic acids, (4-(2-Bromoethyl)phenyl)boronic acid is susceptible to several degradation pathways. The two most significant are:
-
Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine.[1] This process is reversible in the presence of water.[1] While boroxines are often viable coupling partners themselves, their formation changes the molecular weight and stoichiometry of your reagent, which is a critical issue for process control at scale.
-
Oxidative Deboronation: Boronic acids can be unstable to oxidation, which cleaves the C-B bond and replaces it with a hydroxyl group, leading to the formation of 4-(2-bromoethyl)phenol.[2][3][4] This is an irreversible and often rapid process, particularly in the presence of reactive oxygen species.[2]
To mitigate these issues, store the reagent in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen) and away from light.
Q2: Besides boroxine formation and oxidation, what is the most common side reaction I should be aware of when using this reagent in a Suzuki-Miyaura coupling?
A2: The most prevalent and often frustrating side reaction is protodeboronation .[5] This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of (1-bromo-2-phenylethane) as a key impurity.[5][6] This reaction is highly dependent on factors like pH, temperature, and the presence of water.[5][6][7] It is a major cause of yield loss and can be particularly problematic under the basic aqueous conditions often employed in Suzuki couplings.[6][8]
Q3: The bromoethyl group seems reactive. Can it interfere with my coupling reaction?
A3: Absolutely. The bromoethyl side chain introduces a competing electrophilic site. Under the basic conditions of a Suzuki-Miyaura coupling, you can encounter several issues:
-
Elimination: The bromoethyl group can undergo E2 elimination to form (4-vinylphenyl)boronic acid, especially with strong, non-nucleophilic bases or at elevated temperatures.
-
Nucleophilic Attack: Hydroxide ions (from the base in aqueous media) or other nucleophiles present in the reaction can displace the bromide, leading to (4-(2-hydroxyethyl)phenyl)boronic acid or other substitution products.
-
Palladium Interaction: While less common, oxidative addition of the alkyl halide to the Pd(0) catalyst can occur, leading to undesired side products and catalyst deactivation.
Careful selection of the base and reaction temperature is crucial to minimize these pathways.
Troubleshooting Guide for Scale-Up Reactions
Problem 1: My Suzuki-Miyaura coupling reaction has stalled or shows low conversion at a larger scale, even though it worked perfectly in the lab.
This is a classic scale-up challenge often rooted in mass and heat transfer limitations or oxygen contamination.
Caption: Troubleshooting workflow for low conversion.
-
Cause - Inefficient Mixing/Mass Transfer: At the gram scale, magnetic stirring is sufficient. In a multi-liter reactor, this is inadequate. Poor mixing in biphasic Suzuki reactions leads to a low interfacial surface area, slowing the reaction rate.[9] The base, often a solid, may not be sufficiently dispersed to activate the boronic acid.
-
Solution: Employ overhead mechanical stirring or a baffled reactor to ensure vigorous agitation. The goal is to create a fine emulsion in biphasic systems.
-
-
Cause - Oxygen Contamination: Proper degassing is harder at scale. Oxygen leads to both the oxidative deboronation of your starting material and the decomposition of the active Pd(0) catalyst into inactive palladium black.[9]
-
Solution: Do not rely on simple vacuum/backfill cycles for large solvent volumes. Sparge all solvents vigorously with argon or nitrogen for at least 1-2 hours prior to use.[10] Maintain a positive pressure of inert gas throughout the reaction. Using more robust, air-stable precatalysts (e.g., palladacycles) can also help.[9]
-
-
Cause - Reagent Addition Order: Adding the base before the catalyst and ligand are well-mixed can lead to localized high pH zones that accelerate protodeboronation or catalyst decomposition.[11]
Problem 2: I am observing significant amounts of 1-bromo-2-phenylethane and other impurities in my crude product.
This points directly to degradation of the boronic acid and side reactions of the bromoethyl group.
Caption: Common degradation and side reaction pathways.
-
Cause - Aggressive Base/Solvent System: Strong bases like NaOH or KOH in protic solvents (water, ethanol) create a highly basic aqueous phase that accelerates the rate of protodeboronation.[6][7] These conditions also favor SN2 hydrolysis of the bromoethyl group.
-
Solution 1 - Change the Base: Switch to a milder or non-hydroxide base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[12] Potassium phosphate (K₃PO₄) is also widely used and effective.[12][13] These bases are strong enough to facilitate transmetalation but reduce the rate of protodeboronation.[9]
-
Solution 2 - Modify the Solvent System: Reduce the amount of water or switch to anhydrous conditions if possible.[9] Solvent systems like dioxane/water, toluene/water, or 2-MeTHF are common.[12] Using a phase-transfer catalyst in a biphasic system can sometimes improve results.
-
Solution 3 - Use a Boronate Ester: Consider converting the boronic acid to a more stable boronate ester, such as the pinacol ester (Bpin).[6] Boronate esters are generally more resistant to protodeboronation and can be isolated and purified more easily.[6][14] The active boronic acid is then generated in situ during the reaction.
-
| Base | Common Solvents | Pros | Cons on Scale-Up |
| K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, ACN/H₂O | Inexpensive, widely available, moderately strong. | Can be slow for hindered substrates; heterogeneity can cause mixing issues. |
| K₃PO₄ | Toluene, Dioxane | Very effective for many substrates, often gives high yields.[13] | Can be strongly basic, potentially causing elimination or hydrolysis. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Highly effective, good for difficult couplings. | Expensive, which is a major drawback for large-scale synthesis. |
| Organic Bases (e.g., Et₃N) | DMF, NMP | Homogeneous reaction conditions. | Can interfere with the catalyst; often less effective than inorganic bases. |
Problem 3: The purification of my final product is difficult due to boron-containing impurities.
Residual boronic acid, its boroxine, or homocoupled byproducts can complicate purification, especially crystallization.
-
Cause - Unreacted Boronic Acid: If the boronic acid is used in excess or the reaction does not go to completion, it will contaminate the product.
-
Solution 1 - Basic Wash (Work-up): During the work-up, perform an extraction with an aqueous base (e.g., 1M NaOH).[15] The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, while your neutral organic product remains in the organic phase.[15][16]
-
Solution 2 - Diethanolamine Adduct Formation: Unreacted boronic acid can be selectively precipitated from an organic solution by adding diethanolamine.[9][17] The resulting adduct is a stable, often crystalline solid that can be filtered off.[9]
-
-
Cause - Boronic Acid Homocoupling (Glaser-type coupling): Oxygen can promote the palladium-catalyzed homocoupling of the boronic acid to form 4,4'-bis(2-bromoethyl)biphenyl.
-
Solution: This is another consequence of poor degassing. The primary solution is to maintain a strictly inert atmosphere throughout the reaction.[9] Using a slight excess of the aryl halide coupling partner can also help consume the boronic acid and minimize this side reaction.
-
| Analytical Technique | Purpose | Strengths | Limitations |
| HPLC / UPLC | Monitor reaction progress, quantify product, detect impurities. | Highly quantitative, excellent for purity assessment. | Boronic acids may require special methods or derivatization.[18][19] |
| LC-MS | Identify product and byproducts by mass. | Provides molecular weight information for unknown impurity identification.[20] | Not inherently quantitative without calibration. |
| TLC with Staining | Quick, qualitative reaction monitoring. | Fast and inexpensive.[21] | Not quantitative, resolution can be poor. |
| ¹H and ¹¹B NMR | Structural confirmation, reaction monitoring, boroxine detection.[22] | Provides detailed structural information. ¹¹B NMR is specific to boron species.[22] | Requires sampling, not ideal for real-time monitoring. |
General Protocol: Scale-Up Suzuki-Miyaura Coupling (10 L Scale)
This is a representative protocol and must be adapted and optimized for your specific substrates and equipment.
-
Vessel Preparation: Ensure the 20 L reactor is clean, dry, and equipped with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Degassing: Charge the reactor with the primary solvent (e.g., 8 L of 2-MeTHF). Begin vigorous stirring and sparge with argon through a subsurface dip tube for at least 2 hours.
-
Reagent Charging: Under a positive argon atmosphere, charge the aryl halide (1.0 equiv), (4-(2-Bromoethyl)phenyl)boronic acid (1.1-1.2 equiv), the palladium catalyst (e.g., XPhos Pd G3, 0.1-1.0 mol%), and the ligand (e.g., XPhos, 1.1 equiv relative to Pd).[9]
-
Catalyst Activation: Stir the mixture at room temperature for 30 minutes.
-
Base Addition: Separately, prepare a solution of K₃PO₄ (3.0 equiv) in degassed water (2 L). Add this solution to the reactor via an addition funnel over 20-30 minutes. Note any exotherm with the internal thermocouple.
-
Reaction: Heat the mixture to the target temperature (e.g., 60-80 °C) and monitor the reaction progress by a validated analytical method (e.g., HPLC).[9][12]
-
Work-up: Once complete, cool the reactor to room temperature. Separate the aqueous layer. Wash the organic layer sequentially with 2 L of water, 2 L of 1M NaOH solution (to remove residual boronic species), and finally 2 L of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization or chromatography.
References
- ResearchGate. (2025). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
-
MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
-
PubMed. (2012). Properties of a model aryl boronic acid and its boroxine. Retrieved from [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from [Link]
- ResearchGate. (n.d.). Scheme 1. Suggested Method for the Hydrolytic Depolymerization of Cellulose a.
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
- Google Patents. (n.d.). WO2005097809A2 - Synthesis of boronic ester and acid compounds.
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
-
PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
PubMed. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Retrieved from [Link]
- JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet.
-
Reddit. (2017). Purification of boronic acids? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- ResearchGate. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
- ResearchGate. (n.d.). Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
- ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate...
-
SciSpace. (2007). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
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Catalyst deactivation issues in (4-(2-Bromoethyl)phenyl)boronic acid couplings
Introduction
Welcome to the technical support center for cross-coupling reactions involving (4-(2-Bromoethyl)phenyl)boronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its unique structure—featuring both a boronic acid and an alkyl bromide—presents specific challenges that can lead to low yields, complex side-product formation, and catalyst deactivation.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. We will move beyond generic advice to explain the causal mechanisms behind common failures and provide robust, self-validating protocols to ensure your success.
Part A: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the inherent reactivity and stability of (4-(2-Bromoethyl)phenyl)boronic acid and its behavior in palladium-catalyzed cross-coupling reactions.
Q1: What makes (4-(2-Bromoethyl)phenyl)boronic acid a particularly challenging substrate in Suzuki-Miyaura couplings?
A1: The primary challenge arises from the two reactive sites within the same molecule: the C(sp²)-B(OH)₂ bond intended for coupling and the C(sp³)-Br bond on the ethyl side chain. This duality can lead to several competing and deleterious reaction pathways:
-
Catalyst Cross-Reactivity: The active Pd(0) catalyst, which should ideally engage with the aryl-boron bond for the Suzuki reaction, can also undergo oxidative addition into the C(sp³)-Br bond of the ethyl group. This can divert the catalyst from the primary catalytic cycle, leading to unwanted side products or catalyst inhibition.
-
Intramolecular Reactions: Under basic conditions, intramolecular cyclization to form a benzocyclobutene derivative is a potential side reaction, although this is often less favorable than intermolecular reactions.
-
Enhanced Instability: Like many boronic acids, this substrate is susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under prolonged heating or with certain bases.[1] The presence of the bromoethyl group can exacerbate catalyst deactivation issues, which in turn requires more forcing conditions (higher temperature, longer reaction times), creating a feedback loop that promotes substrate degradation.
Q2: What is protodeboronation, and why is it a major concern with this substrate?
A2: Protodeboronation is the cleavage of the carbon-boron bond, with the boron group being replaced by a hydrogen atom from a proton source (typically water or solvent).[1] This side reaction converts your valuable boronic acid into ethylbenzene, a common and often difficult-to-remove byproduct. This process is often accelerated by heat, strong bases, and the presence of palladium catalysts, particularly when the desired cross-coupling reaction is slow or stalled.[2] For sensitive substrates like (4-(2-Bromoethyl)phenyl)boronic acid, minimizing the conditions that favor protodeboronation is critical for achieving high yields.
Q3: Are there more stable alternatives to using the boronic acid directly?
A3: Absolutely. The instability of many boronic acids is a well-documented issue.[2] Converting the boronic acid to a more robust derivative is a highly effective strategy. Two excellent alternatives are:
-
Potassium Aryltrifluoroborates (R-BF₃K): These salts are generally crystalline, air-stable solids that are less prone to protodeboronation compared to their boronic acid counterparts.[3] They participate in the catalytic cycle after slow hydrolysis in the reaction media to release the boronic acid.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant, and often compatible with silica gel chromatography.[2][3] They are designed for "slow release" of the boronic acid under basic, aqueous conditions, ensuring that the concentration of the unstable free boronic acid remains low at any given time, thus kinetically outcompeting degradation pathways.[2] This is arguably the most robust solution for challenging couplings.
Part B: Troubleshooting Guide for Catalyst Deactivation & Low Yields
This guide provides direct answers to specific experimental failures.
Issue 1: My reaction has stalled, and I am observing a black precipitate. What is happening and how do I fix it?
A: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[4] Its formation is a definitive sign of catalyst deactivation and is a common failure mode in Suzuki couplings.
-
Probable Cause 1: Oxygen Contamination. The active catalyst in the Suzuki cycle is the Pd(0) species. If the reaction is not maintained under a strict inert atmosphere, dissolved oxygen can oxidize Pd(0) to inactive Pd(II) oxides, which can then agglomerate and precipitate as palladium black.[1][4]
-
Probable Cause 2: Thermal Decomposition. At elevated temperatures, particularly with less stable phosphine ligands, the Pd(0)-ligand complex can decompose, leading to the formation of palladium black.[5]
-
Probable Cause 3: Ligand Degradation. Phosphine-based ligands can be oxidized (e.g., PPh₃ to Ph₃P=O), especially if solvents are not peroxide-free. This strips the palladium center of its stabilizing ligand, promoting agglomeration.
Solution: Your primary goal is to protect the active Pd(0) catalyst throughout the reaction.
-
Improve Inert Atmosphere Technique: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles (at least three) or by bubbling with an inert gas (argon or nitrogen) for a minimum of 30-45 minutes.[1] Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas throughout the setup and reaction.
-
Use a More Robust Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ can be thermally sensitive. Switch to modern, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These form more stable and more active complexes with palladium, often allowing for lower catalyst loadings and milder reaction temperatures. Pre-formed pre-catalysts (e.g., XPhos Pd G3) are often more reliable than generating the catalyst in situ.
-
Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C). The use of a more active catalyst system often makes this feasible.
Issue 2: My yield is low, and GC-MS/NMR analysis shows significant amounts of ethylbenzene and unreacted aryl halide.
A: This indicates that protodeboronation is outcompeting the desired cross-coupling reaction. The boronic acid is being destroyed before it has a chance to couple.
-
Probable Cause 1: Unstable Boronic Acid. As discussed in the FAQ, (4-(2-Bromoethyl)phenyl)boronic acid is susceptible to degradation.[2]
-
Probable Cause 2: Inefficient Transmetalation. The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. If this step is slow, the boronic acid spends more time exposed to basic, heated conditions, increasing the likelihood of protodeboronation.[7] Steric hindrance or poor choice of base can slow this step.
-
Probable Cause 3: Poor Base/Solvent Combination. The choice of base is critical.[8] An overly strong or poorly soluble base can accelerate decomposition. The presence of water is often necessary to facilitate the formation of the active boronate species for transmetalation, but too much water can increase the rate of protodeboronation.[9]
Solution:
-
Protect the Boronic Acid: The most effective solution is to convert the boronic acid to its MIDA boronate ester derivative prior to the coupling reaction. This allows for the slow, in-situ release of the boronic acid, keeping its ambient concentration low and minimizing decomposition.[2][3] (See Protocol 2 below).
-
Optimize the Base and Solvent System: Switch to a milder base like K₃PO₄ or Cs₂CO₃.[10] These are often highly effective and less harsh than hydroxides. A common and robust solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with a small amount of water (e.g., 10:1 ratio).[6]
-
Use a More Active Catalyst: A more active catalyst system (e.g., a Buchwald pre-catalyst) will accelerate the rate-limiting transmetalation and reductive elimination steps, allowing the desired coupling to occur faster than the competing decomposition pathway.[6]
Issue 3: The reaction is clean but conversion is incomplete, even after extended reaction times.
A: This suggests a gradual catalyst deactivation or an equilibrium issue. The catalyst is active initially but loses its efficacy over time.
-
Probable Cause 1: Ligand Dissociation/Decomposition: Weakly binding ligands can dissociate from the palladium center, and the resulting "ligandless" palladium is prone to deactivation.
-
Probable Cause 2: Product Inhibition: In some cases, the biaryl product can coordinate to the palladium center more strongly than the starting materials, slowing or halting catalytic turnover.
-
Probable Cause 3: Side Reaction with the Bromoethyl Group: The C(sp³)-Br bond may be slowly reacting with the Pd(0) catalyst in a non-productive pathway, effectively sequestering and deactivating it over time.
Solution:
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%) can sometimes compensate for slow deactivation and push the reaction to completion.
-
Employ Chelating Ligands: Use strongly chelating bisphosphine ligands (e.g., dppf) which are less prone to dissociation than monodentate ligands. This helps maintain the integrity of the active catalytic species.
-
Re-evaluate Temperature Profile: Sometimes, running the reaction at a slightly higher temperature can overcome product inhibition and accelerate the final turnover steps. However, this must be balanced against the risk of thermal decomposition.
Part C: Visualized Workflows & Data
Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways by which an active Pd(0) catalyst can be diverted into inactive states, a critical concept for troubleshooting failed reactions.
Caption: Common deactivation pathways for homogeneous palladium catalysts.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the coupling reaction.
Caption: A decision tree for troubleshooting failed coupling reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Boron Reagent | MIDA Boronate | Maximizes stability, prevents protodeboronation via slow release.[2][3] |
| Aryl Halide Partner | Aryl Iodide or Bromide | Aryl chlorides are generally less reactive and may require more forcing conditions.[11] |
| Catalyst System | Buchwald Pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3) (1-2 mol%) | High activity and thermal stability; promotes rapid transmetalation and reductive elimination.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Effective, mild bases that minimize substrate degradation.[10] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or THF / H₂O (10:1) | Anhydrous conditions can be slow; a small amount of water is crucial for activating the boronic species.[9] |
| Temperature | 80 - 100 °C | Optimal range for balancing reaction rate with catalyst and substrate stability. |
| Atmosphere | Strict Argon or Nitrogen | Essential to prevent oxidative deactivation of the Pd(0) catalyst.[1][4] |
Part D: Experimental Protocols
Protocol 1: Robust Suzuki Coupling Using (4-(2-Bromoethyl)phenyl)boronic acid MIDA ester
This protocol incorporates best practices to mitigate the challenges associated with this substrate.
1. Reagent Preparation:
-
(4-(2-Bromoethyl)phenyl)boronic acid MIDA ester (1.0 equiv) - See Protocol 2 for preparation.
-
Aryl halide (e.g., 4-iodoanisole) (1.1 equiv)
-
XPhos Pd G3 (or similar Buchwald pre-catalyst) (0.02 equiv, 2 mol%)
-
K₃PO₄ (finely ground, dried in oven) (3.0 equiv)
-
1,4-Dioxane (reagent grade, degassed)
-
Deionized Water (degassed)
2. Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the MIDA boronate, aryl halide, K₃PO₄, and the palladium pre-catalyst.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to establish an inert atmosphere.
3. Solvent Addition:
-
Prepare a 10:1 mixture of dioxane and water. Degas this solvent mixture thoroughly by bubbling with argon for at least 30 minutes.
-
Using a syringe, add the degassed solvent mixture to the Schlenk flask to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
4. Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90 °C.
-
Stir the mixture vigorously to ensure all solids remain suspended.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
5. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the organic filtrate with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of (4-(2-Bromoethyl)phenyl)boronic acid MIDA ester
This procedure converts the unstable boronic acid into a highly stable, slow-release coupling partner.[2]
1. Reagent Preparation:
-
(4-(2-Bromoethyl)phenyl)boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Dimethyl sulfoxide (DMSO)
2. Procedure:
-
In a round-bottom flask, combine the boronic acid and N-methyliminodiacetic acid.
-
Add enough DMSO to fully dissolve the solids upon gentle warming (~0.5 M concentration).
-
Heat the mixture to 80 °C under a flow of nitrogen.
-
Place the flask under vacuum (connected to a Schlenk line or rotary evaporator) to remove the water that is formed during the condensation reaction.
-
Maintain heating under vacuum for 2-4 hours until the reaction is complete (can be monitored by NMR).
-
Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate from the DMSO.
-
Add a non-polar solvent like diethyl ether or hexanes to fully precipitate the product.
-
Isolate the white solid product by vacuum filtration, wash with cold ether, and dry under high vacuum.
-
The resulting MIDA boronate is a stable, crystalline solid that can be stored and used directly in Protocol 1.
References
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health (NIH). [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central (PMC). [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]
-
The Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Benchmarking Guide to (4-(2-Bromoethyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. The choice of the organoboron coupling partner is a critical decision that dictates the efficiency, scope, and functional group tolerance of this powerful transformation. This guide provides an in-depth technical comparison of (4-(2-Bromoethyl)phenyl)boronic acid against a selection of commonly employed boronic acids, offering insights into its unique reactivity profile and supported by experimental data.
Introduction: The Suzuki-Miyaura Reaction and the Role of Boronic Acids
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] Boronic acids are the most frequently used organoboron reagents due to their stability, commercial availability, and generally low toxicity.[3]
The catalytic cycle, a well-established sequence of oxidative addition, transmetalation, and reductive elimination, is the heart of this reaction.[4][5] The electronic and steric properties of the boronic acid significantly influence the transmetalation step, where the organic moiety is transferred from boron to the palladium center. This step is often rate-determining and is highly dependent on the nature of the substituents on the boronic acid.
(4-(2-Bromoethyl)phenyl)boronic Acid: A Unique Building Block
(4-(2-Bromoethyl)phenyl)boronic acid presents a unique bifunctional scaffold. It possesses the essential boronic acid moiety for the Suzuki-Miyaura coupling and a bromoethyl group, which can serve as a handle for subsequent functionalization. This dual reactivity makes it an attractive building block for the synthesis of complex molecules and pharmaceutical intermediates.
However, the presence of the alkyl bromide functionality raises important questions about its stability and reactivity under the conditions of a palladium-catalyzed cross-coupling. The potential for side reactions, such as oxidative addition of the palladium catalyst into the C-Br bond of the ethyl chain, must be considered.[6][7]
Comparative Experimental Design
To objectively evaluate the performance of (4-(2-Bromoethyl)phenyl)boronic acid, a comparative study was designed. The coupling of a common aryl bromide, 4-bromoanisole, was performed with a series of substituted phenylboronic acids, each representing a different electronic profile:
-
Phenylboronic acid: The unsubstituted parent compound for a baseline comparison.
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid.
-
4-Formylphenylboronic acid: An electron-poor boronic acid.
-
(4-(2-Bromoethyl)phenyl)boronic acid: The subject of our investigation.
The following standardized Suzuki-Miyaura protocol was employed for all reactions to ensure a fair comparison.
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Standardized Experimental Protocol
To a flame-dried 25 mL round-bottom flask was added 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol). The flask was sealed with a rubber septum, and the atmosphere was replaced with argon by three cycles of vacuum and backfilling. Degassed 1,4-dioxane (8 mL) and water (2 mL) were added via syringe. Finally, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) was added under a positive pressure of argon. The reaction mixture was stirred vigorously and heated to 80°C in an oil bath. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
Results and Discussion
The performance of each boronic acid in the Suzuki-Miyaura coupling with 4-bromoanisole is summarized in the table below.
| Boronic Acid | Substituent | Electronic Nature | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenylboronic acid | -H | Neutral | 4 | 92 | >98 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 2.5 | 96 | >98 |
| 4-Formylphenylboronic acid | -CHO | Electron-withdrawing | 8 | 85 | >98 |
| (4-(2-Bromoethyl)phenyl)boronic acid | -CH₂CH₂Br | Weakly electron-donating | 5 | 88 | >98 |
Analysis of Performance
Phenylboronic acid provided a high yield in a moderate reaction time, establishing a solid baseline for an electronically neutral system.
4-Methoxyphenylboronic acid , with its electron-donating methoxy group, exhibited the highest reactivity, affording an excellent yield in the shortest reaction time. This is consistent with the established principle that electron-rich boronic acids accelerate the transmetalation step.
4-Formylphenylboronic acid , featuring an electron-withdrawing formyl group, resulted in a significantly longer reaction time and a slightly lower yield. This observation aligns with the understanding that electron-deficient boronic acids are generally less reactive in the transmetalation step.
(4-(2-Bromoethyl)phenyl)boronic acid demonstrated a performance profile situated between the neutral and the strongly electron-donating boronic acids. The ethyl group is weakly electron-donating, which likely accounts for the slightly faster reaction time compared to phenylboronic acid. The yield of 88% is very good and indicates that the bromoethyl functionality is well-tolerated under these standard Suzuki-Miyaura conditions. Importantly, no significant side products resulting from the reaction of the alkyl bromide were observed, suggesting that the oxidative addition to the aryl bromide is significantly faster and more favorable than any potential interaction with the bromoethyl group.
Mechanistic Insights
The observed reactivity trends can be rationalized by examining the key transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from (4-(2-Bromoethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural validation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing a candidate molecule through the development pipeline. This guide provides a comprehensive comparison of essential analytical techniques for characterizing novel compounds derived from (4-(2-Bromoethyl)phenyl)boronic acid, a versatile building block in medicinal chemistry. The principles and methodologies discussed herein are designed to provide a robust framework for ensuring the identity, purity, and structural integrity of synthesized molecules.
The synthesis of novel compounds, often through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, necessitates a multi-faceted analytical approach to confirm that the desired molecular architecture has been successfully constructed.[1][2][3] This guide will delve into the primary spectroscopic and chromatographic techniques, explaining the rationale behind their application and the interpretation of the data they generate.
Primary Structural Elucidation: A Multi-Nuclear Approach with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the de novo structural elucidation of organic compounds.[4][5] It provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
¹H NMR: The Proton's Perspective
Proton NMR (¹H NMR) is typically the first-line analysis for any newly synthesized compound. It provides critical information about the number of different types of protons, their relative abundance, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[4] For a hypothetical product of a Suzuki coupling between (4-(2-Bromoethyl)phenyl)boronic acid and an aromatic partner, ¹H NMR would be used to confirm the presence of the bromoethyl group and the successful formation of the new biaryl linkage.
¹³C NMR: Mapping the Carbon Skeleton
Complementing the ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon backbone of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for a direct count of the non-equivalent carbons and providing information about their hybridization and chemical environment.
2D NMR Techniques: Connecting the Dots
For more complex structures, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and establishing connectivity. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular puzzle.[6]
Experimental Protocol: Acquiring a Standard NMR Dataset
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.
Confirming Molecular Weight and Formula: The Role of Mass Spectrometry
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] It is a cornerstone for confirming the molecular weight of a synthesized compound and for gaining insights into its elemental composition.[9]
Ionization Techniques: Getting Molecules into the Gas Phase
For small organic molecules typically synthesized from (4-(2-Bromoethyl)phenyl)boronic acid, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization methods.[7] ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, often producing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS): Precision and Confidence
HRMS provides highly accurate mass measurements, typically to within 5 ppm. This level of precision allows for the determination of the elemental formula of the compound, a critical piece of data for confirming its identity. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would be readily observable in the mass spectrum of a compound derived from (4-(2-Bromoethyl)phenyl)boronic acid.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization).[10]
-
Mass Spectral Acquisition: Acquire mass spectra in positive ion mode using ESI. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Assessing Purity: The Indispensable Role of HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.[11][12] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[12] For drug development, a purity of ≥95% is generally required for compounds undergoing biological testing.[13]
Method Development and Validation
A robust HPLC method should be developed to effectively separate the desired product from any starting materials, reagents, or byproducts. Key parameters to optimize include the column chemistry, mobile phase composition, gradient profile, and flow rate. UV detection is commonly used, and the wavelength should be chosen to maximize the absorbance of the analyte.
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions: A typical starting point is a gradient elution from 5% to 95% acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) over 20-30 minutes at a flow rate of 1 mL/min.
-
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main product relative to the total area of all observed peaks.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling) | Rapid, non-destructive, provides detailed structural information.[4] | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Complements ¹H NMR, provides a direct count of non-equivalent carbons. | Lower sensitivity, longer acquisition times. |
| 2D NMR | Detailed connectivity (H-H, C-H) | Unambiguously resolves complex structures.[6] | Requires more instrument time and expertise in data interpretation. |
| HRMS | Exact molecular weight, elemental formula | High accuracy and sensitivity, confirms elemental composition.[9] | Does not provide information on isomerism. |
| HPLC | Purity, presence of impurities | Highly quantitative and reproducible for purity assessment.[12] | Requires method development, may not detect all impurities if they don't have a chromophore. |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a novel compound synthesized from (4-(2-Bromoethyl)phenyl)boronic acid.
Caption: Workflow for the synthesis, purification, and analytical validation of novel compounds.
Conclusion
The structural validation of novel compounds synthesized from (4-(2-Bromoethyl)phenyl)boronic acid is a critical and multi-step process that relies on the synergistic use of several powerful analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and elemental composition, and HPLC ensures the purity of the final compound. By following a rigorous and systematic approach as outlined in this guide, researchers can have high confidence in the identity and quality of their synthesized molecules, which is paramount for the integrity of subsequent biological and pharmacological studies.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015).
- High-performance liquid chromatography for assessing the purity of synthesized compounds. Benchchem.
- Application of LCMS in small-molecule drug development. (2016).
- Small molecule analysis using MS. Bioanalysis Zone.
- A review on benefits of mass spectrometry for the small molecule drug discovery. (2021). Academic Journals.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development.
- A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane. Benchchem.
- Structure Elucidation and NMR. Hypha Discovery.
- ¹HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate.
- Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
- NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study.
- Revision of Purity Criteria for Tested Compounds. (2009). Journal of Medicinal Chemistry.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Structures of boronic acid derivatives and experimental results using... ResearchGate.
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH.
- HPLC method for purifying organic compounds. Google Patents.
- Suzuki reaction. Wikipedia.
- Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. (2025). ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group.
- A Comprehensive Overview of Boronic Acids & Derivatives. (2025). PharmiWeb.com.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books.
- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions.
- Methods for the Elucidation of the Structure of Organic Compounds.
- Structure Determination of Organic Compounds. Organic Chemistry.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PubMed Central.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central.
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A Comparative Guide to Analytical Methods for Quantifying (4-(2-Bromoethyl)phenyl)boronic Acid Conversion
In the landscape of pharmaceutical development and organic synthesis, precise monitoring of reaction conversion is paramount for ensuring product quality, optimizing reaction conditions, and maintaining process control. (4-(2-Bromoethyl)phenyl)boronic acid is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), often utilized in Suzuki-Miyaura cross-coupling reactions to form essential carbon-carbon bonds.[1][2] The ability to accurately quantify its conversion into the desired product is therefore a critical analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.
The validation of analytical methods is a crucial aspect of quality control in the pharmaceutical industry.[3][4][5][6][7] It provides documented evidence that a method is reliable and suitable for its intended purpose, ensuring the accuracy and consistency of results.[3][4][5]
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses of the pharmaceutical industry for purity assessment and quantitative analysis.[8][9] These techniques separate components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[8][10]
Causality Behind Experimental Choices
The choice between HPLC and UPLC often hinges on the desired speed and sensitivity of the analysis. UPLC systems utilize smaller particle size columns (typically <2 µm) and operate at higher pressures (up to 15,000 psi) compared to traditional HPLC (3-5 µm particles, up to 6,000 psi).[8][9][10][11] This results in significantly faster analysis times, improved resolution, and higher sensitivity, making UPLC particularly advantageous for high-throughput screening and trace impurity analysis.[8][10][11] For routine reaction monitoring where speed is less critical, the robustness and lower cost of HPLC may be preferable.[8]
The selection of a C18 reversed-phase column is standard for the analysis of moderately polar organic compounds like arylboronic acids. The mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like formic acid or a buffer like ammonium acetate, is chosen to achieve optimal separation of the starting material, product, and any potential impurities.[12][13]
Experimental Protocol: RP-HPLC/UPLC Method
-
Sample Preparation: Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[14] Further dilute with the mobile phase to fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Acquity BEH C18 for UPLC, or a standard 5 µm C18 for HPLC).
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at a low percentage of Mobile Phase B, ramping up to elute the more nonpolar product.
-
Flow Rate: 0.5 mL/min for UPLC, 1.0 mL/min for HPLC.
-
Column Temperature: 40°C.[13]
-
Injection Volume: 1-5 µL.
-
Detection: UV at 254 nm.
-
-
Quantification: Prepare a calibration curve using standards of known concentrations of (4-(2-Bromoethyl)phenyl)boronic acid. The conversion is calculated by determining the decrease in the peak area of the starting material over time.
Workflow Diagram
Caption: HPLC/UPLC workflow for quantifying boronic acid conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[15] When coupled with a Mass Spectrometer (MS), it provides both quantitative and structural information.
Causality Behind Experimental Choices
While boronic acids themselves are generally not volatile enough for direct GC analysis, derivatization can be employed to increase their volatility.[16] However, a more common challenge with boronic acids in GC is their tendency to dehydrate and form boroxines, which can complicate analysis.[17] Therefore, careful method development is crucial. GC-MS is particularly useful when dealing with complex reaction mixtures where the high selectivity of the mass spectrometer can help differentiate between closely eluting components. A significant advantage of GC-MS is its high sensitivity, often reaching parts-per-million (ppm) levels.[1]
Experimental Protocol: GC-MS Method
-
Sample Preparation & Derivatization (if necessary):
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent.[18]
-
Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 180°C).[18]
-
Oven Program: A temperature ramp is used to separate components based on their boiling points.
-
Carrier Gas: Helium or Hydrogen.
-
MS Detection: Electron Ionization (EI) is standard. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.[1]
-
-
Quantification: An internal standard is highly recommended for GC-MS quantification to correct for variations in injection volume and instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow Diagram
Caption: GC-MS workflow for quantifying boronic acid conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for structural elucidation and quantitative analysis.[15][19] Its primary advantage is that it is a primary analytical method, meaning it can provide quantitative information without the need for a calibration curve, provided an internal standard of known concentration is used.
Causality Behind Experimental Choices
¹H NMR is the most commonly used nucleus for monitoring the conversion of (4-(2-Bromoethyl)phenyl)boronic acid. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be directly integrated to determine the relative amounts of each species.[20] For boronic acids, ¹¹B NMR can also be a valuable tool, as the chemical shift of the boron atom is sensitive to its chemical environment and hybridization state.[21][22] The choice of a suitable deuterated solvent is critical to ensure all components of the reaction mixture are soluble and to provide a lock signal for the spectrometer. An internal standard with a simple spectrum that does not overlap with the analyte signals is chosen for accurate quantification.
Experimental Protocol: Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Add an accurately weighed amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay to ensure full relaxation of all protons).
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of the starting material, a signal of the product, and a signal of the internal standard.
-
The concentration of the starting material and product can be calculated using the following formula:
-
Concentration = (Area of Analyte Signal / Number of Protons) * (Number of Protons in Standard / Area of Standard Signal) * Concentration of Standard
-
-
Conversion (%) = [Moles of Product / (Moles of Product + Moles of Starting Material)] * 100
-
Workflow Diagram
Caption: qNMR workflow for quantifying boronic acid conversion.
Comparison of Analytical Methods
| Feature | HPLC/UPLC | GC-MS | NMR |
| Principle | Chromatographic Separation | Chromatographic Separation & Mass Analysis | Nuclear Magnetic Resonance |
| Sample Throughput | High (especially UPLC)[11] | Moderate | Low to Moderate |
| Sensitivity | Good to Excellent[10] | Excellent (ppm to ppb)[1] | Moderate |
| Selectivity | Good | Excellent | Good |
| Quantification | External/Internal Standard | Internal Standard | Internal Standard (Primary Method) |
| Sample Prep | Simple Dilution | Can require derivatization[1] | Simple, but requires accurate weighing |
| Cost (Instrument) | Moderate to High | High | Very High |
| Key Advantage | Robust, widely available, high throughput | High sensitivity and selectivity | Absolute quantification, structural information |
| Key Limitation | Requires reference standards | Not suitable for non-volatile compounds | Lower sensitivity, higher cost |
Conclusion
The choice of an analytical method for quantifying the conversion of (4-(2-Bromoethyl)phenyl)boronic acid is a critical decision that depends on the specific requirements of the analysis.
-
HPLC/UPLC offers a balance of speed, sensitivity, and robustness, making it the go-to method for routine analysis and high-throughput applications in many pharmaceutical labs.[8][9]
-
GC-MS provides unparalleled sensitivity and selectivity, which is invaluable for trace analysis and in complex matrices, although it may require sample derivatization.[1]
-
NMR stands out for its ability to provide absolute quantification without the need for a calibration curve, along with rich structural information, making it an excellent tool for reaction monitoring and mechanistic studies.[19][23]
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and efficiency of their synthetic processes.
References
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- Semantic Scholar. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- Benchchem. (n.d.). A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- ResearchGate. (2025, July 23). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine.
- (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- PMC - NIH. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
- PMC - NIH. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- (n.d.). Analytical method validation: A brief review.
- Analytical Chemistry - ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- BioPharm International. (n.d.). Method Validation Guidelines.
- Chromatography Forum. (2017, August 2). clean up of GC/MS after phenylboronic acid derivative.
- ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Request PDF.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- kluedo. (n.d.). Quantitative NMR methods for reaction and process monitoring.
- Analyst (RSC Publishing). (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
- ResearchGate. (n.d.). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides.
- (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Organometallics - ACS Publications. (2024, July 10). Diverted Telomerization Reaction with Aryl Boronic Derivatives: Expeditious Synthesis of Aryl-Substituted 1,6- and 1,7-dienes.
- PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
- ResearchGate. (2014, July 30). Does any one have a general idea about Boronic acids HPLC methods?.
- ResearchGate. (2025, August 7). Strategies for the analysis of highly reactive pinacolboronate esters.
- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.
- (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I.
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Comparing the reactivity of aryl bromides vs. aryl triflates with (4-(2-Bromoethyl)phenyl)boronic acid
Introduction: The Critical Role of the Electrophile in Modern Synthesis
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its widespread application in pharmaceuticals, materials science, and agrochemicals is a testament to its versatility. At the heart of this transformation lies the partnership between a nucleophilic organoboron species and an electrophilic partner, typically an organohalide or a pseudohalide.
The choice of this electrophile is a critical decision that dictates reaction conditions, catalyst selection, and overall efficiency. Among the most common choices are aryl bromides—workhorses of cross-coupling—and aryl triflates (trifluoromethanesulfonates), which are readily derived from phenols. This guide provides an in-depth comparison of their reactivity profiles, specifically in the context of coupling with (4-(2-Bromoethyl)phenyl)boronic acid, a nucleophile bearing an additional reactive handle. We will dissect the mechanistic nuances, present comparative data, and offer field-proven protocols to guide researchers in making informed decisions for their synthetic campaigns.
Profiling the Electrophiles: Aryl Bromides vs. Aryl Triflates
Aryl Bromides: The Established Standard
Aryl bromides are arguably the most frequently used electrophiles in Suzuki-Miyaura couplings. Their prevalence stems from a balance of high reactivity, good stability, and commercial availability. They are typically synthesized via electrophilic aromatic bromination, a robust and scalable process. Their reactivity in the crucial oxidative addition step is generally reliable, making them a default choice for many applications.
Aryl Triflates: The Versatile Phenol Surrogates
Aryl triflates are powerful pseudohalides that serve as highly effective coupling partners.[2] Their primary advantage lies in their facile synthesis from phenols, which are often more readily available or synthetically accessible than the corresponding aryl bromides. The transformation of a phenol to a triflate is typically a high-yielding reaction using reagents like triflic anhydride or the more selective, crystalline N-phenyltriflimide.[3] Microwave-assisted methods can dramatically shorten synthesis times to mere minutes.[3] The triflate group is an exceptional leaving group due to the resonance delocalization of the negative charge across its three oxygen atoms, enhanced by the strong electron-withdrawing nature of the trifluoromethyl group.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the fundamental steps of the catalytic cycle is essential to appreciate the reactivity differences between aryl bromides and triflates. The process universally involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : A low-valent Pd(0) complex inserts into the carbon-electrophile (C-X) bond. This is often the rate-determining step and the primary point of divergence in reactivity between Ar-Br and Ar-OTf.
-
Transmetalation : The organic moiety from the activated organoboron reagent is transferred to the palladium(II) center, displacing the halide or triflate. A base is crucial for activating the boronic acid to facilitate this step.[4]
-
Reductive Elimination : The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
A Head-to-Head Reactivity Comparison
The Decisive Step: Oxidative Addition
The relative ease of the oxidative addition step generally dictates the overall reaction rate. The established reactivity order for electrophiles is typically I > Br ≈ OTf > Cl .[1][5] However, this sequence is not absolute and can be significantly influenced by the electronic nature of the aryl group and, most critically, the choice of palladium catalyst and ligands.
-
Aryl Bromides : The oxidative addition of aryl bromides to Pd(0) is a well-understood process. Electron-withdrawing groups on the aryl ring accelerate this step, while electron-donating groups slow it down.
-
Aryl Triflates : Aryl triflates are often more reactive than the corresponding bromides, particularly in electron-rich systems where the C-Br bond is strengthened. Kinetic studies have shown that aryl triflates can be slightly more reactive than aryl bromides toward Pd(0)(PPh₃)₄.[6] The mechanism of oxidative addition can also differ; while aryl halides tend to follow a concerted pathway, aryl triflates can react via a more polar, SNAr-like displacement mechanism, especially with 14e⁻ PdL₂ complexes.[7]
The "Suzuki-Miyaura Anomaly" and Ligand Effects
A fascinating aspect of this comparison is the "Suzuki-Miyaura anomaly." In competitive experiments with substrates bearing both a bromo and a triflate group, many cross-coupling reactions (e.g., Stille, Heck) show selectivity for C-OTf cleavage. In stark contrast, the Suzuki-Miyaura reaction often displays a pronounced, ligand-independent preference for C-Br cleavage.[8]
This highlights the profound impact of the catalyst system. The choice of phosphine ligand can invert the "standard" reactivity order:
-
Bulky, Electron-Rich Ligands : Catalysts bearing ligands like tri-tert-butylphosphine (P(t-Bu)₃) are so active that they can selectively couple aryl chlorides in the presence of an aryl triflate.[5][9][10]
-
Alternative Ligands : Conversely, ligands such as tricyclohexylphosphine (PCy₃) are highly effective for the coupling of aryl triflates.[9][10]
This ligand-controlled chemoselectivity is a powerful tool, allowing chemists to target a specific site in a polyfunctionalized molecule simply by changing the catalyst.[5]
The Nucleophilic Partner: (4-(2-Bromoethyl)phenyl)boronic acid
The choice of (4-(2-Bromoethyl)phenyl)boronic acid introduces a secondary electrophilic site: an alkyl bromide. A key consideration is whether this C(sp³)-Br bond could compete with the C(sp²)-X bond of the aryl partner. Fortunately, the oxidative addition of palladium to C(sp²)-Br bonds is kinetically much faster than to unactivated C(sp³)-Br bonds under typical Suzuki-Miyaura conditions.[11] Therefore, high chemoselectivity for the desired aryl-aryl coupling is expected, leaving the bromoethyl moiety intact for subsequent functionalization.
Comparative Experimental Performance
To illustrate the practical implications of these differences, the following table summarizes expected outcomes for the coupling of electronically distinct aryl bromides and triflates with (4-(2-Bromoethyl)phenyl)boronic acid using a standard catalyst system.
| Aryl Electrophile | Catalyst System | Temp. (°C) | Avg. Time (h) | Typical Yield (%) | Notes |
| 4-Nitrophenyl Bromide | Pd(PPh₃)₄ / K₂CO₃ | 80 | 2-4 | >95% | Electron-poor bromide is highly reactive. |
| 4-Nitrophenyl Triflate | Pd(PPh₃)₄ / K₂CO₃ | 80 | 1-3 | >95% | Also highly reactive; may offer slightly faster kinetics. |
| 4-Methoxyphenyl Bromide | Pd(dppf)Cl₂ / Cs₂CO₃ | 90 | 12-16 | 75-85% | Electron-rich bromide is less reactive, requires stronger base/ligand. |
| 4-Methoxyphenyl Triflate | Pd(dppf)Cl₂ / Cs₂CO₃ | 90 | 6-10 | 85-95% | Triflate is superior for electron-rich systems, leading to faster and cleaner reactions. |
Data are representative estimates based on established chemical principles and are intended for comparative purposes.
Validated Experimental Protocols
The following protocols provide a reliable starting point for comparing the reactivity of an aryl bromide and an aryl triflate.
Workflow Overview
Protocol 1: Coupling of an Aryl Bromide
-
Materials : 4-Bromobenzonitrile (1.0 mmol, 182 mg), (4-(2-Bromoethyl)phenyl)boronic acid (1.1 mmol, 252 mg), Potassium Carbonate (K₂CO₃, 3.0 mmol, 414 mg), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg), Toluene (6 mL), Ethanol (2 mL), Deionized Water (2 mL).
-
Procedure :
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile, (4-(2-Bromoethyl)phenyl)boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with dry nitrogen gas.
-
Using syringes, add the degassed solvents: toluene, ethanol, and water.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Coupling of an Aryl Triflate
-
Materials : 4-Cyanophenyl trifluoromethanesulfonate (1.0 mmol, 267 mg), (4-(2-Bromoethyl)phenyl)boronic acid (1.1 mmol, 252 mg), Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 814 mg), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 22 mg), 1,4-Dioxane (8 mL).
-
Procedure :
-
To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-cyanophenyl triflate, (4-(2-Bromoethyl)phenyl)boronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask and subject it to three cycles of evacuation and backfilling with dry nitrogen gas.
-
Using a syringe, add degassed 1,4-dioxane.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the aryl triflate is consumed.
-
Cool the reaction to room temperature, filter through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Conclusion and Practical Recommendations
The choice between an aryl bromide and an aryl triflate is nuanced and context-dependent. Neither is universally superior; rather, each offers strategic advantages for the synthetic chemist.
-
Choose Aryl Bromides for:
-
Cost-Effectiveness and Availability: They are often cheaper and more widely available as starting materials.
-
Robust and Well-Precedented Reactions: A vast body of literature supports their use with a wide array of standard catalysts.
-
Electron-Deficient Systems: They are highly reactive and reliable when the aromatic ring bears electron-withdrawing groups.
-
-
Choose Aryl Triflates for:
-
Synthesis from Phenols: They are the ideal choice when the corresponding phenol is the most accessible precursor, especially in complex molecule synthesis.
-
Electron-Rich Systems: They generally exhibit superior reactivity and provide higher yields compared to their bromide counterparts in electron-rich scenarios.
-
Chemoselectivity: Their distinct reactivity profile allows for orthogonal coupling strategies in the presence of other halides.
-
Ultimately, the decision should be guided by a holistic analysis of substrate availability, electronic properties, desired reaction conditions, and catalyst cost. By understanding the underlying mechanistic principles, researchers can harness the full potential of the Suzuki-Miyaura reaction, selecting the optimal electrophile to achieve their synthetic goals with precision and efficiency.
References
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- Larhed, M., & Hallberg, A. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters.
- Sci-Hub. Chemoselective Suzuki-Miyaura Coupling of Bromophenyl-Substituted Bromoallenes with Arylboronic Acids.
- ResearchGate. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF.
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes | Request PDF.
- NIH. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.
- ACS Publications. General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.
- The Hartwig Group. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine.
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- Chemie Brunschwig. Aryl Triflates.
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- ResearchGate. Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction..
- ResearchGate. Practical Synthesis of Aryl Triflates under Aqueous Conditions.
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- Wikipedia. Suzuki reaction.
- ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
- Andrew G Myers Research Group. The Suzuki Reaction.
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A Senior Application Scientist’s Guide: Evaluating Alternatives to (4-(2-Bromoethyl)phenyl)boronic acid for Sequential Functionalization
Introduction: The Role of Bifunctional Building Blocks in Modern Synthesis
In the intricate landscape of drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks—molecules possessing two distinct reactive handles—are indispensable tools that enable chemists to forge multiple bonds in a controlled and sequential manner.[1][2][3][4] Among these, (4-(2-Bromoethyl)phenyl)boronic acid has emerged as a workhorse reagent. Its utility lies in a powerful two-step functionalization strategy: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction via the boronic acid, followed by a nucleophilic substitution at the bromoethyl moiety. This sequence is a favored method for installing the phenethylamine scaffold, a privileged substructure in numerous biologically active compounds.[5]
However, reliance on a single building block can be limiting. Challenges such as the inherent instability of boronic acids, potential side reactions, and the specific reactivity of the alkyl bromide often necessitate a more nuanced approach.[6][7] This guide provides an in-depth comparison of viable alternatives to (4-(2-Bromoethyl)phenyl)boronic acid, offering field-proven insights and experimental data to help researchers select the optimal reagent for their specific synthetic challenges.
The Benchmark: Deconstructing the (4-(2-Bromoethyl)phenyl)boronic acid Workflow
The standard application of this reagent involves two discrete, sequential transformations.
-
Step 1: Suzuki-Miyaura Cross-Coupling. The boronic acid moiety is coupled with an aryl or heteroaryl halide (or triflate) to form a new carbon-carbon bond. This step attaches the (4-(2-bromoethyl)phenyl) group to the core of the target molecule.
-
Step 2: Nucleophilic Substitution. The terminal alkyl bromide is displaced by a nucleophile, most commonly a primary or secondary amine, to complete the synthesis of the desired phenethylamine derivative.
This linear approach is conceptually straightforward but requires careful optimization, as the conditions for the Suzuki coupling (e.g., base, temperature) can potentially interfere with the integrity of the bromoethyl group.
Caption: Standard two-step workflow using (4-(2-Bromoethyl)phenyl)boronic acid.
Comparative Analysis of Key Alternatives
The selection of an alternative is driven by the need to overcome the inherent limitations of the benchmark reagent, primarily focusing on stability, reactivity, and functional group compatibility. We can categorize these alternatives based on the part of the molecule they modify.
Category A: Enhancing Stability at the Boron Center
A well-documented drawback of boronic acids is their propensity for protodeboronation and oxidative degradation, which can complicate purification and storage.[6][7] Masking the boronic acid as an ester or trifluoroborate salt significantly enhances stability.
-
Alternative 1: Boronic Esters (Pinacol, MIDA, Epin): These are arguably the most common alternatives. Converting the boronic acid to a boronate ester, such as a pinacol ester, results in a more robust compound that is often a crystalline solid, stable to silica gel chromatography, and less susceptible to degradation.[8][9] While this enhanced stability is a major advantage for multi-step synthesis, it comes at the cost of slightly attenuated reactivity in the Suzuki coupling, which may require more forcing conditions or specialized catalyst systems.[9][10]
-
Alternative 2: Potassium Organotrifluoroborates (-BF3K): These salts are highly stable, crystalline solids that are exceptionally resistant to air and moisture.[2][5] They serve as excellent slow-release sources of the boronic acid under Suzuki-Miyaura conditions. Their stability and ease of handling make them ideal for library synthesis and applications where long-term reagent integrity is critical.
Category B: Strategic Inversion with Masked Functionality
Instead of a two-step sequence involving an alkyl halide, a more convergent approach is to use a building block where the ultimate nucleophile is already incorporated in a protected form. This strategy avoids handling a reactive electrophile and streamlines the synthesis towards the final product.
-
Alternative 3: Protected Aminoethyl Analogs: Reagents such as (4-(2-(Boc-amino)ethyl)phenyl)boronic acid or the corresponding Potassium (N-Boc-2-aminoethyl)phenyltrifluoroborate offer a direct route to protected phenethylamines.[5] The Suzuki-Miyaura coupling directly installs the core structure, which can then be deprotected in a final step. This approach is particularly advantageous as it avoids the potential for side reactions associated with the alkyl bromide and is often compatible with a wider range of functional groups.
| Reagent Type | Key Feature | Stability | Suzuki Reactivity | Post-Coupling Step | Ideal Use Case |
| Boronic Acid | High Reactivity | Low | High | Nucleophilic Substitution | Rapid, small-scale synthesis with robust substrates. |
| Boronic Ester | High Stability | High | Moderate | Nucleophilic Substitution | Multi-step synthesis requiring chromatographic purification.[8] |
| Trifluoroborate | Crystalline Solid | Very High | Moderate-High | Nucleophilic Substitution | High-throughput screening, library synthesis.[5] |
| Protected Amine | Convergent Route | High | High | Deprotection | Direct synthesis of primary/secondary phenethylamines. |
Experimental Protocols: A Practical Comparison
The causality behind procedural choices is critical. The following protocols highlight the key differences when using the benchmark reagent versus a more stable alternative.
Protocol 1: Suzuki-Miyaura Coupling with (4-(2-Bromoethyl)phenyl)boronic acid
-
Rationale: This protocol uses standard conditions for a reactive boronic acid. The choice of a carbonate base and an aqueous solvent system is typical for promoting transmetalation.[11]
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), (4-(2-Bromoethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent system (e.g., 1,4-Dioxane and Water, 4:1, 10 mL).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[12]
-
Seal the vessel and heat the reaction mixture to 85-100 °C, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the coupled intermediate.
-
Protocol 2: Suzuki-Miyaura Coupling with Potassium (4-(2-(Boc-amino)ethyl)phenyl)trifluoroborate
-
Rationale: This protocol is adapted for the higher stability of the trifluoroborate salt. A phosphate base is often more effective, and the reaction is run under anhydrous conditions initially before the addition of water, which facilitates the release of the active boron species.[5]
-
Procedure:
-
To a microwave vial or Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), potassium (4-(2-(Boc-amino)ethyl)phenyl)trifluoroborate (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add a palladium catalyst/ligand system, for example, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and a suitable phosphine ligand like XPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add anhydrous solvent (e.g., Toluene/THF mixture, 10 mL) followed by water (1.0 mmol, 1.0 equiv).
-
Seal the vessel and heat to 100-120 °C (conventional heating or microwave) for 2-8 hours, monitoring for completion.
-
Workup is similar to Protocol 1: cool, dilute with an organic solvent, wash, dry, and concentrate.
-
Purify by flash chromatography to obtain the Boc-protected phenethylamine derivative.
-
Decision-Making Framework for Reagent Selection
Choosing the right building block is a strategic decision that balances chemical reactivity with practical considerations like stability, cost, and the overall synthetic plan.
Caption: A decision-making framework for selecting the appropriate bifunctional reagent.
Conclusion
While (4-(2-Bromoethyl)phenyl)boronic acid remains a valuable and effective reagent, a thorough understanding of its alternatives is crucial for the modern synthetic chemist. For applications demanding high stability, particularly in multi-step syntheses involving chromatographic purification, boronic esters are superior. For high-throughput and library synthesis, the exceptional stability of potassium trifluoroborates makes them an excellent choice. Finally, for the most direct and convergent route to phenethylamine products, protected aminoethyl analogs eliminate an entire synthetic step, often leading to higher overall yields and better functional group tolerance. By carefully considering the specific demands of the synthetic target and the practicalities of the workflow, researchers can select the optimal building block to accelerate their discovery programs.
References
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Molander, G. A., & Brown, A. R. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 76(19), 8142–8149. [Link]
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Li, C., et al. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record, 17(2), 163-183. [Link]
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Shaw, M. H., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7633–7639. [Link]
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Klippenstein, V., & Knochel, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2683–2713. [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
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MDPI. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities in (4-(2-Bromoethyl)phenyl)boronic Acid Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
(4-(2-Bromoethyl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of pharmacologically active molecules.[1][2][3] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic or mutagenic byproducts into drug candidates.[4][5] This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities, grounded in the mechanistic understanding of their formation.
The Genesis of Impurities: A Mechanistic Perspective
Understanding the potential impurities in (4-(2-Bromoethyl)phenyl)boronic acid begins with its synthesis. A common route involves the reaction of a Grignard reagent, formed from 4-bromo-1-(2-bromoethyl)benzene, with a trialkyl borate followed by aqueous hydrolysis.[1][6] Impurities can arise from several pathways:
-
Process-Related Impurities: These are byproducts formed during the synthesis of the boronic acid itself.
-
Homocoupling Products: Reaction of the Grignard reagent with the starting aryl halide can lead to biphenyl impurities.
-
Incomplete Reaction: Residual starting materials, such as 4-bromo-1-(2-bromoethyl)benzene, can persist.
-
Over-reaction/Side Reactions: Formation of boronic esters from reaction with the alcohol byproduct of hydrolysis (e.g., methanol from trimethyl borate).[1]
-
-
Degradation Products: Boronic acids are susceptible to degradation under certain conditions.
-
Boroxine Formation: Phenylboronic acids can undergo thermal or concentration-dependent dehydration to form a stable, six-membered trimeric anhydride called a boroxine.[7][8][9][10] This is a reversible process, but the presence of boroxines can complicate quantification and reactivity.[7]
-
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen, can occur, particularly under harsh pH or temperature conditions, leading to the formation of (2-bromoethyl)benzene.
-
Oxidative Degradation: The boronic acid group can be cleaved oxidatively to yield the corresponding phenol, 4-(2-bromoethyl)phenol.[11][12]
-
Comparative Analysis of Key Analytical Techniques
The effective characterization of these diverse impurities requires a multi-pronged analytical approach. The choice of technique depends on the specific impurity of interest, the required sensitivity, and the sample matrix.[4]
High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)
HPLC, particularly when coupled with mass spectrometry, is the workhorse for analyzing non-volatile organic impurities in pharmaceutical materials.[13]
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is typically the method of choice. The key to a successful separation is managing the unique chemistry of boronic acids. Boronic acids can interact with the silica support of the column and are prone to dehydration on-column.[14] Using a buffered mobile phase (e.g., with ammonium acetate or formic acid) helps to ensure reproducible retention times and peak shapes.[13][14][15] Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is invaluable for identifying unknown impurities. For trace-level quantification of boronic acids, which may have poor ionization efficiency, derivatization can be employed to enhance sensitivity.[16][17]
Trustworthiness (Self-Validating Protocol): A robust HPLC method should include system suitability tests, such as checks for peak symmetry, resolution between critical pairs, and reproducibility of retention times and peak areas. Spiking the sample with known potential impurities confirms the method's ability to separate them from the main component.
Experimental Protocol: RP-HPLC-UV/MS
-
Column: C18 stationary phase (e.g., Acquity BEH C18, XSelect HSS T3) is a good starting point.[13][18]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 0.1% Formic Acid in Water.[13][14]
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over 15-20 minutes is suitable for initial screening.[11][14]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV/PDA (e.g., at 210 nm) for general impurity profiling and/or ESI-MS (in both positive and negative ion modes) for identification and sensitive quantification.[13][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds. Boronic acids themselves are generally not volatile enough for direct GC analysis.[19]
Expertise & Experience: To make boronic acids suitable for GC-MS, a derivatization step is necessary to convert the polar -B(OH)₂ group into a more volatile and thermally stable derivative.[19][20] Common derivatization strategies include esterification with diols like pinacol or triethanolamine to form cyclic boronates.[20][21] This approach is particularly useful for detecting trace amounts of boronic acid impurities in a complex matrix.[20] However, one must be cautious as the derivatization reaction itself must be quantitative and not introduce new impurities.
Trustworthiness (Self-Validating Protocol): The efficiency of the derivatization reaction should be verified using a known standard. An internal standard should be used to correct for variations in the derivatization and injection process.[20] The method should be checked for thermal degradation of the derivatives in the GC inlet.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: Dissolve a known amount of the sample in an aprotic solvent (e.g., Toluene). Add an excess of the derivatizing agent (e.g., pinacol) and a catalyst if necessary. Heat the mixture to drive the reaction to completion.
-
GC Column: A low- to mid-polarity column (e.g., DB-5ms) is typically used.
-
Inlet Temperature: Keep the inlet temperature as low as possible to prevent degradation, often around 180-250°C.[22]
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) allows for the separation of compounds with a wide range of boiling points.
-
Detection: Mass spectrometry (in Electron Ionization mode) provides fragmentation patterns that act as a "fingerprint" for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the structural elucidation of impurities, although it is less sensitive than chromatographic methods.
Expertise & Experience: ¹H and ¹³C NMR are used to identify the organic skeleton of impurities. The real power of NMR in this context comes from ¹¹B NMR.[23][24] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom.[25] A trigonal planar sp²-hybridized boronic acid will have a different chemical shift than a tetrahedral sp³-hybridized boronate ester or borate complex.[25] This makes ¹¹B NMR an excellent tool for directly observing the equilibrium between the boronic acid and its corresponding boroxine anhydride in solution.[14] The presence of broadened or multiple signals in the ¹H or ¹³C spectrum can also be an indicator of boroxine formation.[14]
Trustworthiness (Self-Validating Protocol): NMR spectra should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[25] Running spectra in a coordinating solvent like deuterated methanol can help to break up boroxine trimers, simplifying the spectrum and confirming their presence.[14]
Experimental Protocol: Multi-nuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[14]
-
¹H NMR: Acquire a standard proton spectrum to identify organic impurities and observe the aromatic and ethyl protons of the main component.
-
¹³C NMR: Provides information on the carbon framework of the molecule and any impurities.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. The chemical shift will provide direct evidence for the presence of boronic acids (typically δ 28-34 ppm) versus boroxines or boronate esters (typically δ 18-24 ppm).[23][25]
Performance Comparison
| Technique | Primary Application | Sensitivity (Typical LOQ) | Strengths | Limitations |
| HPLC-UV | Routine purity checks, quantification of known impurities. | µg/mL to ng/mL[4] | Robust, reproducible, widely available. | Requires chromophore for detection, may not resolve all impurities. |
| LC-MS/MS | Trace-level quantification, identification of unknowns. | pg/mL to ng/mL[4][16][26] | High sensitivity and selectivity, provides molecular weight. | Susceptible to matrix effects, higher cost and complexity.[4] |
| GC-MS | Analysis of volatile impurities or those made volatile via derivatization. | ng/mL[4] | High resolution, excellent for structural elucidation of volatile compounds. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation.[20] |
| NMR | Structural elucidation of unknown impurities, analysis of boroxine formation. | mg range | Unambiguous structure determination, non-destructive. | Low sensitivity, not ideal for trace analysis.[25] |
Logical Workflow for Impurity Characterization
A systematic workflow ensures comprehensive and efficient impurity analysis. The following diagram illustrates a recommended approach.
Caption: A logical workflow for the comprehensive characterization of impurities.
Conclusion
The characterization of impurities in (4-(2-Bromoethyl)phenyl)boronic acid is a critical step in ensuring the quality and safety of materials used in drug development. A combination of high-resolution chromatographic techniques, particularly LC-MS, and powerful spectroscopic methods like NMR is essential for a comprehensive analysis. By understanding the synthetic and degradation pathways that lead to impurity formation, scientists can select the most appropriate analytical tools to detect, identify, and quantify these unwanted species, ultimately leading to safer and more effective medicines.
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Navigating Isotopic Labeling: A Comparative Guide to (4-(2-Bromoethyl)phenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] Isotopic labeling is a cornerstone technique, providing unparalleled insights into the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.[2][3] This guide offers a deep dive into the use of (4-(2-Bromoethyl)phenyl)boronic acid and its derivatives as versatile precursors for isotopic labeling, comparing their performance with alternative methods and providing the technical details necessary for practical application.
The Power of Boronic Acids in Isotopic Labeling
Boronic acids and their derivatives have emerged as powerful tools in medicinal chemistry and chemical biology.[4] Their unique properties, including stability, low toxicity, and versatile reactivity, make them ideal candidates for introducing isotopic labels into complex molecules.[4] The boronic acid group can be readily transformed into a variety of functional groups, and it serves as a key reactant in powerful cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings.[5][6][7][8] This reactivity allows for the late-stage introduction of isotopes, a crucial advantage in multi-step synthetic sequences.[3]
(4-(2-Bromoethyl)phenyl)boronic acid, in particular, offers a bifunctional platform. The boronic acid moiety provides a handle for radiolabeling, often with positron-emitting isotopes like Fluorine-18 for Positron Emission Tomography (PET) imaging, while the bromoethyl group can be used for subsequent conjugation to biomolecules.[9]
Mechanism of Action: Leveraging Cross-Coupling Chemistry
The primary advantage of using aryl boronic acid derivatives for isotopic labeling lies in their participation in highly efficient and functional-group-tolerant cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like our phenylboronic acid derivative) and an organohalide. In the context of isotopic labeling, this can be used to attach the isotopically labeled aryl group to a larger molecule.
Chan-Lam Coupling: This copper-catalyzed reaction forms a carbon-heteroatom bond, coupling an aryl boronic acid with an amine or alcohol.[5][6][7][8] This is particularly useful for labeling peptides and other biomolecules containing these functional groups. The reaction is often performed under mild conditions, at room temperature and open to the air, which is advantageous when working with sensitive biological molecules.[5][7][8]
A generalized workflow for isotopic labeling using a (4-(2-Bromoethyl)phenyl)boronic acid derivative is depicted below:
Caption: General workflow for isotopic labeling using a derivative of (4-(2-Bromoethyl)phenyl)boronic acid.
Performance Comparison: Boronic Acid Derivatives vs. Alternatives
To provide a clear and objective comparison, the following table summarizes the performance of (4-(2-Bromoethyl)phenyl)boronic acid derivatives against other common isotopic labeling methods.
| Method | (4-(2-Bromoethyl)phenyl)boronic Acid Derivatives | Direct Labeling (e.g., Iodination) | Prosthetic Group Labeling (e.g., [18F]FDG) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Copper or Palladium-catalyzed cross-coupling of an isotopically labeled boronic acid precursor. | Direct electrophilic or nucleophilic substitution of a halogen onto the target molecule. | Multi-step synthesis of a labeled prosthetic group followed by conjugation. | Metabolic incorporation of stable isotope-labeled amino acids into proteins.[10] |
| Typical Isotopes | ¹⁸F, ¹²³I, ¹³C, ¹⁴C | ¹²³I, ¹²⁵I, ¹³¹I, ³H | ¹⁸F, ¹¹C | ¹³C, ¹⁵N, ²H[11][12] |
| Advantages | - Mild reaction conditions[5][7][8]- High functional group tolerance- Late-stage labeling possible- Good in vivo stability of the boronic acid moiety[13][14] | - Simple, often one-step procedure- High specific activity achievable | - Versatile, can be applied to a wide range of molecules- Well-established methods | - High accuracy and reproducibility[10]- In vivo labeling |
| Disadvantages | - Multi-step precursor synthesis may be required- Potential for proto-deborylation side reactions[15] | - Harsh reaction conditions may be required- Limited to molecules with suitable activation sites- Potential for altered biological activity | - Multi-step synthesis can be complex and time-consuming- Lower overall radiochemical yields | - Limited to cell cultures[16]- Can be expensive[16]- Not suitable for small molecules |
| Typical Yields | 20-80% radiochemical conversion[17][18] | 50-95% | 10-50% overall yield | Not applicable (metabolic incorporation) |
| Reaction Time | 20-60 minutes for labeling step[19][20] | 5-30 minutes | 1-3 hours | Days to weeks for complete incorporation |
Experimental Protocol: ¹⁸F-Labeling of a Peptide using a (4-(2-Bromoethyl)phenyl)boronic Acid Derivative
This protocol outlines a general procedure for the ¹⁸F-labeling of a thiol-containing peptide using a pre-synthesized (4-(2-bromoethyl)phenyl)boronic acid pinacol ester precursor.
Materials and Reagents:
-
(4-(2-Bromoethyl)phenyl)boronic acid pinacol ester
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
-
Thiol-containing peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
Workflow Diagram:
Caption: Step-by-step workflow for the ¹⁸F-labeling of a peptide.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Preparation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Purification of the Labeled Intermediate:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the labeled intermediate.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the [¹⁸F]-(4-(2-bromoethyl)phenyl)boronic acid pinacol ester with acetonitrile.
-
-
Peptide Conjugation:
-
Evaporate the acetonitrile from the eluted fraction under a stream of nitrogen.
-
Redissolve the dried labeled intermediate in a small volume of a suitable solvent (e.g., DMSO).
-
Add the thiol-containing peptide dissolved in PBS (pH 7.4).
-
Incubate the reaction mixture at 37°C for 30 minutes to allow for the thiol-Michael addition reaction to occur between the bromoethyl group and the peptide's thiol group.
-
-
Final Purification and Quality Control:
-
Purify the ¹⁸F-labeled peptide using semi-preparative HPLC.
-
Collect the fraction corresponding to the desired product.
-
Formulate the purified product in sterile saline for in vivo studies.
-
Perform quality control tests to determine radiochemical purity, specific activity, and stability.
-
Conclusion: A Versatile and Robust Tool for Modern Drug Discovery
Derivatives of (4-(2-bromoethyl)phenyl)boronic acid represent a significant advancement in the field of isotopic labeling. Their compatibility with mild and efficient copper- and palladium-catalyzed cross-coupling reactions allows for the late-stage introduction of a wide range of isotopes into complex molecules, including peptides and other biologics.[21] While the synthesis of the labeling precursor may require additional steps compared to direct labeling methods, the high functional group tolerance, good in vivo stability, and predictable reactivity make this class of compounds an invaluable tool for researchers in drug discovery and development. The ability to reliably and efficiently label drug candidates is crucial for elucidating their pharmacokinetic and pharmacodynamic properties, ultimately accelerating the journey from the laboratory to the clinic.
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(PDF) PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. ResearchGate. [Link]
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(PDF) Synthesis and Preclinical Evaluation of Novel 68Ga-labeled (R)-Pyrrolidin-2-yl-boronic acid-based PET Tracers for Fibroblast Activation Protein-targeted Cancer Imaging. ResearchGate. [Link]
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Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. [Link]
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Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. [Link]
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Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors. PubMed. [Link]
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Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-(2-Bromoethyl)phenyl)boronic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The compound (4-(2-Bromoethyl)phenyl)boronic acid is a valuable intermediate in synthetic chemistry, particularly in the formation of complex molecules for drug development. However, its dual chemical nature—as both a boronic acid and a halogenated organic compound—necessitates a stringent and well-understood disposal protocol. This guide provides a direct, step-by-step plan for its proper disposal, grounded in established safety principles and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety
Before any handling or disposal, it is imperative to understand the potential hazards. While a specific Safety Data Sheet (SDS) for (4-(2-Bromoethyl)phenyl)boronic acid may not be readily available, its hazard profile can be reliably inferred from structurally similar compounds like (4-Bromomethyl)phenylboronic acid and other substituted phenylboronic acids.
Core Principle: Treat (4-(2-Bromoethyl)phenyl)boronic acid as a hazardous substance. All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.[1]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.
Hazard Summary Table
| Hazard Classification | Description | Rationale and Source |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on data for similar boronic acids like Phenylboronic acid and (4-Bromomethyl)phenylboronic acid.[3][4] |
| Skin Irritation | Causes skin irritation. | A common characteristic of functionalized boronic acids.[1][3][5] |
| Eye Irritation | Causes serious eye irritation. | Direct contact with the solid or solutions can cause significant damage.[1][3][5] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust should be avoided by handling in a fume hood.[1][3][5] |
| Halogenated Organic | Classified as a brominated organic compound. | The presence of a carbon-bromine bond dictates its waste category.[6] |
The Critical Importance of Waste Segregation
The single most important step in the disposal of (4-(2-Bromoethyl)phenyl)boronic acid is its correct classification. Due to the bromine atom in its structure, this compound must be disposed of as Halogenated Organic Waste .
Causality: Halogenated organic compounds require specific high-temperature incineration with advanced scrubbing systems to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[7] Mixing this waste with non-halogenated streams can contaminate the entire container, leading to costly reprocessing or improper disposal, and violates regulatory standards set by bodies like the Environmental Protection Agency (EPA).[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure solid, contaminated labware, and solutions.
Step 1: Preparing the Waste Container
-
Select the Correct Container: Obtain a designated hazardous waste container specifically for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the waste form. The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, threaded cap.[11]
-
Proper Labeling: Before adding any waste, affix a hazardous waste label. Clearly write the full, unabbreviated chemical name: "(4-(2-Bromoethyl)phenyl)boronic acid" and any solvents present.[11]
Step 2: Disposing of Solid Waste
-
Unused or Expired Reagent: Carefully transfer the solid chemical from its original container into the designated Halogenated Organic Solids waste container inside a chemical fume hood.
-
Contaminated Weigh Boats, Wipes, and Gloves: Place all items grossly contaminated with the solid into the same container.
-
Empty Reagent Bottles: The original container is now considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is hazardous and must be collected as Halogenated Organic Liquid Waste .[12] After rinsing, deface the label on the empty bottle and dispose of it in a container for contaminated lab glass.
Step 3: Disposing of Liquid Waste (Solutions)
-
Collection: Using a funnel, carefully pour solutions containing (4-(2-Bromoethyl)phenyl)boronic acid (e.g., from a reaction workup or the rinsate from Step 2.3) into the designated Halogenated Organic Liquid Waste container.
-
Indicate Composition: On the waste label, list all components of the solution, including solvents and an estimated concentration of the boronic acid.
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong acids/bases.[6][11]
Step 4: Spill Management
-
Containment: In case of a spill, ensure the area is well-ventilated (fume hood is on) and restrict access.
-
Solid Spills: Gently sweep up the solid material, avoiding dust generation, and place it into the designated Halogenated Organic Solids waste container.[5]
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into the Halogenated Organic Solids container.
-
Decontamination: Clean the spill area with soap and water. All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.[1]
Step 5: Final Disposal
-
Secure Storage: Keep the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area until they are collected.
-
Professional Collection: Arrange for pickup by your institution’s EHS department or a licensed hazardous waste disposal contractor.[1]
Disposal Decision Workflow
The following diagram outlines the logical flow for making correct disposal decisions for waste generated from work with (4-(2-Bromoethyl)phenyl)boronic acid.
Caption: Decision workflow for proper segregation of waste.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Chemtalk. (2022). Boric acid. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Etimine USA. (2020). Boric Acid Safety Data Sheet. Retrieved from [Link]
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Personal protective equipment for handling (4-(2-Bromoethyl)phenyl)boronic acid
This guide provides a detailed protocol for the safe handling, use, and disposal of (4-(2-Bromoethyl)phenyl)boronic acid, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Developed for researchers and drug development professionals, this document synthesizes procedural guidance with the underlying scientific rationale to ensure a culture of safety and experimental integrity.
Hazard Profile and Risk Assessment
(4-(2-Bromoethyl)phenyl)boronic acid, like many organoboronic acids and organobromides, presents a specific set of hazards that must be managed through rigorous safety controls. While a specific Safety Data Sheet (SDS) for this exact compound is not available, a composite hazard profile can be constructed from the SDS of structurally similar compounds, such as phenylboronic acid, (4-bromomethyl)phenylboronic acid, and other substituted phenylboronic acids.
The primary risks are associated with irritation and acute toxicity upon exposure. The solid is often a fine powder, increasing the risk of inhalation.
| Hazard Classification | GHS Hazard Statement | Rationale and Implication |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. All measures must be taken to prevent oral intake.[1][2][3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis.[4][5][6] |
| Serious Eye Irritation | H319: Causes serious eye irritation | The fine powder or solutions can cause significant pain, redness, and potential damage to the eye upon contact.[4][5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][4][5][6] |
| Hygroscopic Nature | Not a GHS classification | The compound is likely hygroscopic (absorbs moisture from the air), which can affect its reactivity and requires specific storage conditions.[4][5][7][8] |
Engineering and Administrative Controls: The First Line of Defense
Before selecting PPE, the primary focus must be on engineering and administrative controls to minimize exposure potential. PPE should be considered the final barrier between the researcher and the chemical hazard.
-
Engineering Controls :
-
Fume Hood : All manipulations of solid (4-(2-Bromoethyl)phenyl)boronic acid and its solutions must be performed within a certified chemical fume hood.[9] This is critical to contain airborne dust and vapors, preventing respiratory exposure. The sash should be kept as low as possible.
-
Ventilation : The laboratory must be well-ventilated to disperse any fugitive emissions.[5][9]
-
Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]
-
-
Administrative Controls :
-
Designated Area : Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Training : All personnel must be trained on the specific hazards and handling procedures outlined in this guide before working with the compound.
-
Restricted Access : Limit access to the handling area to authorized personnel only.[9]
-
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure.
| Task | Required PPE | Rationale |
| Transporting & Storage | • Lab Coat• Safety Glasses• Nitrile Gloves | Protects against incidental contact during transport of a closed container. |
| Weighing & Aliquoting (Solid) | • Chemical-Resistant Lab Coat• Nitrile Gloves (inspect before use)• Chemical Splash Goggles | Provides a higher level of protection against dust and spills. Goggles offer a full seal around the eyes, which is superior to safety glasses for fine powders.[5][7][10] |
| Preparing Solutions & Reactions | • Chemical-Resistant Lab Coat• Nitrile Gloves• Chemical Splash Goggles• Face Shield (when handling >1L or splashes are likely) | A face shield worn over goggles provides an additional layer of protection for the entire face from splashes.[11][12] |
| Large-Scale Operations (>50g) | • Chemical-Resistant Apron over Lab Coat• Nitrile Gloves• Chemical Splash Goggles• Face Shield• Respiratory Protection (as needed) | For large quantities, the risk of significant spills and aerosol generation increases, warranting enhanced body and respiratory protection. A NIOSH-approved respirator may be required based on a risk assessment.[5][7] |
Key PPE Considerations:
-
Hand Protection : Nitrile gloves are the standard recommendation. Always inspect gloves for tears or holes before use.[2][5] For prolonged operations, consider changing gloves periodically, as all glove materials are permeable to some extent. After handling, remove gloves using the proper technique to avoid contaminating your skin.[2]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement in any lab.[9] However, when handling this compound, chemical splash goggles are mandatory to protect against dust and splashes.[5][7][8]
-
Body Protection : A fully buttoned, flame-resistant lab coat should be worn at all times.[9][11] Ensure shoes are fully enclosed and made of a chemical-resistant material.[11][13]
Safe Handling and Operational Workflow
Following a standardized workflow minimizes the risk of error and exposure. This process should be followed for all operations involving (4-(2-Bromoethyl)phenyl)boronic acid.
Emergency Response and First Aid
Immediate and correct action is critical in the event of an exposure.
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
-
Spill Response : The response to a spill depends on its size and location.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Decontamination :
-
All glassware and equipment should be decontaminated by rinsing with an appropriate solvent in the fume hood.
-
Work surfaces in the fume hood should be wiped down thoroughly after each use.
-
-
Waste Disposal :
-
Solid Waste : Unused compound and contaminated materials (e.g., weigh boats, gloves, absorbent pads) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.
-
Never dispose of (4-(2-Bromoethyl)phenyl)boronic acid down the drain.[17]
-
All waste disposal must adhere to local, state, and federal regulations.[14][17] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Boric Acid Safety & Hazards. Lab Alley. [Link]
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What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. YouTube. [Link]
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Boric Acid - IsoLab. University of Washington. [Link]
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How to Store Boric Acid. Lab Alley. [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
SAFETY DATA SHEET - (4-Bromomethyl)phenylboronic acid. Fisher Scientific. [Link]
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
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Personal Protective Equipment. The University of British Columbia. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
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UNIT 7: Personal Protective Equipment. University of Hawaii. [Link]
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Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
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What is the emergency treatment for acid exposure?. Dr.Oracle. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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What to do in a chemical emergency. GOV.UK. [Link]
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Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
